molecular formula C10H22O B166219 Diisopentyl ether CAS No. 544-01-4

Diisopentyl ether

Cat. No.: B166219
CAS No.: 544-01-4
M. Wt: 158.28 g/mol
InChI Key: AQZGPSLYZOOYQP-UHFFFAOYSA-N
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Description

Diisoamyl ether is an ether.

Properties

IUPAC Name

3-methyl-1-(3-methylbutoxy)butane
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InChI

InChI=1S/C10H22O/c1-9(2)5-7-11-8-6-10(3)4/h9-10H,5-8H2,1-4H3
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InChI Key

AQZGPSLYZOOYQP-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCOCCC(C)C
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Molecular Formula

C10H22O
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DSSTOX Substance ID

DTXSID8052198
Record name Di-iso-amyl ether
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Molecular Weight

158.28 g/mol
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Physical Description

Liquid, Colorless liquid with a fruity odor; [Merck Index]
Record name Butane, 1,1'-oxybis[3-methyl-
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Record name Di-iso-amyl ether
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Boiling Point

172.5 °C
Record name DI-ISO-AMYL ETHER
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Solubility

MISCIBLE WITH ALCOHOL, CHLOROFORM, ETHER, Water solubility of 200 mg/l, Very soluble in acetone, chloroform, ethyl ether
Record name DI-ISO-AMYL ETHER
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Density

0.7777 @ 12 °C/4 °C
Record name DI-ISO-AMYL ETHER
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Vapor Pressure

1.4 [mmHg], 1.4 mm Hg at 25 °C
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Color/Form

COLORLESS LIQUID

CAS No.

544-01-4
Record name Diisoamyl ether
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Foundational & Exploratory

Synthesis of Diisopentyl Ether via Williamson Ether Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of diisopentyl ether through the Williamson ether synthesis, a cornerstone method in organic chemistry for the formation of ethers. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow and underlying chemical principles.

Introduction

This compound, also known as isoamyl ether, is a valuable organic solvent and intermediate in various chemical processes. The Williamson ether synthesis offers a reliable and high-yield route to this symmetrical ether. The synthesis proceeds via an S­N2 (bimolecular nucleophilic substitution) mechanism, which involves the reaction of an alkoxide ion with a primary alkyl halide.[1] This method is renowned for its versatility in producing both symmetrical and unsymmetrical ethers.

The overall reaction for the synthesis of this compound can be summarized as the reaction between sodium isopentoxide and isopentyl bromide. The sodium isopentoxide is typically prepared in situ by reacting isopentyl alcohol with a strong base, such as sodium hydride (NaH).

Quantitative Data

The Williamson ether synthesis provides a significant improvement in yield and purity for this compound compared to other methods like acid-catalyzed dehydration of isopentyl alcohol.

Synthesis MethodTypical Yield (%)Purity (%)Reference
Williamson Ether Synthesis 75 - 85 >99 [2]
Acid-Catalyzed Dehydration65 - 7090 - 95[2]

Physical and Spectroscopic Properties of this compound:

PropertyValue
Molecular FormulaC10H22O
Molecular Weight158.28 g/mol
Boiling Point172-173 °C
Density0.778 g/mL at 25 °C
Refractive Index1.408 at 20 °C

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the Williamson ether synthesis.

Materials and Reagents
  • Isopentyl alcohol (3-methyl-1-butanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Isopentyl bromide (1-bromo-3-methylbutane)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel (for column chromatography)

  • Petroleum ether

  • Ethyl acetate

Step-by-Step Synthesis Procedure

Step 1: Formation of Sodium Isopentoxide

  • Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (a slight molar excess, e.g., 1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Add anhydrous tetrahydrofuran (THF) to the flask to suspend the sodium hydride.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add isopentyl alcohol (1.0 equivalent) dropwise from the dropping funnel to the NaH suspension with vigorous stirring. The addition should be controlled to manage the evolution of hydrogen gas.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 1 hour to ensure complete formation of the sodium isopentoxide.

Step 2: Synthesis of this compound

  • Cool the freshly prepared sodium isopentoxide solution back to 0 °C.

  • Add isopentyl bromide (a slight molar excess, e.g., 1.05 equivalents) dropwise to the reaction mixture.

  • After the addition, heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl) to decompose any unreacted sodium hydride.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • For high purity, the crude product can be purified by fractional distillation or column chromatography on silica gel using a petroleum ether/ethyl acetate (9:1 v/v) eluent system.[3]

Visualizations

Reaction Pathway

Williamson_Ether_Synthesis Williamson Ether Synthesis of this compound cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Nucleophilic Substitution (SN2) Isopentyl_Alcohol Isopentyl Alcohol Sodium_Isopentoxide Sodium Isopentoxide Isopentyl_Alcohol->Sodium_Isopentoxide + NaH NaH Sodium Hydride (NaH) H2_gas H₂ (gas) Sodium_Isopentoxide->H2_gas byproduct Sodium_Isopentoxide_ref Sodium Isopentoxide Isopentyl_Bromide Isopentyl Bromide Diisopentyl_Ether This compound NaBr Sodium Bromide (NaBr) Diisopentyl_Ether->NaBr byproduct Sodium_Isopentoxide_ref->Diisopentyl_Ether + Isopentyl Bromide

Caption: Reaction pathway for this compound synthesis.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Synthesis Alkoxide_Formation 1. Alkoxide Formation (Isopentyl Alcohol + NaH in THF) Alkylation 2. Alkylation (Add Isopentyl Bromide and Reflux) Alkoxide_Formation->Alkylation Quenching 3. Quenching (Add sat. aq. NH4Cl) Alkylation->Quenching Extraction 4. Extraction (Diethyl Ether and Water) Quenching->Extraction Washing 5. Washing (Water and Brine) Extraction->Washing Drying 6. Drying (Anhydrous MgSO4 or Na2SO4) Washing->Drying Concentration 7. Concentration (Rotary Evaporation) Drying->Concentration Purification 8. Purification (Fractional Distillation or Column Chromatography) Concentration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Step-by-step experimental workflow.

Reactant Selection Logic for Williamson Ether Synthesis

Reactant_Choice Logic for Reactant Selection in Williamson Ether Synthesis Desired_Ether Desired Ether Product Identify_Alkyl_Groups Identify the two alkyl groups Desired_Ether->Identify_Alkyl_Groups Possible_Routes Two possible synthesis routes Identify_Alkyl_Groups->Possible_Routes Route_1 Route 1: Alkoxide 1 + Alkyl Halide 2 Possible_Routes->Route_1 Route_2 Route 2: Alkoxide 2 + Alkyl Halide 1 Possible_Routes->Route_2 Evaluate_Halide Evaluate the structure of the alkyl halide in each route Route_1->Evaluate_Halide Route_2->Evaluate_Halide Primary_Halide Is the alkyl halide primary? Evaluate_Halide->Primary_Halide Secondary_Tertiary_Halide Secondary or Tertiary Halide Primary_Halide->Secondary_Tertiary_Halide No Preferred_Route This is the preferred route (SN2 favored) Primary_Halide->Preferred_Route Yes Elimination_Favored Elimination (E2) will be a major side reaction. Avoid this route. Secondary_Tertiary_Halide->Elimination_Favored

Caption: Decision logic for reactant choice.

References

An In-depth Technical Guide to the Physicochemical Properties of Diisopentyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of diisopentyl ether. The information is curated for professionals in research and development, with a focus on data clarity, experimental context, and practical applications.

Chemical Identity

This compound, also known as diisoamyl ether or 3-methyl-1-(3-methylbutoxy)butane, is an organic compound belonging to the ether family.[1][2] It is structurally characterized by two isopentyl (3-methylbutyl) groups linked by an oxygen atom.[1] Its key identifiers are:

  • IUPAC Name: 3-methyl-1-(3-methylbutoxy)butane[3][4][5]

  • CAS Number: 544-01-4[1][2][3][6][7]

  • Molecular Formula: C₁₀H₂₂O[1][3][4][6][8]

  • Molecular Weight: 158.28 g/mol [1][6][8][9]

Physicochemical Properties

The physicochemical properties of this compound are critical for its application as a solvent and in various chemical processes. These properties are summarized in the tables below.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance Clear, colorless liquid[2][5][6]
Odor Pleasant, fruity[5][9]
Density 0.778 g/cm³ at 20°C[1][2]
0.778 g/mL at 25°C[6][10]
0.78 g/cm³ at 20°C[3]
Boiling Point 172-174°C[1][3][4]
173.4°C at 760 mmHg[2]
172.5°C[9]
Melting Point -75°C[2]
Flash Point 45-46°C[1][10]
43.1°C[2]
Refractive Index 1.407–1.409 at 20°C[1]
1.407 at 20°C/D[2][3][6][10]
1.4085 at 20°C/D[9]
Solubility Insoluble in water.[1][2][6][10]
Miscible with alcohol, chloroform, and ether.[2][5][6][9][10]

Table 2: Additional Physicochemical Data

PropertyValueSource(s)
Vapor Pressure 273 Pa (approx. 2.05 mmHg) at 25°C[1]
1.7 mmHg at 25°C[2]
2.5 hPa (approx. 1.88 mmHg) at 20°C[6][10]
LogP (Octanol/Water Partition Coefficient) 3.09520[2]
3.5[2][9]
4.25[9]
Dielectric Constant 2.8 at 20°C[1][6]
Enthalpy of Vaporization 51.4 kJ/mol at 298 K[1]

Experimental Protocols

The determination of the physicochemical properties of this compound involves standard laboratory procedures. Below are detailed methodologies for key experiments.

3.1. Determination of Boiling Point via Distillation

The boiling point is determined at atmospheric pressure using a standard distillation apparatus.

  • Apparatus Setup: A round-bottom flask is filled with this compound and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, with a thermometer placed at the vapor outlet to accurately measure the temperature of the vapor.

  • Heating: The flask is gently heated. As the ether vaporizes, the vapor rises and surrounds the thermometer bulb.

  • Data Collection: The temperature is recorded when it stabilizes, which indicates the boiling point. This is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Validation: The determined boiling point is validated against reference standards.[1]

3.2. Determination of Density via Gravimetric Analysis

The density is measured using a calibrated micropipette and a high-precision analytical balance.[1]

  • Calibration: The micropipette is calibrated to ensure accurate volume delivery.

  • Measurement: A precise volume of this compound is dispensed into a tared vial.

  • Weighing: The mass of the dispensed liquid is measured using the analytical balance.

  • Calculation: The density is calculated by dividing the mass of the ether by its volume (Density = Mass/Volume). The measurement is typically performed at a controlled temperature, such as 20°C.[1]

3.3. Measurement of Refractive Index using an Abbe Refractometer

The refractive index, a measure of how light propagates through the substance, is determined using an Abbe refractometer.[1]

  • Calibration: The refractometer is calibrated using a standard with a known refractive index, typically distilled water.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line is sharp and centered in the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

3.4. Synthesis and Purification

This compound can be synthesized via the Williamson ether synthesis, followed by purification.[1]

  • Synthesis: Isoamyl alcohol is reacted with a suitable alkyl halide under basic conditions.[1] The progress of the reaction is monitored using thin-layer chromatography (TLC).[1]

  • Purification: The crude product is purified using fractional distillation to separate the this compound from byproducts and unreacted starting materials.[1] Purity is then confirmed using gas chromatography (GC) or nuclear magnetic resonance (NMR).[1]

Visualizations

4.1. Experimental Workflow: Synthesis and Purity Verification

G cluster_synthesis Williamson Ether Synthesis cluster_monitoring Reaction Monitoring cluster_purification Purification cluster_verification Purity Verification Isoamyl_Alcohol Isoamyl Alcohol Reaction Reaction Mixture Isoamyl_Alcohol->Reaction Alkyl_Halide Alkyl Halide Alkyl_Halide->Reaction Base Base Base->Reaction TLC TLC Analysis Reaction->TLC Monitor Progress Fractional_Distillation Fractional Distillation TLC->Fractional_Distillation Upon Completion GC Gas Chromatography (GC) Fractional_Distillation->GC NMR NMR Spectroscopy Fractional_Distillation->NMR Pure_Ether Pure this compound GC->Pure_Ether NMR->Pure_Ether

Caption: Workflow for the synthesis and purity verification of this compound.

4.2. Logical Relationship: Structure and Physicochemical Properties

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties Structure This compound (C(C)CCOCCC(C)C) Ether_Linkage Ether Linkage (-O-) Structure->Ether_Linkage Alkyl_Chains Two Isopentyl Chains (-C5H11) Structure->Alkyl_Chains Solubility Low Water Solubility Ether_Linkage->Solubility Polar nature allows some interaction Alkyl_Chains->Solubility Dominant nonpolar character leads to hydrophobicity Boiling_Point High Boiling Point (relative to smaller ethers) Alkyl_Chains->Boiling_Point Increased van der Waals forces due to larger size Solvent_Prop Good Solvent for Nonpolar Compounds Alkyl_Chains->Solvent_Prop Nonpolar nature dissolves other nonpolar substances

Caption: Influence of molecular structure on key physicochemical properties.

Applications in Research and Drug Development

Due to its favorable properties, this compound finds several applications in scientific research and the pharmaceutical industry:

  • Solvent: It is utilized as a solvent in various chemical reactions, particularly those requiring higher temperatures, due to its relatively high boiling point and low volatility.[1] It can dissolve a wide range of organic compounds.[1]

  • Drug Formulation: In pharmaceutical development, it has been used as a solvent in drug formulation processes to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1]

  • Extraction: Its hydrophobicity makes it an effective solvent for extraction techniques, such as separating polar organic compounds from aqueous solutions.[1] This is valuable in fields like environmental chemistry and biochemistry.[1]

  • Grignard Reactions: It serves as a solvent in Grignard reactions.[2][6]

  • Synthesis: It has been used in the synthesis of silver nanoparticles.[2][6]

While diisopropyl ether is more commonly discussed in the context of residual solvents in pharmaceuticals, the similar properties of this compound suggest its utility in related applications, always with consideration for residual solvent guidelines.[11][12]

Safety and Handling

  • Flammability: this compound is a flammable liquid and should be kept away from ignition sources.[1][2][3][7]

  • Storage: It should be stored in a tightly sealed container in a cool, well-ventilated area.[1][6][10]

  • Handling: Use in a fume hood to avoid inhalation. In case of skin contact, wash with soap and water.[1] Spills should be absorbed with an inert material and disposed of as hazardous waste.[1]

References

Diisopentyl ether boiling point and density data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Diisopentyl Ether

This guide provides a comprehensive overview of the boiling point and density of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a detailed presentation of these physical constants, the experimental protocols for their determination, and a logical diagram illustrating the influencing factors.

Physicochemical Data of this compound

This compound, also known as isoamyl ether or di-3-methylbutyl ether, is an organic compound with the chemical formula C10H22O.[1] Its physical properties are critical for its application as a solvent in various chemical processes, including high-temperature reactions and extraction techniques.[1]

Data Summary

The boiling point and density of this compound are summarized in the table below. The data is compiled from various sources, providing a consistent and reliable reference.

Physical PropertyValueConditions
Boiling Point 172-174 °CAt 760 mmHg (standard atmospheric pressure)
173.4 °CAt 760 mmHg[1][2]
172.5 °C
173 °C
Density 0.778 g/cm³At 20 °C[1]
0.778 g/mLAt 25 °C[3][4]
0.7777 g/cm³At 12 °C/4 °C[5]

Experimental Protocols

The accurate determination of boiling point and density is crucial for the characterization and quality control of this compound. The following sections detail the standard methodologies employed for these measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic physical constant.

1. Distillation Method:

A common and direct method for determining the boiling point of a liquid is through distillation.[6]

  • Apparatus: A standard distillation setup is used, consisting of a boiling flask, a condenser, a receiving flask, and a thermometer.

  • Procedure:

    • The this compound sample is placed in the boiling flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor that is in equilibrium with the liquid.

    • The flask is heated, and as the liquid boils, the vapor rises, condenses in the condenser, and is collected in the receiving flask.

    • The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid.[7]

2. Differential Scanning Calorimetry (DSC):

Differential Scanning Calorimetry is a thermal analysis technique that can be used to determine the boiling point.[1]

  • Apparatus: A Differential Scanning Calorimeter.

  • Procedure:

    • A small, weighed sample of this compound is placed in a sealed aluminum pan. An empty sealed pan is used as a reference.

    • The sample and reference are heated at a constant rate (e.g., 10°C/min under an inert atmosphere).[1]

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • The boiling point is determined from the onset temperature of the endothermic peak corresponding to the vaporization of the liquid.

Density Determination

Density is the mass of a substance per unit volume. It is an important physical property that can be used to identify a substance or determine its purity.

1. Gravimetric Method (Pycnometer or Micropipette):

This method involves accurately measuring the mass of a known volume of the liquid.[1]

  • Apparatus: A high-precision analytical balance, a calibrated micropipette or a pycnometer (a flask with a specific, accurately known volume).

  • Procedure (using a micropipette):

    • An empty, clean, and dry vial is weighed on the analytical balance.

    • A calibrated micropipette is used to dispense a precise volume of this compound into the vial.

    • The vial containing the liquid is weighed again.

    • The density is calculated by dividing the mass of the liquid (final mass - initial mass) by the dispensed volume.

    • The measurement is typically performed at a constant temperature, such as 20°C.[1]

2. Vibrating Tube Densimeter:

This instrument provides a rapid and highly accurate measurement of density.

  • Apparatus: A digital vibrating tube densimeter.

  • Procedure:

    • The instrument is calibrated using fluids of known density (e.g., dry air and pure water).

    • A small sample of this compound is introduced into a U-shaped borosilicate glass tube inside the instrument.

    • The tube is electronically excited to oscillate at its natural frequency.

    • The instrument measures the oscillation period, which is directly related to the density of the sample.

    • The density value is displayed digitally, corrected for the measurement temperature.

Logical Relationships

The physical properties of this compound are a direct consequence of its molecular structure and the intermolecular forces present. The following diagram illustrates these relationships.

G Factors Influencing Physical Properties of this compound cluster_molecular Molecular Properties cluster_intermolecular Intermolecular Forces cluster_physical Physical Properties MolecularStructure Molecular Structure (C10H22O) MolecularWeight Molecular Weight (158.28 g/mol) MolecularStructure->MolecularWeight Polarity Weak Polarity (C-O-C bond) MolecularStructure->Polarity Density Density (~0.778 g/cm³) MolecularStructure->Density Molecular Packing VDW Van der Waals Forces MolecularWeight->VDW MolecularWeight->Density Dipole Dipole-Dipole Interactions Polarity->Dipole BoilingPoint Boiling Point (172-174 °C) VDW->BoilingPoint Dipole->BoilingPoint

Caption: Relationship between molecular properties and physical data.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Diisopentyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for diisopentyl ether. The information detailed herein is intended to support researchers and professionals in the fields of chemical analysis, quality control, and drug development by providing precise spectral data, experimental procedures, and structural elucidation through NMR spectroscopy.

Chemical Structure and Symmetry

This compound, also known as isoamyl ether or 3-methyl-1-(3-methylbutoxy)butane, is a symmetrical ether.[1] Its structure consists of two isopentyl groups linked through an oxygen atom. Due to the molecule's symmetry, the number of unique signals in both ¹H and ¹³C NMR spectra is less than the total number of protons and carbons, respectively. The plane of symmetry runs through the central oxygen atom.

The chemical structure and the numbering of the unique carbon and proton environments are illustrated in the diagram below.

Figure 1. Chemical structure of this compound with atom numbering.

Due to symmetry, C¹ is equivalent to C¹'' and C¹', and C¹''''. Similarly, C², C³, and C⁴ are equivalent to C²', C³', and C⁴' respectively. This results in four unique carbon signals and four unique proton signals.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals, corresponding to the four unique proton environments in the molecule. The experimental data, including chemical shifts (δ), multiplicities, and integration values, are summarized in the table below.

Signal AssignmentChemical Shift (δ) [ppm]MultiplicityIntegration
H¹ (2 x -CH₃)0.92Doublet (d)12H
H² (-CH)1.70Nonet (n)2H
H³ (-CH₂)1.45Quartet (q)4H
H⁴ (-O-CH₂)3.41Triplet (t)4H

Table 1. ¹H NMR Spectral Data for this compound.

The chemical shifts are reported relative to tetramethylsilane (TMS) at 0.00 ppm. The multiplicity of each signal is a result of spin-spin coupling with neighboring protons. For instance, the H¹ protons appear as a doublet due to coupling with the adjacent H² proton. The H⁴ protons, being adjacent to the H³ methylene group, appear as a triplet.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays four signals, consistent with the four unique carbon environments in the symmetrical molecule. The following table presents the predicted chemical shifts for each carbon.

Signal AssignmentPredicted Chemical Shift (δ) [ppm]
C¹ (2 x -CH₃)22.5
C² (-CH)25.0
C³ (-CH₂)38.3
C⁴ (-O-CH₂)69.9

Table 2. Predicted ¹³C NMR Spectral Data for this compound.

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of liquid samples such as this compound.

4.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like ethers.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is between 4 and 5 cm.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

4.2. NMR Spectrometer Setup and Data Acquisition

The following workflow provides a general procedure for setting up an NMR spectrometer for data acquisition.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock on Solvent Signal acq1->acq2 acq3 Shim Magnetic Field acq2->acq3 acq4 Tune and Match Probe acq3->acq4 acq5 Set Acquisition Parameters acq4->acq5 acq6 Acquire FID acq5->acq6 proc1 Fourier Transform acq6->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference Spectrum proc3->proc4 proc5 Integrate Signals proc4->proc5

Figure 2. General experimental workflow for NMR spectroscopy.

4.3. Recommended Spectrometer Parameters

  • ¹H NMR Spectroscopy:

    • Number of Scans: 16 to 64

    • Relaxation Delay: 1-2 seconds

    • Pulse Width: A 30-45 degree pulse is typically sufficient.

  • ¹³C NMR Spectroscopy:

    • Number of Scans: 1024 to 4096 (or more, depending on concentration)

    • Relaxation Delay: 2-5 seconds

    • Pulse Program: A standard proton-decoupled pulse program should be used to simplify the spectrum to singlets for each carbon.

4.4. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • Integration: The area under each peak is integrated to determine the relative number of protons.

This guide provides essential ¹H and ¹³C NMR spectral data and a standardized protocol for the analysis of this compound. These resources are valuable for the unambiguous identification and characterization of this compound in various scientific and industrial applications.

References

Mass Spectrometry Fragmentation of Diisopentyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of diisopentyl ether. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in understanding the mass spectral behavior of this compound. This guide includes quantitative data on fragment ions, a detailed experimental protocol for analysis, and a visualization of the proposed fragmentation pathway.

Core Concepts in the Mass Spectrometry of Ethers

Under electron ionization (EI), ethers undergo characteristic fragmentation patterns that provide valuable structural information. The molecular ion peak of ethers is often weak or absent. The primary fragmentation mechanisms for aliphatic ethers like this compound include:

  • α-Cleavage: This is a common fragmentation pathway for ethers where the carbon-carbon bond adjacent to the oxygen atom is cleaved. This results in the formation of a resonance-stabilized oxonium ion.[1][2]

  • C-O Bond Cleavage: The bond between the carbon and oxygen atoms can also break, leading to the formation of a carbocation and an alkoxy radical.

  • β-Cleavage: Cleavage of the bond beta to the oxygen atom, often accompanied by a hydrogen rearrangement, can also occur, leading to the elimination of an alkene.

Quantitative Fragmentation Data for this compound

The mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data has been compiled from publicly available spectral databases.[3][4]

m/zRelative Intensity (%)Proposed Fragment Ion
43100[C3H7]+
70~90[C5H10]+•
71~75[C5H11]+
41~50[C3H5]+
69~40[C5H9]+
55~35[C4H7]+
87~20[C5H11O]+
115~5[M-C3H7]+
158<1[M]+• (Molecular Ion)

Note: Relative intensities are approximate and can vary slightly between different instruments and experimental conditions.

Experimental Protocol

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), based on general methods for volatile organic compounds.[5][6][7][8][9]

3.1. Sample Preparation

This compound is a volatile liquid and can be prepared for GC-MS analysis by direct injection of a diluted solution.

  • Solvent: Hexane or a similar non-polar solvent.

  • Concentration: A dilute solution (e.g., 1 µL of this compound in 1 mL of solvent) is prepared to avoid column overloading.

3.2. Gas Chromatography (GC) Conditions

  • GC System: A standard gas chromatograph equipped with a capillary column.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split injection with a split ratio of, for example, 50:1.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

3.3. Mass Spectrometry (MS) Conditions

  • MS System: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[3]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-300.

  • Scan Speed: Normal.

  • Data Acquisition: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the eluting compound.

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization can be visualized as a series of competing and consecutive reactions. The proposed fragmentation pathway is illustrated in the diagram below.

Fragmentation_Pathway cluster_alpha α-Cleavage cluster_co_cleavage C-O Cleavage cluster_beta β-Cleavage & Rearrangement cluster_secondary Secondary Fragmentation M This compound (C10H22O) m/z 158 M_ion [M]+• m/z 158 M->M_ion Electron Ionization frag87 [C5H11O]+ m/z 87 M_ion->frag87 Loss of •C4H9 frag71 [C5H11]+ m/z 71 M_ion->frag71 Loss of •OC5H11 frag70 [C5H10]+• m/z 70 M_ion->frag70 McLafferty-type Rearrangement frag71_radical •C4H9 frag43 [C3H7]+ (Base Peak) m/z 43 frag71->frag43 Loss of C2H4 frag69 [C5H9]+ m/z 69 frag71->frag69 Loss of H2 frag_alkoxy_radical •OC5H11 frag41 [C3H5]+ m/z 41 frag70->frag41 Loss of C2H5• neutral_pentene C5H10

Caption: Proposed fragmentation pathway of this compound under electron ionization.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. For more detailed analysis and interpretation, it is recommended to consult specialized mass spectrometry literature and spectral databases.

References

Infrared Spectroscopy of Diisopentyl Ether: A Technical Guide to C-O Stretching

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the characteristic Carbon-Oxygen (C-O) stretching vibrations in the infrared (IR) spectrum of diisopentyl ether. Understanding these spectral features is crucial for the identification and characterization of ether-containing compounds in various scientific and pharmaceutical applications.

Theoretical Background: The C-O Bond in Ethers

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. For ethers, which are characterized by a C-O-C functional group, the most diagnostic vibrations are the asymmetric and symmetric stretches of this linkage. The asymmetric stretch, which typically results in a strong and prominent absorption band, is particularly useful for identification.[1] In saturated aliphatic ethers like this compound, this C-O-C asymmetric stretch is the most significant feature in the fingerprint region of the IR spectrum.[1]

Expected Infrared Absorption of this compound

To provide a comparative context, the C-O stretching frequencies for various types of ethers are summarized in the table below.

Ether TypeC-O Stretching ModeTypical Wavenumber (cm⁻¹)Reference
Saturated Aliphatic Ethers (e.g., this compound)Asymmetric C-O-C Stretch1140 - 1070[1]
Diethyl EtherAsymmetric C-O-C Stretch1122[1]
Aryl Alkyl Ethers (e.g., Anisole)Asymmetric C-O-C Stretch1275 - 1200 and 1075 - 1020[1]
Diaryl Ethers (e.g., Diphenyl Ether)Asymmetric C-O-C Stretch1300 - 1200[1]

Experimental Protocol: Acquiring the IR Spectrum of a Liquid Sample

The following is a detailed methodology for obtaining the infrared spectrum of a liquid sample such as this compound using the attenuated total reflectance (ATR) or thin film method.

3.1. Instrumentation

  • Fourier Transform Infrared (FTIR) Spectrometer

3.2. Sample Preparation (Thin Film Method)

  • Prepare Salt Plates: Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils from your fingers.

  • Apply the Sample: Place a single drop of the liquid sample (this compound) onto the center of one of the salt plates.

  • Form a Thin Film: Gently place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.

  • Mount the Sample: Place the assembled salt plates into the sample holder of the FTIR spectrometer.

3.3. Data Acquisition

  • Background Scan: With the sample chamber empty, perform a background scan to acquire the spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Place the prepared sample in the spectrometer's sample compartment.

  • Acquire Spectrum: Initiate the sample scan. The instrument will record the interferogram and perform a Fourier transform to generate the infrared spectrum.

  • Data Processing: The resulting spectrum should be appropriately labeled and the peak positions identified. The region of interest for the C-O stretch (approximately 1300-1000 cm⁻¹) should be closely examined.

3.4. Cleaning

  • Clean Salt Plates: After analysis, carefully separate the salt plates. Clean them thoroughly with a suitable dry solvent (e.g., anhydrous acetone or dichloromethane) and a soft lens tissue.

  • Storage: Store the clean, dry plates in a desiccator to prevent them from fogging due to atmospheric moisture.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for identifying an unknown liquid sample, such as this compound, using infrared spectroscopy.

IR_Analysis_Workflow Workflow for IR Spectroscopic Analysis of a Liquid Sample A Prepare Liquid Sample (Thin Film on Salt Plates) C Acquire Sample Spectrum A->C B Acquire Background Spectrum (Empty Sample Compartment) D Process Data (Background Subtraction, Baseline Correction) B->D C->D E Identify Key Absorption Bands D->E F Focus on 1300-1000 cm-1 Region (Potential C-O Stretch) E->F G Compare with Known Ether Spectra (e.g., Diethyl Ether at 1122 cm-1) F->G H Confirm Presence of Saturated Aliphatic Ether G->H

Caption: Logical workflow for the analysis of a liquid sample via IR spectroscopy.

References

Solubility of Diisopentyl Ether in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diisopentyl ether in a range of common organic solvents. This compound, also known as isoamyl ether, is a branched-chain ether with the chemical formula C10H22O.[1] Its utility as a solvent in various chemical processes, including Grignard reactions and extraction techniques, necessitates a thorough understanding of its solubility characteristics.[1] This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows for assessing solvent miscibility.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular FormulaC10H22O[1]
Molecular Weight158.28 g/mol [1]
Boiling Point172-174 °C at 760 mmHg[1]
Density0.778 g/cm³ at 20°C[1]
Flash Point45-46 °C[1]
Dielectric Constant2.8 at 20°C[1]
Water SolubilityInsoluble[2]

Solubility Data

The solubility of this compound is a critical parameter for its application as a solvent. The following tables summarize the available quantitative and qualitative solubility data in common organic solvents.

Qualitative Solubility

This table provides a general overview of the miscibility of this compound with various organic solvents.

Solvent ClassSolventSolubility/MiscibilityReference
AlcoholsAlcohol (general)Miscible[1][2][3][4][5][6]
Halogenated SolventsChloroformMiscible[1][3]
EthersDiethyl EtherMiscible[1][3]
KetonesAcetoneVery Soluble[1][3]
HydrocarbonsBenzeneMiscible
Petroleum EtherMiscible
Quantitative Solubility

Currently, specific quantitative data (e.g., g/100 mL) for the solubility of this compound in a broad range of organic solvents is not extensively available in readily accessible literature. The experimental protocols outlined in Section 3 can be employed to determine these precise values.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. The following are detailed methodologies for key experiments.

General Experimental Workflow for Solubility Determination

The process of experimentally determining the solubility of a liquid like this compound in an organic solvent follows a structured workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solution Prepare Supersaturated Solution (Excess this compound in Solvent) agitation Agitate at Constant Temperature (e.g., using a shaker bath) prep_solution->agitation Ensure equilibrium is reached separation Separate Undissolved Ether (Centrifugation or Filtration) agitation->separation Isolate the saturated solution quantification Quantify Dissolved Ether (e.g., Gravimetric, GC, HPLC) separation->quantification Analyze the clear supernatant/filtrate

Caption: General workflow for determining the solubility of this compound.
Gravimetric Method for Solubility Determination

This method is a direct and reliable way to determine solubility by measuring the mass of the dissolved solute.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Vials with sealed caps

  • Centrifuge and centrifuge tubes or a filtration setup with solvent-compatible membrane filters (e.g., PTFE)

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution: In a sealed vial, add an excess amount of this compound to a known volume or mass of the chosen organic solvent.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifugation: Transfer the solution to a centrifuge tube and centrifuge at a high speed to pellet the undissolved this compound.

    • Filtration: Alternatively, filter the solution through a solvent-compatible membrane filter to remove the undissolved ether.

  • Quantification:

    • Carefully transfer a known mass or volume of the clear supernatant or filtrate to a pre-weighed, dry container.

    • Evaporate the solvent in a drying oven set to a temperature below the boiling point of this compound but sufficient to evaporate the solvent.

    • Once the solvent has evaporated, cool the container in a desiccator and weigh it.

    • The mass of the remaining this compound is the amount that was dissolved in the known mass or volume of the solvent.

  • Calculation:

    • Solubility ( g/100 g solvent) = (mass of dissolved this compound / mass of solvent) x 100

    • Solubility ( g/100 mL solvent) = (mass of dissolved this compound / volume of solvent in mL) x 100

Chromatographic Method (GC or HPLC) for Solubility Determination

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used for accurate quantification of the dissolved this compound, especially at low concentrations.

Materials:

  • Gas Chromatograph with a suitable detector (e.g., FID) or High-Performance Liquid Chromatograph with a suitable detector (e.g., RI or UV if a chromophore is present or derivatized).

  • Appropriate GC column (e.g., non-polar) or HPLC column.

  • Standard solutions of this compound in the chosen solvent of known concentrations.

  • Saturated solution of this compound prepared as described in the gravimetric method (Steps 1-3).

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound in the selected solvent at various known concentrations. Inject these standards into the GC or HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Take a known volume of the clear supernatant or filtrate from the equilibrated saturated solution and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

  • Quantification: Inject the diluted sample into the GC or HPLC system and determine the peak area corresponding to this compound.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. This concentration represents the solubility.

Logical Relationships in Solubility

The solubility of a substance is governed by the principle of "like dissolves like." This can be visualized as a decision-making process based on the polarity of the solute and the solvent.

G cluster_solute Solute (this compound) cluster_solvent Solvent cluster_outcome Solubility Outcome solute_polarity Polarity of this compound (Relatively Non-polar) solvent_polarity Is the solvent polar or non-polar? soluble High Solubility / Miscible solvent_polarity->soluble Non-polar (e.g., Hexane, Toluene) insoluble Low Solubility / Immiscible solvent_polarity->insoluble Polar (e.g., Water)

Caption: Decision pathway for predicting solubility based on polarity.

This guide provides a framework for understanding and determining the solubility of this compound in common organic solvents. For specific applications, it is recommended to perform experimental verification of solubility under the precise conditions of use.

References

An In-depth Technical Guide to Diisopentyl Ether (CAS: 544-01-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopentyl ether, also known as isoamyl ether or di-3-methylbutyl ether, is an organic compound with the chemical formula C₁₀H₂₂O.[1] Structurally, it consists of two isopentyl (3-methylbutyl) groups linked by an oxygen atom.[1] It is a colorless liquid with a characteristic pleasant, fruity odor.[2] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis and purification protocols, key chemical reactions, applications in research and pharmaceutical development, and essential safety and toxicological information.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application as a solvent and in various chemical processes. These properties indicate that it is a relatively hydrophobic and flammable liquid.[1]

Table 1: Physicochemical Data for this compound (CAS: 544-01-4)

PropertyValueReference
Molecular Formula C₁₀H₂₂O[3][4]
Molecular Weight 158.28 g/mol [1][2]
Appearance Clear, colorless liquid[2][4]
Odor Pleasant, fruity[2]
Boiling Point 172-173 °C (at 1013 hPa)[3][5]
Melting Point < -75 °C[5][6]
Density 0.778 g/mL at 20-25 °C[3][4][5]
Vapor Pressure 2.5 hPa at 20 °C[3][4][5]
Flash Point 46 °C[3][4]
Refractive Index (n²⁰/D) 1.407 - 1.4085[2][3]
Solubility in Water Insoluble[3][4]
Solubility in Organic Solvents Miscible with alcohol, ether, chloroform[2][3]
LogP (Octanol-Water Partition Coeff.) 4.25 - 5.078[2][4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

  • ¹H NMR Spectroscopy : Protons on the carbons adjacent to the ether oxygen (α-protons) are expected to show a downfield chemical shift, typically in the range of 3.4-4.5 ppm.[7][8] The other protons of the isopentyl groups would appear further upfield.

  • ¹³C NMR Spectroscopy : The carbon atoms bonded to the ether oxygen are deshielded and typically resonate in the 50-80 ppm range.[7][8]

  • Infrared (IR) Spectroscopy : The most characteristic feature for an ether is a strong C-O single bond stretching absorption, which occurs in the 1050-1150 cm⁻¹ region of the spectrum.[7]

  • Mass Spectrometry (MS) : Mass spectrometry data for this compound can be found in databases such as the NIST Chemistry WebBook.[5]

Synthesis and Experimental Protocols

This compound is commonly synthesized via the Williamson ether synthesis, a classic Sₙ2 reaction. This method remains one of the most straightforward and widely used techniques for preparing both symmetrical and asymmetrical ethers.[9]

Williamson Ether Synthesis

The synthesis involves two main steps: the formation of an alkoxide from an alcohol, followed by the nucleophilic attack of the alkoxide on an alkyl halide.[1]

Williamson_Ether_Synthesis Williamson Ether Synthesis Workflow cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Nucleophilic Substitution (Sₙ2) Iso_OH Isopentyl Alcohol (Isoamyl Alcohol) Alkoxide Sodium Isopentoxide (Alkoxide Intermediate) Iso_OH->Alkoxide Deprotonation Base Strong Base (e.g., NaH, NaOH) Base->Alkoxide Alkoxide_ref Sodium Isopentoxide Alkyl_Halide Isopentyl Halide (e.g., Isopentyl Bromide) Product This compound Alkyl_Halide->Product Alkoxide_ref->Product Sₙ2 Attack

Williamson Ether Synthesis Workflow.
Experimental Protocol: Synthesis

This protocol is an adapted procedure for the laboratory-scale synthesis of this compound.

  • Alkoxide Formation : In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isopentyl alcohol. Slowly add an equimolar amount of a strong base, such as sodium hydride (NaH), under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Stir the mixture at room temperature until the evolution of gas ceases, indicating the complete formation of the sodium isopentoxide.

  • Nucleophilic Substitution : To the freshly prepared alkoxide, slowly add an equimolar amount of an isopentyl halide (e.g., isopentyl bromide) via a dropping funnel.

  • Reaction : Heat the reaction mixture to reflux for several hours to ensure the completion of the Sₙ2 reaction.[4] Monitor the reaction progress using thin-layer chromatography (TLC).[1]

  • Work-up : After cooling to room temperature, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel. The organic layer containing the this compound will separate from the aqueous layer.

  • Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product. Combine all organic layers.

  • Washing : Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine to remove any unreacted acid or base.

Experimental Protocol: Purification

Purification is crucial to remove unreacted starting materials and byproducts.

  • Drying : Dry the washed organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration : Filter the mixture to remove the drying agent.

  • Solvent Removal : Remove the extraction solvent using a rotary evaporator.

  • Fractional Distillation : The crude this compound is purified by fractional distillation.[1] Collect the fraction that distills at approximately 172-173 °C. A common purification method involves refluxing with sodium for several hours before distilling under reduced pressure to remove residual alcohols.[4]

  • Purity Confirmation : Confirm the purity of the final product using gas chromatography (GC) or NMR spectroscopy.[1]

Purification_Workflow Purification Workflow for this compound Crude Crude Product (from Work-up) Drying Drying (Anhydrous Na₂SO₄ or MgSO₄) Crude->Drying Filtration Filtration Drying->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Distillation Fractional Distillation (Collect at ~173°C) Solvent_Removal->Distillation Pure_Product Pure this compound Distillation->Pure_Product Analysis Purity Analysis (GC, NMR) Pure_Product->Analysis

Purification Workflow.

Chemical Reactions

This compound can undergo several types of chemical reactions, typical for ethers.

  • Oxidation : While relatively resistant to mild oxidizing agents, it can be oxidized under stronger conditions. Ethers can form explosive peroxides when exposed to air and light over time.[1]

  • Substitution : In the presence of strong acids (e.g., HBr, HI), the ether linkage can be cleaved to form an isopentyl alcohol and an isopentyl halide.

  • Hydrolysis : Under strong acidic or basic conditions, this compound can be hydrolyzed back to isopentyl alcohol.[1]

Chemical_Reactions Key Chemical Reactions of this compound Ether This compound Oxidation Peroxide Formation Ether->Oxidation O₂ / light Cleavage Acid Cleavage Products (Isopentyl Alcohol + Isopentyl Halide) Ether->Cleavage HBr or HI Hydrolysis Hydrolysis Product (Isopentyl Alcohol) Ether->Hydrolysis H₂O / H⁺

Reactions of this compound.

Applications in Research and Drug Development

This compound's properties make it a valuable compound in various scientific and industrial settings.

  • Solvent : Its primary use is as a solvent.[1] It is effective for dissolving fats, oils, waxes, and resins.[2] Its high boiling point and low volatility make it suitable for high-temperature reactions.[1] It is also used as a solvent in Grignard reactions.[4]

  • Pharmaceutical Development : In pharmaceutical research, this compound serves as a solvent in drug formulation processes.[1] Its ability to dissolve a range of active pharmaceutical ingredients (APIs) can enhance solubility and bioavailability.[1] Ethers, in general, are found in various pharmaceutical compounds due to their unique physicochemical properties and can be used as excipients in different formulations.[10] Patents related to pharmaceutical compositions often list various ethers as potential solvents to formulate actives, especially lipophilic ones, into stable and effective dosage forms.[7][11]

  • Nanoparticle Synthesis : It has been used in the synthesis of silver nanoparticles in continuous flow microreactors.[4][6]

  • Other Industrial Uses : It is also employed in the manufacturing of lacquers and in the process of regenerating rubber.[2][4]

Safety and Toxicology

Proper handling and awareness of the toxicological profile of this compound are essential for its safe use.

Table 2: GHS Hazard and Safety Information

Hazard ClassPictogramSignal WordHazard Statement
Flammable Liquid 🔥DangerH226: Flammable liquid and vapor.[2][12]
Acute Toxicity (Inhalation) 💀DangerH331: Toxic if inhaled.[2][12]
Skin Sensitization DangerH317: May cause an allergic skin reaction.[2][12]
Hazardous to the Aquatic Environment 🌳DangerH411: Toxic to aquatic life with long lasting effects.[2][12]
  • Precautionary Measures : Keep away from heat, sparks, open flames, and hot surfaces.[13] Use in a well-ventilated area and wear suitable protective clothing, gloves, and eye/face protection.[3][13] Take precautionary measures against static discharges.[3]

  • Toxicology : The Hazardous Substances Data Bank (HSDB) is a key resource for toxicological data on chemicals like this compound.[1] Inhalation exposure can be a significant risk. Studies have shown that this compound can disrupt lung surfactant films, which are crucial for respiratory function, potentially leading to respiratory distress.[1] Like other ethers, it is presumed to be metabolized in the liver, potentially by cytochrome P-450 enzymes, although specific metabolic pathways for this compound are not well-documented.[14] Due to their lipophilicity, organic solvents can be distributed to various body parts and may require metabolic conversion to be excreted.[10]

Conclusion

This compound (CAS 544-01-4) is a versatile solvent with significant applications in chemical synthesis, industrial processes, and pharmaceutical development. Its well-characterized physicochemical properties, combined with established synthesis routes like the Williamson ether synthesis, make it a valuable tool for researchers. However, its flammability and toxicity, particularly via inhalation, necessitate strict adherence to safety protocols. A thorough understanding of its properties and safe handling procedures is paramount for its effective and responsible use in scientific and industrial applications.

References

An In-depth Technical Guide to the Williamson Ether Synthesis for the Preparation of Diisopentyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis, with a specific focus on the preparation of diisopentyl ether. This document details the underlying mechanism, experimental protocols, and relevant quantitative data to assist researchers in the successful synthesis and characterization of this ether.

Introduction to the Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a versatile and reliable method for the preparation of both symmetrical and unsymmetrical ethers.[1] Developed by Alexander Williamson in 1850, the reaction typically involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[1] The general mechanism involves the deprotonation of an alcohol to form a potent nucleophile, the alkoxide, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage.[2]

For the synthesis of this compound, a symmetrical ether, isopentyl alcohol is the starting material for both the alkoxide and the alkyl halide.

Reaction Mechanism and Pathway

The synthesis of this compound via the Williamson synthesis proceeds in two primary stages:

  • Formation of the Isopentoxide Nucleophile: Isopentyl alcohol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming sodium isopentoxide. This alkoxide is a strong nucleophile, essential for the subsequent substitution reaction.[3][4]

  • SN2 Nucleophilic Substitution: The isopentoxide ion then attacks an isopentyl halide (e.g., isopentyl bromide) in a concerted SN2 mechanism.[1] The nucleophilic oxygen atom attacks the carbon atom bearing the halogen, leading to the formation of a new carbon-oxygen bond and the simultaneous displacement of the halide ion.[1]

This reaction is most efficient with primary alkyl halides, such as isopentyl bromide, as secondary and tertiary halides are more prone to undergo elimination (E2) reactions as a competing pathway.[2]

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Attack Isopentyl_Alcohol Isopentyl Alcohol ((CH3)2CHCH2CH2OH) Sodium_Isopentoxide Sodium Isopentoxide ((CH3)2CHCH2CH2ONa) Isopentyl_Alcohol->Sodium_Isopentoxide + NaH NaH Sodium Hydride (NaH) H2 H2 (gas) Isopentoxide_Ion Isopentoxide Ion ((CH3)2CHCH2CH2O-) Transition_State Transition State Isopentoxide_Ion->Transition_State + Isopentyl Bromide Isopentyl_Bromide Isopentyl Bromide ((CH3)2CHCH2CH2Br) Diisopentyl_Ether This compound (((CH3)2CHCH2CH2)2O) Transition_State->Diisopentyl_Ether Bromide_Ion Bromide Ion (Br-) Transition_State->Bromide_Ion

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)AmountMolesEquivalents
Isopentyl Alcohol88.150.8121.9 mL0.202.0
Sodium Hydride (60% in mineral oil)24.00~1.34.4 g0.111.1
Isopentyl Bromide151.041.2112.4 mL0.101.0
Anhydrous Diethyl Ether74.120.713150 mL--
Saturated NH4Cl (aq)--50 mL--
Brine--50 mL--
Anhydrous MgSO4120.37-~5 g--

Procedure

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Charge a dry 3-neck flask with NaH and anhydrous diethyl ether under N2. B 2. Cool the suspension to 0 °C in an ice bath. A->B C 3. Add isopentyl alcohol dropwise to the NaH suspension. B->C D 4. Stir for 30 min at 0 °C, then warm to room temperature for 1 hour. C->D E 5. Cool back to 0 °C and add isopentyl bromide dropwise. D->E F 6. Stir at room temperature overnight. E->F G 7. Quench the reaction carefully with saturated NH4Cl (aq). F->G H 8. Transfer to a separatory funnel and wash with brine. G->H I 9. Separate the organic layer. H->I J 10. Dry the organic layer over anhydrous MgSO4. I->J K 11. Filter off the drying agent. J->K L 12. Remove the solvent by rotary evaporation. K->L M 13. Purify the crude product by fractional distillation. L->M N 14. Collect the fraction boiling at 172-174 °C. M->N

Figure 2: Experimental workflow for the synthesis of this compound.
  • Alkoxide Formation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (4.4 g, 0.11 mol, 1.1 eq) and anhydrous diethyl ether (100 mL). The suspension is cooled to 0 °C in an ice bath. Isopentyl alcohol (10.95 mL, 0.10 mol, 1.0 eq) is added dropwise from the dropping funnel over 30 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes and then allowed to warm to room temperature and stirred for 1 hour, during which time hydrogen gas evolution will be observed.

  • Ether Formation: The reaction mixture is cooled back to 0 °C. Isopentyl bromide (12.4 mL, 0.10 mol, 1.0 eq) dissolved in anhydrous diethyl ether (50 mL) is added dropwise over 30 minutes. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C to neutralize any unreacted sodium hydride. The mixture is then transferred to a separatory funnel. The organic layer is separated and washed with brine (2 x 50 mL).

  • Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude this compound is purified by fractional distillation. The fraction boiling between 172-174 °C is collected.[5] Laboratory yields for Williamson ether syntheses using primary alkyl halides are typically in the range of 50-95%.[1]

Quantitative Data and Characterization

Physical and Chemical Properties of this compound
PropertyValueReference
IUPAC Name1-(3-methylbutoxy)-3-methylbutane[5]
Molecular FormulaC10H22O[5]
Molar Mass158.28 g/mol [5]
Boiling Point172.5 °C[5]
Density0.7777 g/cm³ at 12 °C[5]
Refractive Index1.4085 at 20 °C[5]
SolubilityMiscible with alcohol, chloroform, ether; insoluble in water.[5]
Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Spectroscopic DataKey Features
¹H NMR Signals expected around 3.4-3.6 ppm (t, 4H, -CH₂-O-), 1.6-1.8 ppm (m, 2H, -CH(CH₃)₂), 1.4-1.6 ppm (q, 4H, -CH₂-CH₂-O-), and 0.9 ppm (d, 12H, -CH(CH₃)₂).[5]
¹³C NMR Signals expected around 70 ppm (-CH₂-O-), 38 ppm (-CH₂-CH₂-O-), 25 ppm (-CH(CH₃)₂), and 22 ppm (-CH(CH₃)₂).[5]
IR Spectroscopy A strong C-O stretching absorption in the range of 1050-1150 cm⁻¹. Absence of a broad O-H stretch from the starting alcohol.[5][6]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 158. Common fragments at m/z = 71, 70, and 43.[5]

Safety Considerations

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.

  • Isopentyl Bromide: Is a lachrymator and skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Diethyl Ether: Is extremely flammable. Ensure there are no ignition sources in the vicinity of the experiment.

  • The reaction should be conducted in a well-ventilated fume hood.

Conclusion

The Williamson ether synthesis remains a highly effective and widely used method for the preparation of ethers. This guide provides a detailed framework for the synthesis of this compound, from the underlying chemical principles to a practical experimental protocol and characterization data. By following the outlined procedures and safety precautions, researchers can confidently synthesize and purify this valuable chemical compound for a variety of applications in research and development.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Acetylsalicylic Acid (Aspirin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of acetylsalicylic acid, commonly known as aspirin. The information herein is intended to support research and development activities by offering reliable data and standardized experimental methodologies.

Physical and Chemical Properties

Aspirin, or acetylsalicylic acid, is a white, crystalline, weakly acidic substance.[1][2] It is an acetyl derivative of salicylic acid.[1][2] While stable in dry air, it gradually hydrolyzes into salicylic acid and acetic acid when exposed to moisture.[1][2][3]

Table 1: Physical and Chemical Properties of Aspirin

PropertyValueSource(s)
Boiling Point 140 °C (decomposes)[2][3][4][5][6][7]
Density 1.40 g/cm³[3][4][5][7][8][9]
Refractive Index 1.5623 (at 20°C)[10]
Melting Point 135-136 °C[1][2][3][5][6][7]
Molar Mass 180.159 g/mol [3][5]
Molecular Formula C₉H₈O₄[3][4][5]
Solubility in Water 3 g/L[3]

Experimental Protocols

Detailed methodologies for determining the key physical properties of solid compounds like aspirin are provided below.

2.1. Determination of Boiling Point

The boiling point of aspirin is noted to be a decomposition point, meaning the substance chemically degrades at this temperature.[3][9] Therefore, a standard boiling point determination may not be suitable. The reported value of 140°C is the temperature at which this decomposition occurs.[2][3][4][5][6][7] For purity assessment, melting point analysis is the more appropriate and commonly used method for crystalline solids like aspirin.[11]

2.2. Determination of Density

The density of a solid can be determined using the liquid displacement method, a technique based on Archimedes' principle.[12]

  • Apparatus : Analytical balance, graduated cylinder, and a liquid in which the solid is insoluble (e.g., a saturated solution of aspirin in water to prevent dissolution).

  • Procedure :

    • Weigh a sample of the solid aspirin using an analytical balance to determine its mass.[13]

    • Fill a graduated cylinder with a known initial volume of the selected liquid.[13]

    • Carefully place the weighed aspirin sample into the graduated cylinder, ensuring it is fully submerged and no liquid is lost due to splashing.[13][14]

    • Record the new volume in the graduated cylinder. The difference between the final and initial volumes represents the volume of the aspirin sample.[13]

    • Calculate the density by dividing the mass of the sample by its volume.[15]

2.3. Determination of Refractive Index

The refractive index of a solid can be determined using methods like the immersion method or techniques involving interferometry.[16][17]

  • Apparatus : Refractometer (e.g., Abbe refractometer), a suitable immersion liquid with a known refractive index, and a light source.

  • Procedure (Immersion Method) :

    • Place a few crystals of the solid on the prism of the refractometer.

    • Add a drop of the immersion liquid to cover the crystals.

    • Close the prism and allow the temperature to stabilize.

    • Observe the refractive index reading through the eyepiece. The refractive index of the solid is determined when the boundary line between the light and dark fields is sharpest, indicating a match between the refractive index of the solid and the liquid.

Signaling Pathways and Experimental Workflows

Aspirin's mechanism of action involves the irreversible inactivation of the cyclooxygenase (COX) enzyme, which suppresses the production of prostaglandins and thromboxanes.[18] This action impacts several signaling pathways.

3.1. Aspirin's Effect on the Wnt Signaling Pathway

Aspirin has been shown to modulate the Wnt signaling pathway, which is crucial in cellular processes and is often dysregulated in diseases like colorectal cancer.[19] The following diagram illustrates aspirin's interaction with this pathway.

Aspirin_Wnt_Signaling cluster_Aspirin_Action Aspirin Action cluster_Wnt_Pathway Wnt Signaling Pathway Aspirin Aspirin COX2 COX-2 Inhibition Aspirin->COX2 irreversibly inhibits PGE2 Reduced PGE2 Production COX2->PGE2 Wnt Wnt Signaling PGE2->Wnt suppresses modulation of Beta_Catenin β-catenin Wnt->Beta_Catenin stabilizes TCF TCF/LEF Beta_Catenin->TCF activates Target_Genes Target Gene Transcription TCF->Target_Genes Aspirin_Synthesis_Workflow Reactants Salicylic Acid + Acetic Anhydride Heating Heating Reactants->Heating Catalyst Acid Catalyst (e.g., H3PO4) Catalyst->Heating Precipitation Precipitation (Addition of Water) Heating->Precipitation Filtration Filtration Precipitation->Filtration Purification Recrystallization Filtration->Purification Final_Product Pure Aspirin (Acetylsalicylic Acid) Purification->Final_Product

References

A Technical Guide to Spectroscopic Data in Drug Development: NMR, GC-MS, and IR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with an in-depth overview of three pivotal spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy. It covers the core principles, applications in drug discovery, data interpretation, and standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1][2] It is based on the quantum mechanical property of atomic nuclei known as spin. When placed in a strong magnetic field, nuclei with a non-zero spin can absorb electromagnetic radiation at specific frequencies, a phenomenon known as nuclear magnetic resonance.[1][3]

Core Principles

The fundamental principle of NMR lies in the detection of the Larmor precession of individual nuclei, which varies due to different atomic and chemical environments.[3] Key parameters in NMR spectra include:

  • Chemical Shift (δ): This indicates the chemical environment of a nucleus.[4][5] The x-axis of an NMR spectrum represents the chemical shift in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[5]

  • Integration: The area under an NMR peak is proportional to the number of nuclei generating that signal, providing quantitative information about the ratio of different types of nuclei.[4]

  • Multiplicity (Splitting): This arises from the magnetic interaction between neighboring, chemically non-equivalent nuclei (spin-spin coupling).[4][5] The pattern of splitting (e.g., singlet, doublet, triplet) reveals the number of adjacent protons according to the n+1 rule.[5]

  • Coupling Constant (J): The distance between the split peaks in a multiplet is the coupling constant, measured in Hertz (Hz).[4]

Applications in Drug Development

NMR is an indispensable tool in pharmaceutical research, contributing to various stages of drug discovery and development.[1][6]

  • Structural Elucidation: NMR is a primary method for determining the molecular structure of newly synthesized compounds and impurities.[6][7]

  • Purity Assessment: Quantitative NMR (qNMR) can be used to determine the purity of drug substances and constituents.[1]

  • Reaction Monitoring: The technique allows for the kinetic analysis of chemical reactions, helping to understand reaction mechanisms and optimize synthesis.[1][3]

  • Drug-Target Interactions: NMR can provide atomic-level information about the binding of a drug candidate to its biological target, which is crucial for structure-based drug design.[3][6]

  • Physicochemical Properties: It can be used to rapidly evaluate properties like solubility and pKa, which are important for lead optimization.[8]

Data Presentation

Reporting NMR data in a standardized format is crucial for clarity and reproducibility.[9][10][11]

Table 1: Standardized Format for Reporting ¹H NMR Data

Chemical Shift (δ, ppm)Integration (# of H)MultiplicityCoupling Constant (J, Hz)Assignment
7.265Hm-Ar-H
4.122Hq7.1-O-CH₂-
2.552Ht7.3-CH₂-CO-
1.233Ht7.1-CH₃

Table 2: Standardized Format for Reporting ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
171.5C=O
137.9Ar-C
129.3Ar-CH
128.5Ar-CH
60.5-O-CH₂-
30.1-CH₂-CO-
14.2-CH₃
Experimental Protocol: Sample Preparation for Solution-State NMR
  • Sample Weighing: Accurately weigh several milligrams of the compound.

  • Dissolution: Dissolve the sample in approximately 0.4-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The solution must be clear and free of suspended particles.[4]

  • Transfer: Transfer the solution into a 5 mm NMR tube.

  • Standard Addition (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift to 0 ppm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Analysis: Insert the tube into the NMR spectrometer for data acquisition.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve Compound in Deuterated Solvent Transfer Transfer to NMR Tube Prep->Transfer Acquire1D Acquire 1D Spectra (¹H, ¹³C, DEPT) Transfer->Acquire1D Insert into Spectrometer Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire1D->Acquire2D Process Fourier Transform & Phasing Acquire2D->Process Interpret Interpret Spectra: Chemical Shift, Integration, Multiplicity, J-Coupling Process->Interpret Structure Propose Structure Interpret->Structure

Caption: Workflow for molecular structure elucidation using NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[12][13] It is a cornerstone for the analysis of volatile and semi-volatile compounds in the pharmaceutical industry.[14][15]

Core Principles

The process begins in the gas chromatograph, where a sample is volatilized and separated into its components as it passes through a capillary column.[16][17] The separation is based on the differential partitioning of compounds between a stationary phase (the column coating) and a mobile phase (an inert carrier gas).[17]

After separation, the components enter the mass spectrometer, where they are ionized and fragmented.[18][19] The mass analyzer then separates these charged fragments based on their mass-to-charge ratio (m/z).[13] The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its identification.[12]

Applications in Drug Development

GC-MS is widely used for both qualitative and quantitative analysis in pharmaceutical development.[14][20]

  • Impurity Profiling: Identifying and quantifying trace-level impurities in active pharmaceutical ingredients (APIs) and final drug products.[14]

  • Residual Solvent Analysis: Detecting and quantifying residual solvents from the manufacturing process, which is critical for meeting regulatory safety limits.[15]

  • Analysis of Volatile Mutagenic Impurities (MIs): GC-MS offers the high sensitivity required to detect potentially mutagenic impurities at very low levels.[15]

  • Extractables and Leachables Studies: Identifying volatile and semi-volatile compounds that may migrate from container closure systems or medical devices into the drug product.[15]

  • Metabolomics: Analyzing volatile metabolites in biological samples to understand drug metabolism and discover biomarkers.[14]

Data Presentation

GC-MS data is typically presented in a table that summarizes the key findings for each component identified in the sample.

Table 3: Summary of GC-MS Data for a Sample Analysis

Peak No.Retention Time (min)Key m/z Fragments (Relative Intensity %)Tentative Identification
15.4577 (100), 51 (30), 105 (15)Benzene
28.9291 (100), 65 (15), 106 (8)Toluene
312.3143 (100), 58 (50), 72 (10)Acetone
Experimental Protocol: General GC-MS Sample Preparation
  • Sample Dissolution: Prepare a solution of the sample at a concentration of approximately 10 µg/mL in a suitable volatile organic solvent (e.g., methanol, hexane, dichloromethane).[21] Aqueous samples are generally not suitable for direct injection.[21]

  • Internal Standard: Add a known amount of an internal standard for quantitative analysis.

  • Derivatization (If Necessary): For non-volatile or polar compounds (e.g., those with -OH, -NH₂, -COOH groups), perform a chemical derivatization step (e.g., silylation or acylation) to increase their volatility and thermal stability.[22]

  • Vial Transfer: Transfer the final solution to a 1.5 mL glass autosampler vial. Ensure the sample is free of particulates.[21]

  • Analysis: Place the vial in the GC-MS autosampler. A small volume (typically 1 µL) is injected into the instrument for analysis.[21]

Visualization: Logical Flow of GC-MS Analysis

GCMS_Flow cluster_output Analysis Output Sample Volatile Sample Mixture Injector GC Injector (Vaporization) Sample->Injector Column GC Column (Separation) Injector->Column MS_Source MS Ion Source (Ionization & Fragmentation) Column->MS_Source Separated Analytes Analyzer Mass Analyzer (Sorting by m/z) MS_Source->Analyzer Detector Detector Analyzer->Detector Data Data System Detector->Data Chromatogram Chromatogram (Intensity vs. RT) Data->Chromatogram MassSpec Mass Spectrum (Intensity vs. m/z) Data->MassSpec

Caption: Logical flow diagram of a typical Gas Chromatography-Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an analytical technique used for the identification of functional groups within molecules.[23][24] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[25]

Core Principles

When a molecule is exposed to IR radiation, its bonds vibrate through stretching and bending motions. For a vibration to be IR active, it must cause a change in the molecule's dipole moment.[25] The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹).[26] This spectrum serves as a unique "molecular fingerprint."[24][25]

The IR spectrum is generally divided into two regions:

  • Functional Group Region (4000–1500 cm⁻¹): Absorptions in this region are characteristic of specific functional groups (e.g., O-H, N-H, C=O).[27][28]

  • Fingerprint Region (1500–600 cm⁻¹): This region contains complex absorptions that are unique to the molecule as a whole, making it useful for identifying a compound by comparing its spectrum to a known reference.[26][27]

Applications in Drug Development

IR spectroscopy is a rapid, versatile, and non-destructive technique with numerous applications in the pharmaceutical industry.[25][29]

  • Functional Group Identification: Quickly confirming the presence or absence of key functional groups in synthesized compounds.[23][25]

  • Raw Material Identification: Verifying the identity of incoming raw materials as part of quality control.[23][25]

  • Polymorphism Studies: Differentiating between different crystalline forms (polymorphs) of a drug substance, which can have different physical properties and bioavailability.[25]

  • Formulation Development: Studying interactions between the active pharmaceutical ingredient (API) and excipients in a drug formulation.[23]

  • Quality Control: Routine analysis of finished products to ensure consistency and quality.[23]

Data Presentation

IR data is summarized by listing the key absorption frequencies and their corresponding functional group assignments.

Table 4: Representative IR Absorption Data

Frequency (Wavenumber, cm⁻¹)IntensityShapeFunctional Group Assignment
3350StrongBroadO-H stretch (alcohol)
3050MediumSharpC-H stretch (aromatic)
2960StrongSharpC-H stretch (aliphatic)
1715StrongSharpC=O stretch (ketone)
1605MediumSharpC=C stretch (aromatic)
Experimental Protocol: KBr Pellet Technique for Solid Samples
  • Sample Preparation: Grind 1-2 mg of the solid sample into a very fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100 mg of dry, spectroscopic-grade potassium bromide (KBr) to the mortar. KBr is transparent to IR radiation.[27]

  • Thorough Grinding: Mix the sample and KBr thoroughly by grinding until a homogenous, fine powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press and apply high pressure (e.g., 5000-10000 psi) to form a thin, transparent or translucent disc.[27]

  • Analysis: Carefully remove the KBr pellet from the press and place it in the sample holder of the IR spectrometer for analysis.

Visualization: Functional Groups and IR Absorption Regions

IR_Regions cluster_regions Characteristic IR Absorption Regions (cm⁻¹) cluster_groups Functional Groups Region1 3700-3200 O-H, N-H Stretch Region2 3200-2800 C-H Stretch Region3 2300-2100 C≡C, C≡N Stretch Region4 1850-1650 C=O Stretch Region5 1680-1600 C=C Stretch OH Alcohols, Carboxylic Acids OH->Region1 NH Amines, Amides NH->Region1 CH Alkanes, Alkenes, Aromatics CH->Region2 Triple Alkynes, Nitriles Triple->Region3 CO Ketones, Aldehydes, Esters, Acids CO->Region4 CC Alkenes, Aromatics CC->Region5

Caption: Relationship between common functional groups and their IR absorption regions.

Conclusion

NMR, GC-MS, and IR spectroscopy are complementary and powerful analytical techniques that provide critical information throughout the drug development lifecycle. While NMR excels at detailed structural elucidation, GC-MS is unparalleled for separating and identifying volatile impurities, and IR offers a rapid method for functional group analysis and material verification. A comprehensive understanding and application of these techniques are essential for ensuring the identity, purity, quality, and safety of pharmaceutical products.

References

Technical Guide to Health and Safety Information and GHS Classification for Acetylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive health and safety information for Acetylsalicylic Acid (Aspirin), intended for researchers, scientists, and drug development professionals. It covers the Globally Harmonized System (GHS) classification, toxicological data, and detailed experimental protocols for its synthesis and analysis.

Health and Safety Information

Acetylsalicylic acid, commonly known as aspirin, is a widely used medication and a common laboratory chemical.[1][2] While beneficial therapeutically, it possesses hazards that require careful handling in an occupational setting.

1.1 GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. Acetylsalicylic acid is classified as hazardous under GHS.[3][4][5]

GHS Label Elements

  • Pictogram:

    • Health Hazard: (e.g., GHS07 for irritant, harmful)

  • Signal Word: Warning[3][4][5]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3][4][5][6]

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4][6]

    • H412: Harmful to aquatic life with long lasting effects.[4]

  • Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

1.2 Toxicological Data

Exposure to acetylsalicylic acid can cause a range of health effects. Acute effects include irritation to the eyes, skin, and respiratory system, while chronic exposure may lead to liver and kidney injury.[6] It is also identified as a potential teratogen and can cause reproductive harm.[1][6][7]

Data Presentation

Table 1: GHS Hazard and Precautionary Statements

CategoryCodeStatementCitations
Hazard H302Harmful if swallowed.[3][4][5][6]
H315Causes skin irritation.[3][4]
H319Causes serious eye irritation.[3][4]
H335May cause respiratory irritation.[3][4][6]
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
P264Wash skin thoroughly after handling.[3][5][6]
P270Do not eat, drink or smoke when using this product.[3][5][6]
P271Use only outdoors or in a well-ventilated area.[3][6]
P280Wear protective gloves/eye protection/face protection.[3][6]
Response P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3][5]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[3][6]
P304 + P340IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3][6]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]
P330Rinse mouth.[3][6]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[3]
P405Store locked up.[3]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[3]

Table 2: Toxicological and Exposure Limit Data

ParameterValueSpeciesCitations
Acute Oral Toxicity (LD50) 200 mg/kgRat[2][8]
OSHA PEL-TWA 5 mg/m³N/A[7][9]
ACGIH TLV-TWA 5 mg/m³N/A[9]
NIOSH REL-TWA 5 mg/m³N/A[9]

Experimental Protocols

3.1 Synthesis of Acetylsalicylic Acid

This protocol describes the synthesis of aspirin via the O-acetylation of salicylic acid with acetic anhydride.[10]

Materials:

  • Salicylic acid (2.0 g)

  • Acetic anhydride (5 mL)

  • Concentrated sulfuric acid (H₂SO₄) or 85% Phosphoric Acid (5 drops)

  • Deionized water

  • Ethanol (for recrystallization)

  • 125 mL Erlenmeyer flask

  • Steam bath or hot water bath

  • Ice bath

  • Buchner funnel and filter flask

Methodology:

  • Place 2.0 g of salicylic acid into a 125 mL Erlenmeyer flask.[11][12]

  • In a fume hood, carefully add 5 mL of acetic anhydride to the flask, followed by 5 drops of a catalyst (concentrated sulfuric acid or 85% phosphoric acid).[11][12]

  • Swirl the flask gently until the salicylic acid is dissolved.[11]

  • Heat the flask gently on a steam or water bath (approx. 75°C) for 10-15 minutes.[11][12]

  • Allow the flask to cool to room temperature. Scratch the inner walls of the flask with a glass rod if crystallization does not begin.[11]

  • Cool the mixture in an ice bath to complete crystallization.[11][12]

  • Slowly add 20 mL of cold water to the flask to precipitate the product and decompose any excess acetic anhydride.[12]

  • Collect the solid aspirin crystals by suction filtration using a Buchner funnel.[12]

  • Wash the crystals with two small portions of ice-cold deionized water.[12]

  • Allow the product to air dry completely before weighing and calculating the percent yield.

  • (Optional Recrystallization): For higher purity, dissolve the crude product in a minimum amount of warm ethanol and then add warm water until a cloudiness appears. Cool the solution to re-precipitate the aspirin.[13]

3.2 Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a method for determining the purity of synthesized aspirin. The method separates aspirin from potential impurities like salicylic acid.[14][15]

Materials and Equipment:

  • HPLC system with UV detector

  • C18 column (e.g., 250 x 4.6mm, 5 µm particle size)[14]

  • Mobile Phase: Acetonitrile and water (pH 3.0, adjusted with 0.1% orthophosphoric acid) in a 55:45 ratio.[14]

  • Solvent/Diluent: Mobile phase

  • Aspirin standard and synthesized aspirin sample

  • Volumetric flasks, pipettes, and syringes with PTFE filters

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and pH 3.0 water in a 55:45 (v/v) ratio.[14] Degas the solution before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of aspirin reference standard in the mobile phase to create a stock solution (e.g., 37.5 mg in 50 mL).[14] Prepare working standards by further dilution.

  • Sample Solution Preparation: Accurately weigh a small amount of the synthesized aspirin and dissolve it in the mobile phase to achieve a concentration similar to the working standard.

  • Chromatographic Conditions:

    • Column: C18 (250 x 4.6mm, 5 µm)[14]

    • Mobile Phase: Acetonitrile : Water (pH 3.0 w/ 0.1% H₃PO₄) (55:45)[14]

    • Flow Rate: 1.0 mL/min[14]

    • Detection Wavelength: 237 nm[14]

    • Injection Volume: 20 µL[16]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the synthesized sample to the standard. The retention time for aspirin should be consistent (approx. 4.01 min under these conditions).[14] The presence of other peaks, such as one for salicylic acid, indicates impurities. Calculate purity based on the relative peak areas.

Mandatory Visualizations

GHS_Hazard_Communication cluster_0 Hazard Identification cluster_1 Hazard Classification cluster_2 Hazard Communication cluster_3 Final Output substance Chemical Substance (Acetylsalicylic Acid) data Evaluate Toxicological & Physical Data substance->data classify Classify Hazards (e.g., Acute Oral Tox. 4, Skin Irrit. 2) data->classify assign_h Assign H-Statements (H302, H315, etc.) classify->assign_h sds Create Safety Data Sheet (SDS) assign_h->sds label_elements Determine Label Elements (Pictogram, Signal Word) sds->label_elements assign_p Assign P-Statements (P264, P280, etc.) label_elements->assign_p final_label Product Label with GHS Information assign_p->final_label

Caption: GHS hazard communication workflow.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_mobile Prepare Mobile Phase (ACN:H2O) prep_std Prepare Standard Solution prep_sample Prepare Synthesized Sample Solution hplc_system HPLC System (Pump, Injector, C18 Column) prep_std->hplc_system Inject prep_sample->hplc_system Inject detector UV Detector (237 nm) hplc_system->detector acquire Acquire Chromatograms detector->acquire analyze Compare Retention Times & Peak Areas acquire->analyze purity Calculate Purity analyze->purity

Caption: Experimental workflow for HPLC purity analysis.

References

Methodological & Application

Diisopentyl Ether: A High-Temperature Solvent for Specialized Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopentyl ether, also known as isoamyl ether, is a colorless liquid with a characteristic fruity odor.[1] Its high boiling point and low water solubility make it a valuable high-temperature solvent for a variety of organic reactions.[2] This document provides a comprehensive overview of the properties of this compound, its applications as a high-temperature solvent, and detailed protocols for its use in specific organic transformations. Its utility is particularly noted in reactions requiring temperatures exceeding the boiling points of more common ethereal solvents like diethyl ether and tetrahydrofuran (THF).[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, facilitating easy comparison and reference for experimental design.

PropertyValueReferences
Molecular FormulaC₁₀H₂₂O[3][4]
Molecular Weight158.28 g/mol [3]
Boiling Point172-174 °C[2]
Density0.778 g/cm³ at 20°C[2]
Flash Point45-46 °C[2]
Solubility in WaterInsoluble[2]
Solubility in Organic SolventsMiscible with alcohol, chloroform, ether[1]
Refractive Index1.407–1.409[2]
Dielectric Constant2.8 at 20°C[2]

Applications in High-Temperature Organic Synthesis

This compound's high boiling point makes it an excellent solvent for reactions that require elevated temperatures to proceed at a reasonable rate. Its chemical inertness under many reaction conditions is another significant advantage.

Grignard Reactions

This compound is a suitable solvent for Grignard reactions, particularly when the reaction requires temperatures higher than those achievable with diethyl ether or THF.[1][2] The higher temperature can be beneficial for the formation of Grignard reagents from less reactive organic halides and can help to increase the rate of subsequent reactions.

Williamson Ether Synthesis

While the Williamson ether synthesis is a common method for the preparation of ethers, including this compound itself, the ether can also serve as a high-boiling solvent for other Williamson ether syntheses, especially when reacting sterically hindered or less reactive substrates that require higher temperatures.

Experimental Protocols

Protocol 1: High-Temperature Grignard Reaction

This protocol describes a general procedure for conducting a Grignard reaction at an elevated temperature using this compound as the solvent.

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene)

  • This compound, anhydrous

  • Electrophile (e.g., benzophenone)

  • Iodine crystal (as an initiator)

  • Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initiation: Place magnesium turnings and a small crystal of iodine in the flask. Add a small portion of the organic halide dissolved in anhydrous this compound.

  • Grignard Reagent Formation: Once the reaction initiates (indicated by a color change and gentle reflux), add the remaining solution of the organic halide in this compound dropwise at a rate that maintains a steady reflux. The higher boiling point of this compound allows for the reaction to be conducted at temperatures up to 172 °C.

  • Reaction with Electrophile: After the formation of the Grignard reagent is complete, cool the reaction mixture slightly. Add a solution of the electrophile in anhydrous this compound dropwise.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by distillation or chromatography.

Logical Workflow for Grignard Reagent Solvent Selection:

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Reaction Conditions A Alcohol/Phenol + Strong Base B Alkoxide A->B Deprotonation D Ether Product B->D C Alkyl Halide C->D E Solvent: this compound F Temperature: Reflux (up to 172°C)

References

Diisopentyl Ether: A High-Boiling Solvent for Grignard Reagent Formation - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are fundamental organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The choice of solvent is critical for the successful preparation and subsequent reaction of these reagents. While diethyl ether and tetrahydrofuran (THF) are commonly employed, their low boiling points can be disadvantageous for reactions requiring higher temperatures or for large-scale industrial processes where solvent loss is a concern. Diisopentyl ether (also known as isoamyl ether), with its significantly higher boiling point, presents a viable alternative, offering a wider operational temperature range and reduced volatility. This document provides detailed application notes and a representative protocol for the use of this compound as a solvent in the formation of Grignard reagents.

Advantages of this compound in Grignard Reactions

The use of this compound as a solvent for Grignard reagent formation offers several key advantages:

  • Higher Reaction Temperatures: The high boiling point of this compound (approximately 172-173°C) allows for reactions to be conducted at elevated temperatures. This can be particularly beneficial for the formation of Grignard reagents from less reactive organic halides, such as aryl chlorides or vinyl chlorides.

  • Improved Safety Profile: The lower volatility of this compound compared to diethyl ether reduces the risk of fire and exposure to flammable vapors, enhancing laboratory and industrial safety.

  • Reduced Solvent Loss: In large-scale preparations, the lower vapor pressure of this compound minimizes solvent loss due to evaporation, leading to improved process efficiency and cost-effectiveness.

  • Enhanced Solubility: The larger alkyl groups in this compound can, in some cases, provide better solubility for certain organic substrates and Grignard reagents.

Data Presentation

Physical Properties of Ethereal Solvents for Grignard Reactions

The following table provides a comparison of the key physical properties of this compound with other commonly used ether solvents in Grignard reactions.

SolventMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
Diethyl EtherC₄H₁₀O74.1234.60.713
Tetrahydrofuran (THF)C₄H₈O72.11660.889
Di-n-butyl EtherC₈H₁₈O130.231420.764
This compound C₁₀H₂₂O 158.28 172-173 0.778
Representative Yields of Grignard Reagent Formation

Disclaimer: The following data is representative and compiled from general knowledge of Grignard reactions in higher boiling point ethers. Specific yields may vary depending on the substrate, reaction conditions, and purity of reagents.

Organic HalideGrignard ReagentSolventTypical Yield (%)
BromobenzenePhenylmagnesium BromideDiethyl Ether85-95
BromobenzenePhenylmagnesium BromideThis compound80-90 (estimated)
n-Butyl Bromiden-Butylmagnesium BromideDiethyl Ether>90
n-Butyl Bromiden-Butylmagnesium BromideThis compound>85 (estimated)
ChlorobenzenePhenylmagnesium ChlorideTHF70-80
ChlorobenzenePhenylmagnesium ChlorideThis compound65-75 (estimated, requires higher temp.)

Experimental Protocols

General Considerations

The success of a Grignard reaction is highly dependent on anhydrous conditions. All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under an inert atmosphere) and the this compound must be anhydrous. Magnesium turnings should be of high purity.

Protocol: Preparation of Phenylmagnesium Bromide in this compound

This protocol describes a representative procedure for the formation of phenylmagnesium bromide using this compound as the solvent.

Materials:

  • Magnesium turnings

  • Bromobenzene, anhydrous

  • This compound, anhydrous

  • Iodine crystal (as an initiator)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the three-neck round-bottom flask with the reflux condenser, dropping funnel, and a gas inlet for the inert gas. Ensure all joints are well-sealed. Place the magnetic stir bar in the flask.

  • Drying: Flame-dry the entire apparatus under a steady flow of inert gas to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reagent Charging:

    • To the cooled flask, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Add a portion of the anhydrous this compound, enough to cover the magnesium turnings.

  • Initiation:

    • In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous this compound.

    • Add a small amount (approx. 10%) of the bromobenzene solution to the magnesium suspension.

    • Gently warm the mixture with the heating mantle to initiate the reaction. The disappearance of the iodine color and the appearance of a cloudy, grayish solution are indicators of reaction initiation. If the reaction does not start, gentle heating and vigorous stirring may be required.

  • Grignard Reagent Formation:

    • Once the reaction has initiated and is self-sustaining (gentle reflux), add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a steady reflux. The higher boiling point of this compound may require continuous heating to maintain reflux.

    • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium.

  • Completion and Use: The resulting dark grey to brownish solution is the Grignard reagent, phenylmagnesium bromide, which can be used in subsequent reactions.

Mandatory Visualizations

Logical Workflow for Grignard Reagent Formation

Grignard_Workflow A Apparatus Setup and Drying B Reagent Charging (Mg, I₂, this compound) A->B C Initiation (Add small amount of R-X) B->C D Grignard Reagent Formation (Dropwise addition of R-X) C->D E Completion (Reflux) D->E F Grignard Reagent Ready for Use E->F

Caption: Workflow for Grignard reagent formation.

Signaling Pathway of Grignard Reagent Formation

Grignard_Formation_Pathway cluster_reactants Reactants cluster_solvent Solvent R_X Organic Halide (R-X) Grignard Grignard Reagent (R-Mg-X) R_X->Grignard Oxidative Addition Mg Magnesium (Mg) Mg->Grignard Solvent This compound Solvent->Grignard Solvation & Stabilization

Caption: Formation of a Grignard reagent.

Application Notes and Protocols for Silver Nanoparticle Synthesis in Diisopentyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of silver nanoparticles (AgNPs) utilizing diisopentyl ether as a high-boiling point solvent. This method is based on the thermal decomposition of a silver precursor in the presence of a capping agent to control particle size and prevent agglomeration. Due to the limited number of established protocols specifically citing this compound, this document presents a generalized procedure based on well-understood principles of nanoparticle synthesis in non-aqueous, high-boiling point organic media.

Introduction

The synthesis of silver nanoparticles in high-boiling point organic solvents offers several advantages, including better temperature control over nucleation and growth, leading to more uniform particle sizes. This compound, with a boiling point of approximately 173°C, serves as a suitable non-aqueous medium for such syntheses. This protocol details the thermal decomposition of silver acetate, a common silver precursor, in this compound with oleic acid acting as a capping agent to stabilize the nanoparticles.

Experimental Data Summary

The following table summarizes the key experimental parameters and their expected influence on the resulting silver nanoparticles. This data is representative and may be optimized for specific applications.

ParameterValueExpected Outcome
Solvent This compoundHigh reaction temperature, potential for monodisperse nanoparticles.
Silver Precursor Silver Acetate (CH₃COOAg)Decomposes to form metallic silver at elevated temperatures.
Capping Agent Oleic AcidControls particle growth and prevents aggregation.
Reaction Temperature 160°CPromotes thermal decomposition of the precursor and nanoparticle formation.
Precursor Concentration 0.05 MInfluences the final size and concentration of nanoparticles.
Capping Agent Conc. 0.1 MAffects the stability and surface properties of the nanoparticles.
Reaction Time 60 minutesAllows for complete decomposition and nanoparticle growth.
Stirring Speed 300 RPMEnsures uniform heat and mass transfer.
Expected Nanoparticle Size 10 - 30 nmDependent on the precise control of reaction parameters.

Experimental Protocol

This protocol describes the synthesis of silver nanoparticles by the thermal decomposition of silver acetate in this compound, stabilized by oleic acid.

Materials and Reagents
  • This compound (C₁₀H₂₂O)

  • Silver acetate (CH₃COOAg)

  • Oleic acid (C₁₈H₃₄O₂)

  • Ethanol (for washing)

  • Acetone (for washing)

  • Nitrogen gas (for inert atmosphere)

  • Three-neck round-bottom flask

  • Condenser

  • Thermometer or thermocouple

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Centrifuge and centrifuge tubes

Synthesis Procedure
  • Reaction Setup: Assemble a three-neck round-bottom flask with a condenser, a thermometer, and a nitrogen inlet/outlet. Place a magnetic stir bar in the flask.

  • Reagent Addition: To the flask, add 50 mL of this compound and 1.8 mL of oleic acid (approximating a 0.1 M solution).

  • Inert Atmosphere: Begin purging the system with nitrogen gas and start stirring at 300 RPM.

  • Heating: Heat the mixture to 160°C under a continuous nitrogen flow.

  • Precursor Preparation: In a separate vial, dissolve 0.42 g of silver acetate in 5 mL of this compound. Gentle warming may be required to aid dissolution.

  • Injection: Once the reaction temperature is stable at 160°C, rapidly inject the silver acetate solution into the hot this compound/oleic acid mixture.

  • Reaction: Maintain the reaction at 160°C for 60 minutes. A color change to a yellowish-brown or reddish-brown indicates the formation of silver nanoparticles.

  • Cooling: After 60 minutes, remove the heating mantle and allow the solution to cool to room temperature under nitrogen.

  • Purification:

    • Transfer the nanoparticle solution to centrifuge tubes.

    • Add an equal volume of ethanol to precipitate the nanoparticles.

    • Centrifuge at 8000 RPM for 20 minutes.

    • Discard the supernatant and re-disperse the nanoparticle pellet in a small amount of ethanol or acetone.

    • Repeat the centrifugation and washing step two more times to remove excess oleic acid and byproducts.

  • Final Product: After the final wash, dry the silver nanoparticle powder under a vacuum or in a desiccator. The nanoparticles can be stored as a powder or re-dispersed in a non-polar organic solvent like hexane or toluene for further use.

Characterization

The synthesized silver nanoparticles can be characterized using various techniques:

  • UV-Vis Spectroscopy: To confirm the formation of AgNPs by observing the surface plasmon resonance (SPR) peak, typically between 400-450 nm.

  • Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the capping agent on the nanoparticle surface.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Assemble 3-neck flask with condenser, thermometer, N2 inlet B Add this compound and Oleic Acid A->B D Purge with N2 and start stirring B->D C Prepare Silver Acetate solution in this compound F Inject Silver Acetate solution C->F E Heat to 160°C D->E E->F Maintain Temp G React for 60 minutes at 160°C F->G H Cool to room temperature G->H I Precipitate with Ethanol H->I J Centrifuge and wash I->J K Dry and collect AgNPs J->K L Characterize (UV-Vis, TEM, XRD) K->L G Precursor Silver Acetate (CH3COOAg) Decomposition Thermal Decomposition Precursor->Decomposition SolventCapping This compound (Solvent) + Oleic Acid (Capping Agent) SolventCapping->Decomposition Heat Heat (160°C) Heat->Decomposition SilverIons Silver Ions (Ag+) + Acetate Radicals Decomposition->SilverIons Reduction Reduction SilverIons->Reduction SilverAtoms Silver Atoms (Ag0) Reduction->SilverAtoms Nucleation Nucleation SilverAtoms->Nucleation Nanoparticles Silver Nanoparticle Core Nucleation->Nanoparticles Stabilization Stabilization Nanoparticles->Stabilization FinalProduct Oleic Acid-Capped Silver Nanoparticles Stabilization->FinalProduct

Diisopentyl Ether: A Green Alternative for a New Generation of Natural Product Extraction

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing quest for more sustainable and efficient methods in pharmaceutical and natural product development, Diisopentyl Ether (DIPE) is emerging as a promising green solvent for the extraction of bioactive compounds from plant materials. New application notes and protocols highlight its potential to offer superior yields and a safer environmental profile compared to traditional solvents.

This compound, a nonpolar solvent, is gaining attention for its favorable physicochemical properties, including a low dielectric constant and insolubility in water, making it an effective medium for extracting a variety of natural products such as phenolic compounds, lipids, and essential oils.[1] Its classification as a green solvent stems from its potential for reduced environmental impact compared to commonly used chlorinated and aromatic hydrocarbons.[1]

Key Advantages of this compound in Extraction

Recent studies and applications have underscored several key benefits of using DIPE in natural product extraction:

  • Enhanced Extraction Yields: Research has indicated that this compound can provide higher yields of certain phytochemicals compared to conventional solvents. A notable study demonstrated its effectiveness in extracting phenolic compounds from plant materials, achieving superior results over traditional methods.[1]

  • Selectivity for Nonpolar to Moderately Polar Compounds: Due to its nonpolar nature, DIPE is particularly well-suited for the extraction of lipids, essential oils, terpenoids, and less polar flavonoids.[1] This selectivity can simplify downstream purification processes.

  • Favorable Physicochemical Properties: With a boiling point of approximately 173°C and a density of about 0.778 g/mL, DIPE's physical characteristics are advantageous for various extraction techniques, including Soxhlet and maceration.[1] Its insolubility in water facilitates straightforward separation in liquid-liquid extraction protocols.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's properties is crucial for optimizing extraction protocols. The table below summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₁₀H₂₂O
Molar Mass 158.28 g/mol
Boiling Point 173 °C
Density 0.778 g/mL at 25 °C
Solubility in Water Insoluble
Dielectric Constant 2.8

Application Notes and Protocols

The following protocols provide a framework for the application of this compound in the extraction of various classes of natural products from plant materials. Researchers are encouraged to optimize these protocols for their specific plant matrix and target compounds.

Protocol 1: Extraction of Phenolic Compounds (e.g., from Grape Seeds)

This protocol is designed for the extraction of nonpolar to moderately polar phenolic compounds.

1. Sample Preparation:

  • Grind dried plant material (e.g., grape seeds) to a fine powder (e.g., 40-60 mesh).
  • Dry the powder in an oven at 40-60°C to a constant weight to remove residual moisture.

2. Extraction:

  • Method: Soxhlet extraction or Maceration.
  • Solvent: this compound.
  • Solid-to-Solvent Ratio: 1:10 (w/v).
  • Temperature:
  • Soxhlet: Boiling point of DIPE (173°C).
  • Maceration: Room temperature with constant agitation.
  • Extraction Time:
  • Soxhlet: 4-6 hours.
  • Maceration: 24-48 hours.

3. Post-Extraction:

  • Filter the extract to remove solid plant material.
  • Concentrate the extract under reduced pressure using a rotary evaporator.
  • Dry the concentrated extract to a constant weight.

4. Quantification:

  • Determine the total phenolic content using a suitable colorimetric assay (e.g., Folin-Ciocalteu).
  • Analyze the profile of individual phenolic compounds using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Extraction of Lipids/Oils (e.g., from Soybeans)

This protocol is suitable for the extraction of lipids and oils from seeds and other lipid-rich plant materials.

1. Sample Preparation:

  • De-hull and grind the seeds (e.g., soybeans) into a coarse powder.
  • Determine the moisture content of the powder.

2. Extraction:

  • Method: Soxhlet extraction.
  • Solvent: this compound.
  • Solid-to-Solvent Ratio: 1:15 (w/v).
  • Temperature: Boiling point of DIPE (173°C).
  • Extraction Time: 6-8 hours.

3. Post-Extraction:

  • Remove the solvent from the extract using a rotary evaporator.
  • The remaining oil can be further purified if necessary.

4. Quantification:

  • Determine the oil yield gravimetrically.
  • Analyze the fatty acid profile of the oil using Gas Chromatography (GC).

Protocol 3: Extraction of Essential Oils (e.g., from Lavender)

This protocol outlines the use of DIPE for the extraction of volatile compounds.

1. Sample Preparation:

  • Fresh or dried aerial parts of the plant (e.g., lavender flowers) can be used.
  • Coarsely chop the plant material to increase the surface area.

2. Extraction:

  • Method: Maceration followed by liquid-liquid extraction.
  • Initial Extraction: Macerate the plant material in a suitable polar solvent (e.g., ethanol) to create a primary extract.
  • Liquid-Liquid Extraction:
  • Concentrate the primary extract to remove the initial solvent.
  • Redissolve the concentrate in an aqueous solution.
  • Perform a liquid-liquid extraction of the aqueous solution with this compound in a separatory funnel.
  • Repeat the extraction 2-3 times with fresh DIPE.
  • Combine the DIPE fractions.

3. Post-Extraction:

  • Dry the DIPE extract over anhydrous sodium sulfate.
  • Carefully evaporate the DIPE at a controlled temperature to obtain the essential oil.

4. Quantification and Characterization:

  • Determine the yield of the essential oil.
  • Analyze the chemical composition using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflows

To visualize the extraction processes, the following diagrams created using the DOT language illustrate the key steps.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction plant_material Plant Material grinding Grinding plant_material->grinding drying Drying grinding->drying extraction_step Solid-Liquid Extraction (DIPE) drying->extraction_step filtration Filtration extraction_step->filtration concentration Solvent Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract

Fig. 1: General workflow for solid-liquid extraction with DIPE.

LLE_Workflow cluster_primary_extraction Primary Extraction cluster_lle Liquid-Liquid Extraction cluster_final_product Final Product plant_material Plant Material polar_extraction Maceration (e.g., Ethanol) plant_material->polar_extraction concentrate Concentrate Extract polar_extraction->concentrate redissolve Redissolve in Water concentrate->redissolve lle_step Extract with DIPE redissolve->lle_step dry_dipe Dry DIPE Phase lle_step->dry_dipe evaporate_dipe Evaporate DIPE dry_dipe->evaporate_dipe essential_oil Essential Oil evaporate_dipe->essential_oil

Fig. 2: Workflow for liquid-liquid extraction using DIPE.

Future Outlook

The adoption of this compound as a green extraction solvent presents a significant opportunity for the pharmaceutical, nutraceutical, and cosmetic industries to align with principles of sustainability without compromising on efficiency. Further research is warranted to expand the portfolio of natural products that can be effectively extracted with DIPE and to conduct comprehensive comparative studies against a wider range of conventional solvents.

References

Application Notes and Protocols: The Role of Diisopentyl Ether in Wittig Reaction Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols on the potential use of diisopentyl ether as a solvent in the Wittig reaction. The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones.[1][2][3][4] The choice of solvent is critical to the reaction's success, influencing yield, stereoselectivity, and reaction conditions. This compound, a high-boiling, aprotic, and non-polar solvent, presents several potential advantages in the Wittig reaction setup, particularly in scenarios requiring elevated temperatures and simplified workup procedures.[5] These notes offer a comprehensive guide for researchers exploring alternative solvents to optimize the Wittig reaction for specific synthetic challenges.

Introduction to this compound

This compound (also known as isoamyl ether) is a colorless liquid with a characteristic fruity odor.[6] Its key physicochemical properties make it an attractive solvent for a range of organic reactions.

Key Properties of this compound:

PropertyValueReference
Boiling Point 172-173.4 °C[5]
Density 0.778 g/cm³ at 20°C[5][7]
Flash Point 43.1 - 46 °C[5][7]
Solubility in Water Insoluble[5][7]
Dielectric Constant 2.8 at 20°C[5]

Its high boiling point allows for reactions to be conducted at elevated temperatures without the need for specialized high-pressure equipment.[5] Its low water solubility simplifies aqueous workups, and its aprotic, non-polar nature is compatible with the intermediates of the Wittig reaction.[5][8]

Role and Advantages of this compound in the Wittig Reaction

While less common than other ethers like tetrahydrofuran (THF) or diethyl ether, this compound offers several potential benefits in the context of the Wittig reaction:

  • High-Temperature Reactions: The high boiling point of this compound (172-173.4 °C) allows for conducting Wittig reactions at significantly higher temperatures than with lower-boiling ethers like THF (66 °C) or diethyl ether (34.6 °C). This can be advantageous for less reactive ylides or sterically hindered substrates, potentially leading to increased reaction rates and higher yields.

  • Improved Solubility: this compound's ability to dissolve a range of organic compounds can be beneficial for starting materials with poor solubility in more common Wittig reaction solvents.[5]

  • Simplified Workup: Due to its insolubility in water, separation of the organic phase containing the desired alkene from aqueous byproducts is often straightforward.[5]

  • Aprotic Nature: Like other ethers, this compound is an aprotic solvent, which is crucial for the stability of the highly basic phosphonium ylide intermediate.[8]

Experimental Protocols

The following are generalized protocols for performing a Wittig reaction using this compound. These should be considered as starting points and may require optimization based on the specific substrates used.

Preparation of the Phosphonium Ylide (Wittig Reagent)

This protocol describes the formation of the ylide from a phosphonium salt and a strong base.

Materials:

  • Triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide)

  • Anhydrous this compound

  • Anhydrous reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel.

Procedure:

  • Suspend the triphenylphosphonium salt in anhydrous this compound in the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to the desired temperature (typically 0 °C to room temperature, depending on the base).

  • Slowly add the strong base to the suspension with vigorous stirring.

  • The formation of the ylide is often indicated by a color change (e.g., to a deep red or orange).

  • Allow the mixture to stir for 1-2 hours to ensure complete ylide formation.

Wittig Reaction with Aldehyde or Ketone

This protocol describes the reaction of the pre-formed ylide with a carbonyl compound.

Materials:

  • Phosphonium ylide solution in this compound (from Protocol 3.1)

  • Aldehyde or ketone dissolved in anhydrous this compound

  • Anhydrous reaction vessel

Procedure:

  • Cool the ylide solution to the desired reaction temperature (this may range from low temperatures for stereoselectivity control to elevated temperatures for sluggish reactions).

  • Slowly add the solution of the aldehyde or ketone to the ylide solution via a dropping funnel.

  • Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography - TLC). The disappearance of the starting carbonyl compound indicates reaction completion.

  • Reaction times can vary from a few hours to overnight, and the reaction temperature can be gradually increased if the reaction is slow at lower temperatures.

  • Upon completion, the reaction is quenched by the addition of a protic solvent, such as water or a saturated aqueous ammonium chloride solution.

Workup and Purification

This protocol describes the isolation and purification of the alkene product.

Procedure:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add water and extract the aqueous layer with this compound or another suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution).

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the alkene by a suitable method, such as column chromatography or recrystallization.

Data Presentation

The following table provides a hypothetical comparison of reaction parameters for a Wittig reaction using this compound versus a more conventional solvent like THF. The data for this compound is extrapolated based on its properties and is intended to guide experimental design.

ParameterThis compound (Hypothetical)Tetrahydrofuran (THF) (Typical)
Reaction Temperature 25 - 150 °C-78 - 66 °C
Reaction Time Potentially shorter for high-temp reactionsVaries widely
Yield Potentially higher for difficult substratesSubstrate dependent
(Z/E) Selectivity May be affected by temperatureInfluenced by ylide stability and salts[1][9]
Workup Simple phase separationRequires extraction

Visualizing the Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the fundamental mechanism of the Wittig reaction.

Wittig_Workflow cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction cluster_workup Workup & Purification phosphonium_salt Phosphonium Salt ylide Phosphonium Ylide phosphonium_salt->ylide 1. Suspend base Strong Base base->ylide 2. Add Base diisopentyl_ether_1 This compound diisopentyl_ether_1->ylide reaction_mixture Reaction Mixture ylide->reaction_mixture carbonyl Aldehyde/Ketone carbonyl->reaction_mixture 3. Add Carbonyl diisopentyl_ether_2 This compound diisopentyl_ether_2->reaction_mixture quench Quench reaction_mixture->quench 4. Quench extraction Extraction quench->extraction 5. Extract purification Purification extraction->purification 6. Purify alkene Alkene Product purification->alkene

Caption: Experimental workflow for a Wittig reaction using this compound.

Caption: Simplified mechanism of the Wittig reaction.

Conclusion

This compound presents a viable and potentially advantageous alternative solvent for the Wittig reaction, especially when elevated temperatures are required. Its physical properties facilitate high-temperature reactions and simplify product isolation. Researchers are encouraged to consider this compound when optimizing Wittig reactions for challenging substrates, keeping in mind that reaction conditions, particularly temperature, may need to be adjusted to achieve desired yields and stereoselectivity. Further experimental investigation is warranted to fully elucidate the benefits and limitations of this compound in this important transformation.

References

Application Notes and Protocols for Diisopentyl Ether as an Electrolyte Component in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known physicochemical properties of diisopentyl ether and general knowledge of ether-based electrolytes in lithium-ion batteries. As of the date of this document, specific research detailing the use and performance of this compound as a primary solvent in lithium-ion battery electrolytes is limited. The experimental data provided for dipropyl ether (DPE), a structurally similar solvent, is intended to serve as a comparative reference and a starting point for research and development.

Introduction

Ether-based electrolytes are gaining attention for their potential use in high-energy-density lithium-ion batteries, particularly in lithium-metal and lithium-sulfur systems. Their advantages over traditional carbonate-based electrolytes include better stability with lithium metal anodes and potentially higher ionic conductivity at low temperatures. This compound, a long-chain ether, possesses properties such as a high boiling point and low vapor pressure, which could contribute to the safety and stability of battery systems. This document provides a summary of its properties and a generalized protocol for its evaluation as an electrolyte component.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application as an electrolyte solvent. These properties influence key electrolyte characteristics such as ionic conductivity, viscosity, and thermal stability.

PropertyValueReference
Molecular Formula C₁₀H₂₂O[1]
Molecular Weight 158.28 g/mol [1]
Boiling Point 172-173 °C[2]
Melting Point < -75 °C
Density 0.778 g/cm³ at 20 °C[2]
Flash Point 46 °C[2]
Vapor Pressure 2.5 hPa at 20 °C[2]
Refractive Index n20/D 1.407[2]
Solubility in Water Insoluble[3]
Dielectric Constant 2.8 at 20 °C[3]

Comparative Electrochemical Data (Dipropyl Ether - DPE)

Due to the lack of specific data for this compound, the following table summarizes the performance of an electrolyte based on dipropyl ether (DPE), a structurally similar non-polar ether. This data is presented to offer a potential performance benchmark. The electrolyte formulation was 1.8 M LiFSI in DPE.[4]

Performance MetricValue
Cell Configuration Pouch cell: Li metal anode (50 μm)
Cycling Conditions Charge: 0.33 mA/cm², Discharge: 1 mA/cm² at 25 °C
Capacity Retention ~74% after 150 cycles
**Coulombic Efficiency (Li
Anodic Stability (LSV) Stable up to approximately 4.5 V vs. Li/Li⁺

Experimental Protocols

The following protocols provide a generalized methodology for the preparation and electrochemical evaluation of a this compound-based electrolyte.

  • Solvent: this compound (battery grade, water content < 20 ppm)

  • Lithium Salt: Lithium bis(fluorosulfonyl)imide (LiFSI), Lithium hexafluorophosphate (LiPF₆), or other suitable salt (battery grade)

  • Anode: Lithium metal foil, graphite-coated copper foil

  • Cathode: LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) or other suitable cathode material coated on aluminum foil

  • Separator: Microporous polyethylene (PE) or polypropylene (PP) separator

  • Equipment: Argon-filled glovebox, planetary ball mill, vacuum oven, coin cell crimper, battery cycler, electrochemical impedance spectroscopy (EIS) analyzer, viscometer, conductivity meter.

  • Dry the this compound and lithium salt under vacuum at an appropriate temperature (e.g., 60-80 °C for the ether, 100-120 °C for the salt) for at least 24 hours to remove any residual moisture.

  • Inside an argon-filled glovebox, dissolve the desired amount of lithium salt into the this compound to achieve the target concentration (e.g., 1.0 M).

  • Stir the solution at room temperature until the salt is completely dissolved. This may take several hours.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

  • Punch circular electrodes from the anode and cathode foils and a slightly larger circular separator.

  • Dry the electrodes and separator under vacuum at appropriate temperatures (e.g., 120 °C for the cathode, 80 °C for the separator) for at least 12 hours.

  • Inside the argon-filled glovebox, place the cathode at the bottom of the coin cell case.

  • Add a few drops of the this compound-based electrolyte to wet the cathode surface.

  • Place the separator on top of the cathode.

  • Add a few more drops of electrolyte to wet the separator.

  • Place the lithium metal anode on top of the separator.

  • Place a spacer disk and a spring on top of the anode.

  • Seal the coin cell using a hydraulic crimper.

  • Formation Cycles: Cycle the assembled cells at a low C-rate (e.g., C/20 or C/10) for the first few cycles to form a stable solid electrolyte interphase (SEI).

  • Cycling Performance: Cycle the cells at various C-rates (e.g., C/5, C/2, 1C) within a defined voltage window (e.g., 3.0-4.3 V for NCM811) to evaluate capacity retention, coulombic efficiency, and rate capability.

  • Ionic Conductivity: Measure the ionic conductivity of the electrolyte at various temperatures using a conductivity meter with a sealed probe.

  • Viscosity: Determine the viscosity of the electrolyte using a viscometer.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different states of charge to analyze the interfacial and charge-transfer resistances.

  • Linear Sweep Voltammetry (LSV): Determine the electrochemical stability window of the electrolyte by performing LSV with a suitable working electrode (e.g., platinum or stainless steel) and a lithium reference and counter electrode.

Visualizations

G cluster_DiisopentylEther Molecular Structure of this compound C10H22O C₁₀H₂₂O O O C1 C O->C1 C2 C O->C2 C3 C C1->C3 C4 C C2->C4 C5 C C3->C5 C6 C C4->C6 CH3_1 CH₃ C5->CH3_1 CH3_2 CH₃ C5->CH3_2 CH3_3 CH₃ C6->CH3_3 CH3_4 CH₃ C6->CH3_4

Caption: Molecular structure of this compound.

G cluster_Electrolyte Hypothetical Electrolyte Composition Solvent This compound Electrolyte This compound-Based Electrolyte Solvent->Electrolyte Salt Lithium Salt (e.g., LiFSI) Salt->Electrolyte

Caption: Proposed electrolyte formulation.

G cluster_Workflow Experimental Workflow for Electrolyte Evaluation Prep Electrolyte Preparation Assembly Coin Cell Assembly Prep->Assembly Testing Electrochemical Testing Assembly->Testing Analysis Data Analysis Testing->Analysis

Caption: Workflow for battery testing.

References

Application Notes and Protocols: Performance of Diisopentyl Ether as a Diesel Fuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopentyl ether (DIPE), a higher-order ether, presents potential as an oxygenate additive in diesel fuel. Oxygenates are known to influence combustion efficiency and emission profiles. These notes provide an overview of the known properties of this compound and outline standard protocols for its evaluation as a diesel fuel additive. Due to a notable lack of extensive research specifically on this compound's performance in diesel engines, this document also includes data from similar long-chain ethers to provide a basis for expected performance trends. All quantitative data is presented in structured tables for clear comparison, and experimental workflows are detailed.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application as a fuel additive.

PropertyValueUnit
Chemical FormulaC₁₀H₂₂O-
Molecular Weight158.28 g/mol
Density (at 20°C)0.778g/cm³
Boiling Point172-174°C
Flash Point46°C
Derived Cetane Number (DCN)83.19-

Engine Performance and Emission Characteristics

Direct experimental data on the performance of this compound as a diesel fuel additive is limited. The following tables summarize the known data for this compound and provide comparative data for other ethers to infer potential performance characteristics.

Engine Performance
AdditiveBlend RatioBrake Thermal Efficiency (BTE)Brake Specific Fuel Consumption (BSFC)
This compound Not AvailableNot AvailableNot Available
Diethyl Ether (DEE)B20DEE63.32% less than diesel-
Diethyl Ether (DEE)B35 + 4% DEE7.69% greater than B356.30% less than B35
Dibutyl Ether (DBE)1% in dieselBetter than diesel at part and full load-

Note: The data for Diethyl Ether and Dibutyl Ether are provided for comparative purposes. The performance of this compound may vary.

Gaseous and Particulate Emissions
AdditiveBlend RatioNOx EmissionsCO EmissionsHC EmissionsSoot/Smoke Emissions
This compound Not AvailableNot AvailableNot AvailableNot AvailableNot Available
Diethyl Ether (DEE)B20DEE10-10% lower than diesel30% lower than diesel35.7% lower than diesel
Diethyl Ether (DEE)B35 + 4% DEE53.48% reduction compared to B35Not AvailableNot AvailableNot Available
Dibutyl Ether (DBE)1% in dieselNominal decreaseLower at part and full loadLower than dieselNot Available

Note: The emissions data for Diethyl Ether and Dibutyl Ether are presented to indicate potential trends. Actual emissions with this compound will require direct experimental measurement.

Experimental Protocols

The following protocols describe standard methodologies for evaluating the performance of a novel diesel fuel additive like this compound.

Fuel Blend Preparation
  • Materials:

    • Base diesel fuel (meeting ASTM D975 or equivalent standard).

    • This compound (≥98% purity).

  • Procedure:

    • Calculate the required volumes of diesel fuel and this compound to achieve the desired blend ratios (e.g., 5%, 10%, 15% by volume).

    • Measure the precise volumes using calibrated volumetric flasks or graduated cylinders.

    • In a sealed and fuel-safe container, add the this compound to the diesel fuel.

    • Agitate the mixture vigorously for a minimum of 15 minutes using a magnetic stirrer or mechanical shaker to ensure homogeneity.

    • Allow the blend to settle for at least one hour and visually inspect for any phase separation.

    • Store the prepared blends in sealed, labeled containers away from direct sunlight and heat sources.

Engine Performance and Emissions Testing
  • Apparatus:

    • Single-cylinder, four-stroke, direct-injection diesel engine.

    • Eddy current dynamometer for engine loading.

    • Fuel consumption measurement system (e.g., burette with a stopwatch or a gravimetric system).

    • Exhaust gas analyzer capable of measuring NOx, CO, HC, and O₂.

    • Smoke meter or opacity meter for particulate matter measurement.

    • Data acquisition system to record engine parameters (speed, load, temperatures, etc.).

  • Procedure:

    • Warm up the engine with standard diesel fuel until coolant and lubricating oil temperatures stabilize.

    • Record baseline performance and emissions data with standard diesel fuel at various engine loads (e.g., 25%, 50%, 75%, 100% of full load) and a constant engine speed.

    • Purge the fuel system completely before introducing the first this compound blend.

    • Run the engine with the test blend for a sufficient duration to ensure the new fuel has circulated throughout the system.

    • Repeat the performance and emissions measurements at the same engine loads and speed as the baseline tests.

    • For each data point, allow the engine to operate under steady-state conditions for at least 5 minutes before recording measurements.

    • Repeat the procedure for all prepared fuel blends.

    • After testing all blends, purge the fuel system and run the engine on standard diesel fuel to flush out any remaining additive.

Visualizations

Experimental Workflow for Diesel Additive Evaluation

ExperimentalWorkflow cluster_prep Fuel Preparation cluster_testing Engine Testing cluster_analysis Data Analysis start Start blend Prepare this compound-Diesel Blends start->blend properties Measure Fuel Properties (Density, Viscosity, etc.) blend->properties baseline Run Engine with Baseline Diesel properties->baseline record_baseline Record Baseline Performance & Emissions baseline->record_baseline introduce_blend Introduce Fuel Blend record_baseline->introduce_blend run_blend Run Engine with Blend at Various Loads introduce_blend->run_blend record_blend Record Blend Performance & Emissions run_blend->record_blend compare Compare Blend Data to Baseline record_blend->compare conclusion Draw Conclusions on Additive Performance compare->conclusion end End conclusion->end

Caption: Workflow for evaluating a diesel fuel additive.

Potential Signaling Pathway of this compound in Combustion

CombustionPathway cluster_fuel Fuel Injection & Atomization cluster_combustion Combustion Process cluster_emissions Exhaust Emissions fuel_blend This compound + Diesel Blend injection High-Pressure Injection fuel_blend->injection atomization Improved Atomization (Lower Viscosity) injection->atomization ignition Shorter Ignition Delay (High Cetane Number) atomization->ignition combustion More Complete Combustion (Oxygen Content) ignition->combustion soot Reduced Soot/PM combustion->soot co_hc Reduced CO & HC combustion->co_hc nox Potential NOx Impact (Combustion Temperature) combustion->nox

Caption: Potential effects of this compound on diesel combustion.

Conclusion and Future Directions

The high derived cetane number of this compound suggests it has significant potential as a cetane improver in diesel fuel, which could lead to shorter ignition delays and more controlled combustion. The presence of oxygen in its molecular structure is also expected to promote more complete combustion, potentially reducing particulate matter, carbon monoxide, and hydrocarbon emissions.

However, a thorough experimental investigation is required to quantify these effects and to understand the impact on nitrogen oxide emissions, which can sometimes increase with the use of oxygenated additives due to changes in combustion temperature. Future research should focus on comprehensive engine testing of various this compound-diesel blends to generate the data needed for a complete performance evaluation.

Application Notes and Protocols: Diisopentyl Ether in Industrial Polymerization Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of diisopentyl ether and analogous ether compounds in industrial polymerization processes, specifically focusing on Ziegler-Natta and cationic polymerization. While this compound is primarily utilized as a high-boiling point solvent in various chemical reactions, its structural analogues, such as diisopropyl ether and dibutyl ether, have well-documented roles as electron donors and reaction modifiers in polymerization.[1][2] This document outlines the principles of its application, provides exemplary experimental protocols based on closely related ethers, and presents quantitative data to guide researchers in the use of this compound in their polymerization experiments.

Role of Ethers in Ziegler-Natta Polymerization

In Ziegler-Natta polymerization, particularly for propylene, ethers are crucial components that act as external electron donors (EDs).[3][4][5] The addition of an external donor to the catalyst system, which typically consists of a titanium-based compound on a magnesium chloride support and a co-catalyst like triethylaluminum (TEAL), significantly influences the catalyst's performance. The primary functions of the ether as an external donor are to control the stereospecificity of the polymer and to influence the molecular weight distribution.[4][5]

Ethers, by acting as Lewis bases, coordinate to the active sites on the catalyst surface. This coordination deactivates non-stereospecific active sites, thereby increasing the isotacticity of the resulting polypropylene. The structure and basicity of the ether can affect catalyst activity, hydrogen response, and the final polymer's properties, such as melting point and crystallinity.[3] Although specific data for this compound is limited, studies on other dialkyl ethers provide valuable insights into its expected behavior.

This protocol is based on methodologies described for analogous ether compounds and can be adapted for this compound.

Materials:

  • High-purity propylene

  • Anhydrous, deoxygenated n-heptane (polymerization solvent)

  • Triethylaluminum (TEAL) solution in heptane

  • MgCl₂-supported TiCl₄ catalyst

  • This compound (or analogous ether like diisopropyl ether) as an external donor

  • Pressurized polymerization reactor equipped with a stirrer, temperature control, and monomer/catalyst injection ports

  • Methanol (for quenching)

  • Hydrochloric acid solution in ethanol

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Reactor Preparation: Thoroughly dry and purge a 1-liter stainless steel reactor with high-purity nitrogen or argon to remove all traces of oxygen and moisture.

  • Solvent and Co-catalyst Addition: Introduce 400 mL of anhydrous n-heptane into the reactor.

  • Add a specified amount of triethylaluminum (TEAL) solution (e.g., to achieve a desired Al/Ti molar ratio, typically around 250).

  • Add the desired amount of this compound (external donor). The molar ratio of Al/Donor can be varied to study its effect on polymerization.

  • Pre-polymerization: Introduce a small amount of propylene gas and stir at a lower temperature (e.g., 20°C) for approximately 5-10 minutes to allow for controlled initial polymerization on the catalyst particles.

  • Catalyst Injection: Suspend the solid Ziegler-Natta catalyst in a small amount of heptane and inject it into the reactor to initiate the main polymerization.

  • Polymerization: Raise the temperature to the desired polymerization temperature (e.g., 70°C) and maintain a constant propylene pressure (e.g., 6 bar) for the desired reaction time (e.g., 1-2 hours).

  • Quenching: Terminate the polymerization by venting the unreacted propylene and adding a small amount of methanol to the reactor.

  • Polymer Isolation and Purification:

    • Transfer the polymer slurry to a beaker.

    • Add an acidic ethanol solution to remove catalyst residues.

    • Filter the polymer and wash it thoroughly with ethanol and then water.

    • Dry the resulting polypropylene powder in a vacuum oven at 60-80°C to a constant weight.

Characterization: The resulting polymer can be characterized for its isotacticity index (by xylene or heptane extraction), molecular weight and molecular weight distribution (by Gel Permeation Chromatography - GPC), and thermal properties (by Differential Scanning Calorimetry - DSC).

ZN_Polymerization cluster_prep Reactor Preparation cluster_addition Reagent Addition cluster_polymerization Polymerization Steps cluster_workup Work-up Reactor Polymerization Reactor Purge Purge with N2/Ar Reactor->Purge 1. Add_Solvent Add Heptane Add_TEAL Add TEAL Add_Solvent->Add_TEAL 2. Add_Ether Add this compound (ED) Add_TEAL->Add_Ether 3. Pre_Poly Pre-polymerization with Propylene Inject_Catalyst Inject ZN Catalyst Pre_Poly->Inject_Catalyst 4. Main_Poly Main Polymerization Inject_Catalyst->Main_Poly 5. Quench Quench with Methanol Isolate Isolate & Purify Polymer Quench->Isolate 6. Dry Dry Polymer Isolate->Dry 7. Final_Product Isotactic Polypropylene Dry->Final_Product Yields

Workflow for Ziegler-Natta propylene polymerization.

Role of Ethers in Cationic Polymerization

In cationic polymerization, particularly of isobutylene, ethers play a significant role as Lewis bases that can form complexes with Lewis acid co-initiators such as aluminum trichloride (AlCl₃) or iron(III) chloride (FeCl₃).[1][2][6] The formation of these ether-Lewis acid complexes modifies the activity and selectivity of the catalytic system. This is crucial for producing highly reactive polyisobutylene (HR-PIB), which is characterized by a high content of terminal exo-olefinic double bonds, making it a valuable intermediate for the synthesis of fuel additives and lubricants.[2][6]

The ether's role includes:

  • Stabilizing the propagating carbocation: This can suppress undesirable side reactions like isomerization and chain transfer, leading to a more controlled polymerization.[1]

  • Influencing the termination step: Ethers can promote the desired β-proton abstraction to form the exo-olefinic end group.[2]

  • Controlling the reaction rate: The basicity and steric hindrance of the ether affect the stability of the complex with the Lewis acid, thereby influencing the overall polymerization kinetics.[1]

Studies have shown that the choice of ether and the ether-to-Lewis acid ratio are critical parameters for controlling the molecular weight, polydispersity, and end-group structure of the resulting polyisobutylene.[7]

This protocol is based on procedures for the synthesis of highly reactive polyisobutylene using analogous ethers and can be adapted for this compound.

Materials:

  • High-purity isobutylene

  • Anhydrous, deoxygenated n-hexane or dichloromethane (solvent)

  • Anhydrous aluminum trichloride (AlCl₃)

  • This compound (or analogous ether like diisopropyl ether or di-n-butyl ether)

  • Water or a protic initiator (e.g., 2-chloro-2,4,4-trimethylpentane)

  • Pyridine or methanol (for quenching)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Dry ice/acetone bath for temperature control

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple, a nitrogen/argon inlet, and a rubber septum for injections. Maintain a positive pressure of inert gas.

  • Solvent and Monomer: Cool the flask to the desired reaction temperature (e.g., -20°C to 0°C) in a cooling bath. Transfer the desired amount of chilled solvent (e.g., n-hexane) into the flask via cannula, followed by the condensation of a known amount of isobutylene gas.

  • Initiating System Preparation:

    • In a separate, dry, and inert atmosphere glovebox or flask, prepare the AlCl₃/ether complex by slowly adding AlCl₃ to a solution of this compound in the reaction solvent. The molar ratio of ether to AlCl₃ is a critical parameter to be optimized (e.g., 1:1 or with a slight excess of ether).

    • The initiator (e.g., a controlled amount of water) can be introduced into the monomer solution before the addition of the catalyst complex.

  • Initiation of Polymerization: Slowly add the pre-formed AlCl₃/ether complex solution to the vigorously stirred monomer solution. Monitor the temperature closely, as the polymerization is exothermic.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 10-30 minutes). The reaction time will influence the monomer conversion and polymer properties.

  • Quenching: Terminate the polymerization by adding a quenching agent like pre-chilled methanol or a pyridine solution.

  • Polymer Isolation:

    • Allow the reaction mixture to warm to room temperature.

    • Wash the organic phase with water to remove the catalyst residues.

    • Dry the organic phase over a drying agent (e.g., anhydrous MgSO₄).

    • Remove the solvent under reduced pressure to obtain the polyisobutylene.

Characterization: The polymer product can be analyzed for its molecular weight and polydispersity (GPC) and the percentage of exo-olefin end groups (by ¹H NMR spectroscopy).

Cationic_Polymerization cluster_reactants Reactants cluster_catalyst_formation Catalyst System Formation cluster_polymerization Polymerization cluster_products Products Isobutylene Isobutylene (Monomer) Propagation Chain Propagation Isobutylene->Propagation consumes AlCl3 AlCl3 (Lewis Acid) Complex [AlCl3 · Ether] Complex AlCl3->Complex Ether This compound Ether->Complex Initiator H2O/Protic Initiator Active_Initiator Active Initiating Species Initiator->Active_Initiator Complex->Active_Initiator Active_Initiator->Propagation initiates Termination Chain Termination (β-proton abstraction) Propagation->Termination HR_PIB Highly Reactive Polyisobutylene (exo-olefin end group) Termination->HR_PIB Byproducts Catalyst Residues Termination->Byproducts

References

Application Notes & Protocols: Diisopentyl Ether as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: In the field of analytical chemistry, particularly in gas chromatography (GC), the use of a reference or internal standard is crucial for achieving accurate and reproducible quantitative results. An internal standard is a compound of known concentration that is added to a sample to correct for variations in injection volume, sample preparation, and instrument response.[1] Diisopentyl ether (also known as isoamyl ether) is a suitable candidate for use as an internal standard in the analysis of various organic compounds due to its chemical inertness, volatility, and good chromatographic behavior.[2][3] This document provides detailed application notes and protocols for the use of this compound as a reference standard in gas chromatography.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is essential for its effective use as a reference standard in GC. These properties influence its chromatographic behavior and suitability for specific applications.

PropertyValueReference
Chemical Formula C₁₀H₂₂O[3][4]
Molecular Weight 158.28 g/mol [2][3][4]
Boiling Point 172-174 °C[2][3][5]
Density 0.778 g/cm³ at 20°C[2][3][6]
Flash Point 43.1 - 46 °C[2][3][6]
Vapor Pressure 1.7 mmHg at 25°C[3]
Refractive Index 1.407-1.409 at 20°C[2][3][5]
Solubility Insoluble in water; miscible with alcohol and ether.[2][3][5]
Purity (Typical) ≥98.0% (GC)[3][6]

Principle and Applications

Principle of Internal Standardization: The internal standard (IS) method involves adding a constant, known amount of this compound to all samples, calibration standards, and blanks.[1] The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to create a calibration curve. This ratio corrects for potential errors during sample preparation and injection, as any loss of sample will affect both the analyte and the internal standard equally.[1]

Applications: this compound is a suitable internal standard for the GC analysis of a variety of non-polar to moderately polar, volatile, and semi-volatile organic compounds. Its boiling point and polarity make it a good choice for methods where analytes have similar characteristics. Potential applications include:

  • Residual Solvent Analysis: In the pharmaceutical industry for the determination of residual solvents in active pharmaceutical ingredients (APIs) and drug products.[7][8]

  • Purity Assessment: Used to confirm the purity of synthesized organic compounds.[2]

  • Environmental Analysis: For the quantification of semi-volatile organic pollutants in environmental samples.[5]

  • Flavor and Fragrance Analysis: In the analysis of essential oils and other complex mixtures.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for using this compound as an internal standard in a gas chromatography experiment.

GC_Workflow cluster_prep Solution Preparation cluster_analysis GC Analysis cluster_data Data Processing A Prepare Analyte Stock Solution C Create Calibration Standards A->C B Prepare IS Stock (this compound) E Add Known Amount of IS to Standards and Sample B->E C->E D Prepare Sample for Analysis D->E F Inject into Gas Chromatograph E->F Prepared Samples & Standards G Separation on GC Column F->G H Detection (FID or MS) G->H I Integrate Peak Areas (Analyte & IS) H->I Chromatogram J Calculate Peak Area Ratios I->J K Generate Calibration Curve J->K L Quantify Analyte in Sample K->L

Caption: Workflow for quantitative analysis using an internal standard.

Detailed Experimental Protocol

This protocol provides a general procedure for the use of this compound as an internal standard. The specific parameters may need to be optimized based on the analyte of interest and the available instrumentation.

4.1 Reagents and Materials

  • This compound (Reference Standard Grade, ≥99% purity)

  • Analytes of interest

  • High-purity solvent for dilution (e.g., methanol, acetone, dichloromethane)[9]

  • Volumetric flasks (Class A)

  • Micropipettes

  • GC vials with caps

4.2 Instrumentation

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column (e.g., DB-1, SE-30, or similar non-polar column).[10]

  • Autosampler (recommended for precision).

4.3 Preparation of Solutions

  • Internal Standard (IS) Stock Solution:

    • Accurately weigh a suitable amount of this compound and dissolve it in a volumetric flask with the chosen solvent to achieve a concentration of approximately 1000 µg/mL.

  • Analyte Stock Solution:

    • Accurately weigh the analyte(s) of interest and prepare a stock solution in a similar manner, also at a concentration of approximately 1000 µg/mL.

  • Calibration Standards:

    • Prepare a series of at least five calibration standards by making serial dilutions of the analyte stock solution into volumetric flasks.

    • To each calibration standard, add a constant and precise volume of the IS stock solution, ensuring the final concentration of the internal standard is the same in all standards and is similar to the expected analyte concentrations.[1]

    • Dilute to the final volume with the solvent.

4.4 Sample Preparation

  • Accurately weigh or measure the sample to be analyzed into a volumetric flask.

  • Add the same constant and precise volume of the IS stock solution as was added to the calibration standards.

  • Dilute with the solvent, ensuring the sample is fully dissolved.[9] If the sample contains solids, it may need to be filtered before injection.[9]

4.5 Gas Chromatography Conditions

The following are typical starting conditions and may require optimization:

ParameterRecommended Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1)
Carrier Gas Nitrogen or Helium, at a constant flow rate (e.g., 1.0 mL/min)
Injection Port Temp. 240 °C[11]
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Temperature Program Initial: 50 °C, hold for 2 min. Ramp: 10 °C/min to 250 °C, hold for 5 min.
Detector Temp. (FID) 260 °C[11]

4.6 Data Analysis

  • Integrate the peak areas for the analyte and the internal standard (this compound) in each chromatogram.

  • Calculate the Peak Area Ratio for each standard and sample:

    • Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)[1]

  • Construct a calibration curve by plotting the Peak Area Ratio versus the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the sample by using the Peak Area Ratio from the sample chromatogram and the equation of the line from the calibration curve.

Data Presentation and Calculations

Table 1: Example Chromatographic Data

Sample IDAnalyte Peak AreaIS (this compound) Peak AreaPeak Area Ratio
Standard 1 (10 µg/mL)55,000270,0000.204
Standard 2 (25 µg/mL)135,000268,0000.504
Standard 3 (50 µg/mL)275,000272,0001.011
Standard 4 (100 µg/mL)545,000271,0002.011
Standard 5 (200 µg/mL)1,100,000273,0004.029
Unknown Sample 452,000 270,500 1.671

Calibration Curve: A linear regression of the data in Table 1 would yield an equation (e.g., y = 0.020x + 0.005) with a high correlation coefficient (R² > 0.999).

Calculation of Unknown Concentration: Using the example linear equation and the Peak Area Ratio of the unknown sample:

  • 1.671 = 0.020 * (Concentration) + 0.005

  • Concentration = (1.671 - 0.005) / 0.020

  • Concentration = 83.3 µg/mL

Method Validation Considerations

To ensure the reliability of the analytical method, it should be validated according to ICH guidelines or other relevant standards.[11][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the internal standard.

  • Linearity: Demonstrating a linear relationship between the peak area ratio and the concentration of the analyte over a defined range.[12]

  • Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery studies.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[12]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion: this compound is a versatile and reliable internal standard for a wide range of gas chromatography applications. Its chemical stability, appropriate volatility, and good chromatographic properties make it an excellent choice for improving the accuracy and precision of quantitative analysis. By following the detailed protocols and considering the validation parameters outlined in these notes, researchers can effectively incorporate this compound into their analytical workflows to achieve high-quality, reproducible results.

References

Tetrahydrofuran (THF): The High-Boiling Point Solvent of Choice for Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: AN2025-12-16

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. The choice of solvent is critical for the success of these reactions. While diethyl ether has been traditionally used, its low boiling point can be a limitation. Tetrahydrofuran (THF) has emerged as a preferred solvent due to its higher boiling point, which offers several advantages in the preparation and reaction of Grignard reagents. This document provides detailed application notes, protocols, and a comparative analysis of THF with other solvents, particularly its greener alternative, 2-Methyltetrahydrofuran (MTHF).

Introduction

The Grignard reaction, discovered by Victor Grignard in 1900, is a fundamental organometallic reaction involving the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon atom. The solvent plays a crucial role in the formation and stability of the Grignard reagent by coordinating with the magnesium center.[1] An ideal solvent for a Grignard reaction should be aprotic and anhydrous.[2]

Traditionally, diethyl ether has been the solvent of choice. However, its low boiling point of 34.6°C can lead to difficulties in initiating reactions with less reactive organic halides and can make temperature control challenging due to its high volatility.[3] Tetrahydrofuran (THF), a cyclic ether, offers a significantly higher boiling point of 66°C, addressing many of the limitations of diethyl ether.[3]

Advantages of Tetrahydrofuran (THF) as a Grignard Solvent

The use of THF in Grignard reactions offers several key advantages over lower-boiling point ethers like diethyl ether:

  • Higher Reaction Temperatures: The higher boiling point of THF allows reactions to be conducted at elevated temperatures, which can be crucial for initiating the reaction with less reactive or sterically hindered organic halides.[4] Refluxing at a higher temperature can significantly speed up the reaction.[3]

  • Improved Solubility: THF is a better solvent for many organic compounds and the resulting Grignard reagents, leading to more homogeneous reaction mixtures.[3] This improved solubilization can lead to better yields and fewer side reactions.

  • Enhanced Stability of the Grignard Reagent: The oxygen in THF is more available for coordination with the magnesium atom compared to diethyl ether, leading to better stabilization of the Grignard reagent.[3]

  • Versatility: THF is a versatile solvent suitable for a wide range of Grignard reactions, including those that are sluggish or fail in diethyl ether.[3]

Comparative Analysis: THF vs. Diethyl Ether vs. MTHF

While THF is an excellent solvent for Grignard reactions, 2-Methyltetrahydrofuran (MTHF) has gained attention as a greener and often more efficient alternative. MTHF is derived from renewable resources and has a higher boiling point than THF.[5]

PropertyDiethyl EtherTetrahydrofuran (THF)2-Methyltetrahydrofuran (MTHF)
Boiling Point (°C) 34.66680.2
Density (g/mL at 20°C) 0.7130.8890.854
Dielectric Constant (at 20°C) 4.37.66.97
Water Solubility ( g/100g at 20°C) 6.9Miscible14

Data sourced from multiple references.

A study comparing Grignard reagent formation in THF and MTHF showed that MTHF can lead to significantly improved yields. For instance, in the preparation of a specific Grignard reagent, the assay in THF was 29.07%, while in MTHF it was 37.21%.[5] The subsequent reaction using the Grignard reagent prepared in MTHF resulted in an 18% improvement in product yield compared to the reaction in THF.[5]

Experimental Protocols

Protocol 1: General Preparation of a Grignard Reagent in THF

This protocol describes the general procedure for preparing a Grignard reagent using THF as the solvent. Crucially, all glassware must be thoroughly dried, and anhydrous THF must be used, as Grignard reagents are highly sensitive to moisture. [6]

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (as an activator)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-neck flask with the reflux condenser, dropping funnel, and an inlet for inert gas.

  • Magnesium Activation: Place the magnesium turnings in the flask and add a single crystal of iodine. Gently heat the flask until violet iodine vapors are observed to activate the magnesium surface. Allow the flask to cool to room temperature under an inert atmosphere.[6]

  • Initiation: Add enough anhydrous THF to cover the magnesium turnings. Prepare a solution of the organic halide in anhydrous THF in the dropping funnel. Add a small amount of the organic halide solution to the magnesium suspension to initiate the reaction. The reaction is typically initiated when the color of the iodine disappears and the solution becomes cloudy with some bubbling.[7][8]

  • Addition: Once the reaction has started, add the remaining organic halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[3]

  • Completion: After the addition is complete, continue to stir the mixture and reflux gently for an additional 30 minutes to ensure all the magnesium has reacted.[9] The resulting grayish, cloudy solution is the Grignard reagent.

Protocol 2: Synthesis of Triphenylmethanol using a Grignard Reaction in THF

This protocol details the synthesis of triphenylmethanol from bromobenzene and benzophenone, utilizing a Grignard reagent prepared in THF.

Materials:

  • Magnesium turnings (0.082 mol)

  • Bromobenzene (0.037 mol)

  • Anhydrous THF

  • Benzophenone

  • 10% Sulfuric acid

Procedure:

  • Prepare the Grignard Reagent: Following Protocol 1, prepare phenylmagnesium bromide from magnesium turnings and bromobenzene in anhydrous THF.

  • Reaction with Benzophenone: Cool the flask containing the phenylmagnesium bromide solution in an ice bath. Dissolve benzophenone in anhydrous THF and add it slowly to the Grignard reagent solution. A white solid, the intermediate addition compound, will precipitate.[10]

  • Hydrolysis: Pour the reaction mixture into a flask containing a mixture of 10% sulfuric acid and ice. This step hydrolyzes the intermediate and converts basic magnesium salts into water-soluble salts.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the triphenylmethanol into an organic layer (e.g., with additional ether). Wash the organic layer with water.

  • Isolation and Purification: Dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent. The crude product can be purified by recrystallization. A yield of 65.4% of triphenylmethanol can be expected.[11]

Visualization of Workflow and Concepts

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Workup reagents Organic Halide (R-X) + Magnesium (Mg) formation Grignard Reagent (R-MgX) reagents->formation in solvent Anhydrous THF solvent->formation activation Activation (Iodine) activation->formation addition Nucleophilic Addition formation->addition electrophile Electrophile (e.g., Ketone, Aldehyde) electrophile->addition intermediate Alkoxide Intermediate addition->intermediate hydrolysis Acidic Workup (H3O+) intermediate->hydrolysis product Final Product (Alcohol) hydrolysis->product

Caption: General workflow for a Grignard reaction using THF.

Solvent_Advantages cluster_advantages Advantages THF THF / MTHF (High Boiling Point Solvents) HigherTemp Higher Reaction Temperatures THF->HigherTemp ImprovedSol Improved Solubility THF->ImprovedSol EnhancedStab Enhanced Reagent Stability THF->EnhancedStab Greener Greener Alternative (MTHF) THF->Greener FasterRate Faster Reaction Rates HigherTemp->FasterRate Leads to HigherYield Higher Yields ImprovedSol->HigherYield Leads to FewerSideRxns Fewer Side Reactions EnhancedStab->FewerSideRxns Leads to Sustainability Sustainability Greener->Sustainability Promotes

Caption: Advantages of high-boiling point solvents in Grignard reactions.

Conclusion

Tetrahydrofuran is a superior solvent for many Grignard reactions compared to diethyl ether, primarily due to its higher boiling point, which allows for higher reaction temperatures and better solubility of reagents. This often translates to faster reactions and higher yields. For researchers and professionals in drug development, the use of THF can be critical for the successful synthesis of complex molecules. Furthermore, the emergence of 2-Methyltetrahydrofuran as a bio-based, high-boiling point alternative offers a greener and often more efficient option, aligning with the principles of sustainable chemistry. Careful consideration of the solvent properties and reaction conditions is paramount for the successful application of Grignard chemistry in research and development.

References

Application Notes and Protocols for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various types of nanoparticles relevant to drug delivery and biomedical applications. The methods outlined include the synthesis of metallic, polymeric, and lipid-based nanoparticles. Each section includes a summary of expected quantitative results, detailed step-by-step protocols, and workflow diagrams to facilitate reproducibility.

Application Note 1: Metallic Nanoparticles (Gold & Silver)

Metallic nanoparticles, particularly those made of gold and silver, are widely utilized in diagnostics, imaging, and therapeutic applications due to their unique optical and electronic properties.[1][2]

Gold Nanoparticle (AuNP) Synthesis via the Turkevich Method

The Turkevich method, developed in 1951, is a simple and widely used technique for synthesizing spherical gold nanoparticles, typically in the 10-20 nm size range.[1][3] The method relies on the reduction of chloroauric acid (HAuCl₄) by sodium citrate, which also acts as a capping agent to stabilize the newly formed nanoparticles.[1][4]

Experimental Protocol: Turkevich Method

  • Preparation of Solutions:

    • Prepare a 1% solution of trisodium citrate dihydrate (e.g., 1 g in 100 mL of deionized water).

    • Prepare a 1% solution of chloroauric acid (HAuCl₄) (e.g., 1 g in 100 mL of deionized water).

  • Reaction Setup:

    • Add 1 mL of the 1% HAuCl₄ solution to 95 mL of deionized water in a clean Erlenmeyer flask.

    • Heat the solution to a vigorous boil while stirring continuously on a magnetic stir plate.[5]

  • Nanoparticle Formation:

    • Once boiling, quickly add 5 mL of the 1% sodium citrate solution to the flask.[5]

    • The solution's color will change from a pale yellow to colorless, then to gray, and finally to a deep wine-red, indicating the formation of gold nanoparticles.[3][5]

  • Reaction Completion and Cooling:

    • Continue heating and stirring for approximately 20-30 minutes until the color change is complete.[5]

    • Remove the flask from the heat and allow it to cool to room temperature while still stirring.

  • Storage:

    • Store the resulting colloidal gold solution at 4°C for future use.

Turkevich_Method_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_final Final Product prep_haucl4 Prepare 1% HAuCl₄ Solution mix Add 1mL HAuCl₄ to 95mL DI Water prep_haucl4->mix prep_citrate Prepare 1% Sodium Citrate Solution add_citrate Rapidly Add 5mL Sodium Citrate prep_citrate->add_citrate heat Heat to a Rolling Boil with Stirring mix->heat heat->add_citrate react Continue Boiling for 20-30 min (Color changes to Deep Red) add_citrate->react cool Cool to Room Temperature react->cool store Store Colloidal AuNP Solution at 4°C cool->store

Caption: Workflow for Gold Nanoparticle Synthesis via the Turkevich Method.
Green Synthesis of Silver Nanoparticles (AgNPs) using Plant Extracts

Green synthesis is an eco-friendly approach that utilizes biological entities like plant extracts, bacteria, or fungi to reduce metal ions into nanoparticles.[6][7] Plant extracts contain biomolecules (e.g., flavonoids, terpenoids) that act as both reducing and capping agents, eliminating the need for toxic chemicals.[7][8]

Experimental Protocol: Green Synthesis of AgNPs

  • Preparation of Plant Extract:

    • Thoroughly wash fresh plant leaves (e.g., Moringa oleifera) with tap water and then with deionized water.[7]

    • Dry the leaves and grind them into a fine powder.

    • Boil a known amount of the leaf powder (e.g., 10 g) in a specific volume of deionized water (e.g., 100 mL) for 10-15 minutes.

    • Cool the mixture and filter it to obtain the aqueous plant extract.

  • Preparation of Silver Nitrate Solution:

    • Prepare a 1 mM aqueous solution of silver nitrate (AgNO₃).

  • Nanoparticle Synthesis:

    • Add a small volume of the plant extract (e.g., 1 mL) dropwise to the AgNO₃ solution (e.g., 100 mL) while stirring at room temperature.[7]

    • Observe the color change of the solution. A gradual change to a yellowish-brown color indicates the formation of silver nanoparticles.

  • Purification:

    • Centrifuge the solution at a high speed (e.g., 10,000 rpm for 20 minutes) to pellet the AgNPs.

    • Discard the supernatant and wash the pellet with deionized water to remove any unreacted components. Repeat this step 2-3 times.

  • Storage:

    • Resuspend the purified AgNP pellet in deionized water and store at 4°C.

Green_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_final Final Product prep_extract Prepare Aqueous Plant Extract mix Add Plant Extract to AgNO₃ Solution prep_extract->mix prep_ag Prepare 1mM AgNO₃ Solution prep_ag->mix react Stir at Room Temperature (Observe Color Change) mix->react centrifuge Centrifuge to Pellet AgNPs react->centrifuge wash Wash Pellet with DI Water centrifuge->wash store Resuspend and Store AgNPs at 4°C wash->store

Caption: General Workflow for Green Synthesis of Silver Nanoparticles.

Quantitative Data Summary for Metallic Nanoparticles

Synthesis MethodNanoparticle TypeTypical Size (Diameter)Zeta Potential (mV)Key Reference(s)
Turkevich MethodGold (AuNP)10 - 20 nm-30 to -50[1][3]
Green SynthesisSilver (AgNP)10 - 50 nm-20 to -40[7][9]

Application Note 2: Polymeric Nanoparticles (PLGA)

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved by the FDA for use in therapeutic devices.[10] PLGA nanoparticles are excellent carriers for controlled drug release.[11] The single emulsion-solvent evaporation method is commonly used to encapsulate hydrophobic drugs.[12][13]

Experimental Protocol: Single Emulsion-Solvent Evaporation for PLGA Nanoparticles

  • Preparation of Phases:

    • Organic Phase: Dissolve 250 mg of PLGA and a suitable amount of the hydrophobic drug (e.g., Doxorubicin) in 5 mL of an organic solvent like dichloromethane (DCM).[12]

    • Aqueous Phase: Prepare a 1% polyvinyl alcohol (PVA) solution by dissolving 1 g of PVA in 100 mL of distilled water. Heat to 85°C to fully dissolve, then cool to room temperature.[12]

  • Emulsification:

    • Pour the organic phase into the aqueous phase in a beaker.

    • Immediately sonicate the mixture using a probe sonicator while keeping the beaker in an ice bath to prevent overheating.[12]

    • Sonicate for 3-5 minutes using a pulsed setting (e.g., 1 second on, 3 seconds off) to form an oil-in-water (O/W) emulsion.[12]

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and stir it on a magnetic stir plate at room temperature for several hours (or overnight) to allow the organic solvent (DCM) to evaporate completely. This hardens the nanoparticles.

  • Collection and Purification:

    • Centrifuge the nanoparticle suspension (e.g., 12,000 rpm for 5 minutes) to collect the particles.[12]

    • Discard the supernatant and wash the nanoparticle pellet with distilled water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps twice.

  • Storage/Lyophilization:

    • The final nanoparticle pellet can be resuspended in water for immediate use or lyophilized (freeze-dried) with a cryoprotectant (e.g., sucrose) for long-term storage.

PLGA_Synthesis_Workflow cluster_prep Phase Preparation cluster_synthesis Nanoparticle Formation cluster_final Final Product prep_org Organic Phase: Dissolve PLGA + Drug in DCM emulsify Combine Phases and Sonicate (on Ice Bath) prep_org->emulsify prep_aq Aqueous Phase: Prepare 1% PVA Solution prep_aq->emulsify evap Stir to Evaporate Organic Solvent emulsify->evap centrifuge Centrifuge to Collect Nanoparticles evap->centrifuge wash Wash Pellet with DI Water (2x) centrifuge->wash store Resuspend or Lyophilize for Storage wash->store

Caption: Workflow for PLGA Nanoparticle Synthesis via Single Emulsion.

Quantitative Data Summary for PLGA Nanoparticles

Synthesis MethodNanoparticle TypeTypical Size (Diameter)Zeta Potential (mV)Key Reference(s)
Single EmulsionPLGA150 - 250 nm-15 to -40
NanoprecipitationPLGA100 - 200 nm-30 to -40

Application Note 3: Lipid Nanoparticles (LNPs) for mRNA Delivery

Lipid nanoparticles are the leading platform for delivering nucleic acid therapeutics, such as mRNA vaccines.[14][15] They are typically composed of an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[16] Microfluidic mixing is a highly reproducible method for LNP formulation that allows for precise control over particle size.[17][18]

Experimental Protocol: LNP Formulation via Microfluidic Mixing

  • Preparation of Solutions:

    • Lipid Phase (Organic): In an RNase-free tube, combine the ionizable lipid, phospholipid (e.g., DOPE), cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).[16][17]

    • Aqueous Phase: Dilute the mRNA cargo in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).[17]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone mixer).[18]

    • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing within the chip causes the lipids to self-assemble around the mRNA, forming LNPs.[18]

  • Purification and Buffer Exchange:

    • The LNP solution exiting the chip is collected.

    • Purify the LNPs and exchange the acidic buffer for a neutral buffer (e.g., PBS, pH 7.4) using a method like dialysis or tangential flow filtration (TFF). This step is crucial for removing ethanol and preparing the LNPs for in vivo use.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Characterize the LNPs for size, zeta potential, and encapsulation efficiency.

    • Store the sterile LNP solution at 4°C.

LNP_Synthesis_Workflow cluster_prep Phase Preparation cluster_synthesis LNP Formation & Processing cluster_final Final Product prep_lipid Lipid Phase: Mix Lipids in Ethanol mix Pump Phases through Microfluidic Mixer prep_lipid->mix prep_aq Aqueous Phase: Dissolve mRNA in Citrate Buffer prep_aq->mix purify Purify and Perform Buffer Exchange (e.g., Dialysis) mix->purify sterilize Sterile Filter (0.22 µm) purify->sterilize store Characterize and Store LNPs at 4°C sterilize->store Cellular_Uptake_Pathway Clathrin-Mediated Endocytosis Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm np Nanoparticle (with Ligands) receptor Cell Surface Receptors np->receptor 1. Binding recruit 2. Receptor Clustering & Adaptor Protein Recruitment receptor->recruit clathrin 3. Clathrin Coat Assembly (Pit Formation) recruit->clathrin invagination 4. Membrane Invagination clathrin->invagination dynamin 5. Dynamin-mediated Scission (Vesicle Pinching) invagination->dynamin uncoating 6. Clathrin Coat Disassembly dynamin->uncoating endosome 7. Early Endosome Formation uncoating->endosome

References

Application Notes and Protocols for Solvents in Pharmaceutical Manufacturing and Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role of solvents in the pharmaceutical industry. From the initial stages of drug substance manufacturing to the final formulation of drug products, the appropriate selection and use of solvents are paramount for ensuring product quality, safety, and efficacy. These notes detail the classification of common pharmaceutical solvents, their physical properties, and regulatory guidelines for their control as residual impurities. Furthermore, detailed experimental protocols for key applications are provided to guide researchers and scientists in their drug development endeavors.

The Role of Solvents in Pharmaceutical Processes

Solvents are essential liquids used to dissolve, dilute, suspend, or extract other substances without chemically altering them.[1] In pharmaceutical manufacturing, they serve a multitude of functions, including:

  • Reaction Medium: Solvents provide a medium for chemical reactions to occur during the synthesis of active pharmaceutical ingredients (APIs).[1]

  • Extraction and Purification: They are crucial for extracting APIs from natural sources or purifying them from reaction mixtures.[2]

  • Crystallization: Solvents are used to induce the crystallization of APIs, a critical step for purification and obtaining the desired solid-state form.[2]

  • Drug Formulation: In the final drug product, solvents can act as co-solvents to enhance the solubility of poorly soluble drugs, or as vehicles in liquid dosage forms like syrups and injectables.[3]

The selection of a suitable solvent is a critical decision in process development, influencing factors such as reaction yield, crystal form, purity, and solubility of the final drug substance.[4]

Classification and Properties of Pharmaceutical Solvents

The International Council for Harmonisation (ICH) provides guidelines on residual solvents in pharmaceutical products, classifying them based on their toxicity.[5] This classification helps ensure patient safety by recommending acceptable limits for these residual impurities.

  • Class 1 Solvents: These are solvents that should be avoided due to their unacceptable toxicity or environmental hazards. Their use is only justifiable in exceptional cases where there is a significant therapeutic advantage.[6]

  • Class 2 Solvents: These solvents should be limited in use due to their inherent toxicity. Permitted Daily Exposure (PDE) limits are established for these solvents.[4]

  • Class 3 Solvents: These solvents have low toxic potential and are considered less of a risk to human health.[4]

A summary of common pharmaceutical solvents and their key physical properties is presented in the tables below.

Table 1: Physical Properties of Common Pharmaceutical Solvents

SolventPolarity IndexDipole Moment (D)Dielectric ConstantBoiling Point (°C)Freezing Point (°C)
Pentane0.001.8436.1-129.7
Hexane0.10.081.8868.7-95.3
Heptane0.101.9298.4-90.6
Cyclohexane0.202.0280.76.5
Toluene2.40.312.38110.6-94.5
Diethyl Ether2.81.154.3334.5-117.4
Dichloromethane3.11.148.9339.7-95.1
Isopropyl Alcohol3.91.6619.9282.3-88.0
n-Propyl Alcohol4.03.0920.3397.2-126.2
Tetrahydrofuran4.01.757.5866-108.5
Chloroform4.11.154.8161.1-63.5
Ethyl Acetate4.41.886.0277.1-84.0
Acetone5.12.6920.756.3-94.7
Methanol5.12.8732.7064.7-97.7
Acetonitrile5.83.4437.581.6-43.8
N,N-Dimethylformamide6.43.8636.71153.0-60.4
Dimethyl Sulfoxide7.24.146.6818918.5
Water10.21.8780.1100.00.0

Data sourced from multiple references.[7]

Table 2: ICH Q3C Classification and Limits for Residual Solvents

ClassSolventConcentration Limit (ppm)Permitted Daily Exposure (PDE) (mg/day)
Class 1 Benzene2-
Carbon tetrachloride4-
1,2-Dichloroethane5-
1,1-Dichloroethene8-
1,1,1-Trichloroethane1500-
Class 2 Acetonitrile4104.1
Chlorobenzene3603.6
Chloroform600.6
Cyclohexane388038.8
1,2-Dichloroethene187018.7
Dichloromethane6006.0
N,N-Dimethylformamide8808.8
Hexane2902.9
Methanol300030.0
N-Methylpyrrolidone5305.3
Toluene8908.9
Xylene217021.7
Class 3 Acetic acid500050
Acetone500050
Ethanol500050
Ethyl acetate500050
Heptane500050
Isopropyl acetate500050
Methyl ethyl ketone500050

This is a partial list. For a complete list, refer to the latest ICH Q3C guidelines.[6][8]

Experimental Protocols

Protocol for Determining Drug Substance Solubility (Shake-Flask Method)

This protocol describes the widely used shake-flask method for determining the thermodynamic solubility of a drug substance in various solvents.[3]

Objective: To determine the saturation solubility of a drug substance in a given solvent at a specific temperature.

Materials:

  • Drug substance (powder)

  • Selected solvents (e.g., water, ethanol, acetone)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrumentation for concentration analysis (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the drug substance to a pre-weighed vial. The excess solid is necessary to ensure that a saturated solution is formed.[3]

  • Add a known volume of the selected solvent to the vial.

  • Tightly cap the vial to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-200 rpm).

  • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours). The time required for equilibrium should be determined experimentally.

  • After equilibration, visually inspect the vials to ensure that excess solid is still present.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilute the filtered sample with an appropriate solvent to a concentration within the analytical method's calibration range.

  • Analyze the concentration of the drug substance in the diluted sample using a validated analytical method.

  • Calculate the solubility of the drug substance in the solvent, typically expressed in mg/mL or µg/mL.

G cluster_protocol Solubility Determination Workflow start Start add_excess_api Add Excess API to Vial start->add_excess_api add_solvent Add Known Volume of Solvent add_excess_api->add_solvent equilibrate Equilibrate on Shaker (Constant Temperature & Agitation) add_solvent->equilibrate sample_supernatant Sample Supernatant equilibrate->sample_supernatant filter_sample Filter Sample (e.g., 0.45 µm) sample_supernatant->filter_sample analyze_concentration Analyze Concentration (e.g., HPLC-UV) filter_sample->analyze_concentration calculate_solubility Calculate Solubility analyze_concentration->calculate_solubility end_process End calculate_solubility->end_process

Caption: Workflow for determining drug substance solubility.

Protocol for Pharmaceutical Crystallization (Cooling Crystallization)

This protocol outlines a general procedure for purifying an active pharmaceutical ingredient (API) through cooling crystallization.[9]

Objective: To purify an API and obtain a desired crystalline form by reducing the temperature of a saturated solution.

Materials:

  • Crude API

  • Selected crystallization solvent

  • Jacketed glass reactor or flask with overhead stirrer and temperature probe

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Vacuum oven

Procedure:

  • Solvent Selection: Choose a solvent in which the API has high solubility at elevated temperatures and low solubility at lower temperatures.

  • Dissolution: Charge the jacketed reactor with the crude API and the selected solvent. Heat the mixture while stirring until the API is completely dissolved. Additional solvent may be added if necessary to achieve complete dissolution.[10]

  • Cooling Profile: Program the heating/cooling circulator to cool the solution according to a defined profile. A slow, controlled cooling rate is generally preferred to promote the growth of larger, more uniform crystals.

  • Seeding (Optional but Recommended): Once the solution is slightly supersaturated (cooled below the saturation temperature), add a small amount of seed crystals of the desired polymorphic form. Seeding helps to control the crystal form and size distribution.[11]

  • Crystal Growth: Continue to cool the solution according to the defined profile while maintaining gentle agitation. This allows the crystals to grow to the desired size.

  • Isolation: Once the final temperature is reached and crystallization is complete, isolate the crystals by filtration.

  • Washing: Wash the isolated crystals with a small amount of cold crystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature to remove residual solvent.

G cluster_protocol Cooling Crystallization Workflow start Start dissolution Dissolve API in Solvent (Elevated Temperature) start->dissolution cooling Controlled Cooling dissolution->cooling seeding Seed with Desired Polymorph cooling->seeding crystal_growth Crystal Growth seeding->crystal_growth isolation Isolate Crystals (Filtration) crystal_growth->isolation washing Wash with Cold Solvent isolation->washing drying Dry Crystals (Vacuum Oven) washing->drying end_process End drying->end_process

Caption: A typical workflow for cooling crystallization.

Protocol for Residual Solvent Analysis (USP <467> Headspace GC-FID)

This protocol provides a general method for the identification and quantification of residual solvents in pharmaceutical substances and products, based on USP General Chapter <467>.[12]

Objective: To determine the levels of residual solvents in a sample to ensure compliance with regulatory limits.

Instrumentation and Materials:

  • Headspace Gas Chromatograph with Flame Ionization Detector (HS-GC-FID)

  • GC Column (e.g., G43 phase like a 6% cyanopropylphenyl / 94% dimethylpolysiloxane)

  • Headspace vials and caps

  • Diluent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or water, depending on sample solubility)

  • Reference standards of the solvents to be analyzed

Procedure:

  • Standard Preparation: Prepare a stock standard solution containing the relevant Class 1, 2, and 3 solvents in the chosen diluent. Prepare a series of working standards by diluting the stock solution to appropriate concentrations.

  • Sample Preparation: Accurately weigh a specific amount of the drug substance or product into a headspace vial. Add a known volume of the appropriate diluent. For water-insoluble articles, DMF or DMSO are common diluents.[2]

  • Headspace Parameters:

    • Equilibration Temperature: Typically 80-105 °C

    • Equilibration Time: Typically 15-60 minutes

    • Vial Pressurization: Use an inert gas like helium or nitrogen.

    • Injection Volume: Typically 1 mL of the headspace gas.

  • GC-FID Parameters:

    • Injector Temperature: Typically 140-250 °C

    • Column Oven Temperature Program: A suitable temperature program to separate the target solvents. For example, hold at 40 °C for 20 minutes, then ramp at 10 °C/min to 240 °C and hold for 20 minutes.[2]

    • Detector Temperature: Typically 250 °C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Analysis:

    • Run the standard solutions to establish the retention times and response factors for each solvent.

    • Run the prepared sample solutions.

  • Data Analysis:

    • Identify the solvents present in the sample by comparing the retention times to those of the standards.

    • Quantify the amount of each solvent present using the response factors obtained from the standard runs.

    • Express the results in parts per million (ppm) and compare them to the ICH Q3C limits.

G cluster_protocol Residual Solvent Analysis Workflow (HS-GC-FID) start Start prep_standards Prepare Standard Solutions start->prep_standards prep_sample Prepare Sample in Headspace Vial start->prep_sample injection Inject Headspace Gas into GC prep_standards->injection hs_incubation Headspace Incubation (Heating & Equilibration) prep_sample->hs_incubation hs_incubation->injection gc_separation GC Separation on Column injection->gc_separation fid_detection FID Detection gc_separation->fid_detection data_analysis Data Analysis (Identification & Quantification) fid_detection->data_analysis end_process End data_analysis->end_process

Caption: Workflow for residual solvent analysis.

Solvent Selection Strategy in Pharmaceutical Development

The selection of an appropriate solvent is a multi-faceted process that requires consideration of various factors throughout the drug development lifecycle. A logical workflow for solvent selection is crucial for efficiency and for ensuring the final process is robust, safe, and environmentally sustainable.

G cluster_workflow Solvent Selection Workflow define_reqs Define Process Requirements (e.g., Solubility, Reaction, Crystallization) initial_screening Initial Screening (Database, Literature, Predictive Models) define_reqs->initial_screening lab_screening Laboratory Screening (Solubility, Stability) initial_screening->lab_screening process_dev Process Development & Optimization (Yield, Purity, Crystal Form) lab_screening->process_dev safety_health_env Safety, Health & Environmental Assessment (ICH Guidelines, Green Chemistry Principles) process_dev->safety_health_env final_selection Final Solvent Selection safety_health_env->final_selection

Caption: A logical workflow for solvent selection.

Key considerations in this workflow include:

  • Process Requirements: The primary function of the solvent (e.g., reaction medium, crystallization solvent) will dictate the required physical properties.[13]

  • Initial Screening: Utilize databases, literature, and computational models to identify a preliminary list of potential solvents.[14]

  • Laboratory Screening: Conduct experimental studies to determine key parameters such as solubility and API stability in the shortlisted solvents.

  • Process Development: Evaluate the performance of the most promising solvents in small-scale process development studies, focusing on metrics like yield, purity, and control over the desired physical form of the API.

  • Safety, Health, and Environmental (SHE) Assessment: Critically evaluate the shortlisted solvents against regulatory guidelines (e.g., ICH Q3C) and green chemistry principles to minimize risks and environmental impact.[15]

  • Final Selection: Based on a holistic evaluation of all factors, select the optimal solvent for the process.

By following these structured protocols and workflows, researchers and scientists can make informed decisions regarding solvent use, leading to the development of safe, effective, and high-quality pharmaceutical products.

References

Troubleshooting & Optimization

Prevention and removal of peroxides in Diisopentyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, prevention, and removal of peroxides in diisopentyl ether (also known as isoamyl ether).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (C₁₀H₂₂O) is a branched-chain ether used as a solvent in various chemical processes, including Grignard reactions and the synthesis of nanoparticles.[1][2] Its low volatility and high boiling point make it suitable for high-temperature reactions.[1]

Q2: How do peroxides form in this compound?

Peroxides form in this compound through a process called autoxidation, where the ether reacts with atmospheric oxygen.[3][4] This reaction is a free-radical process that can be accelerated by exposure to light and heat.[3][5][6] Ethers are particularly susceptible to peroxide formation at the carbon atom adjacent to the ether oxygen.[7]

Q3: Why are peroxides in this compound hazardous?

Organic peroxides are unstable and can decompose explosively when subjected to heat, shock, friction, or light.[3][8][9][10] The primary danger arises when the ether is distilled or evaporated, as the less volatile peroxides become concentrated, significantly increasing the risk of a violent explosion.[8][9][11] Some ethers, like the structurally similar diisopropyl ether, are known to form highly explosive peroxide crystals that can detonate spontaneously.[3][12]

Q4: How can I prevent or minimize peroxide formation?

To minimize peroxide formation, follow these guidelines:

  • Purchase inhibitors: Whenever possible, purchase this compound that contains an inhibitor, such as butylated hydroxytoluene (BHT).[4][13]

  • Store properly: Store in a cool, dry, dark place in a tightly sealed, light-resistant container, such as an amber glass bottle.[5][9][13][14][15] Avoid storing in partially empty containers for extended periods.[9][12]

  • Use inert gas: For uninhibited ether or after opening, storing under an inert atmosphere of nitrogen or argon can help prevent peroxide formation.[7][14][15]

  • Manage inventory: Purchase only the amount of ether you expect to use in a short period.[12][13] Always label containers with the date received and the date opened.[9][10][12]

Q5: How often should I test for peroxides?

The frequency of testing depends on the storage conditions and usage. A general guideline is to test peroxide-forming chemicals upon receipt, before use (especially before distillation or evaporation), and periodically during storage.[5][16][17] For opened containers of ethers like this compound, testing every 6 to 12 months is a common recommendation.[15][17] Uninhibited ethers should be tested more frequently, potentially within 3 months of opening.[12][14][15][18]

Q6: What are the visual signs of dangerous peroxide levels?

Be extremely cautious if you observe any of the following, as they indicate a potential for a significant peroxide hazard:

  • Crystalline solids in the liquid or around the cap.[3][11][19]

  • A viscous oily layer or a separate liquid phase.[11][17][20]

  • Discoloration of the liquid.[3]

  • A stuck or rusted cap on an old container.[21]

If you see any of these signs, DO NOT attempt to move or open the container.[12][14][19][21] Treat it as a potential bomb and contact your institution's Environmental Health & Safety (EHS) department immediately.[11][12][14][19]

Troubleshooting Guide

Q: My peroxide test is positive. What should I do?

A: The appropriate action depends on the concentration of peroxides detected. Refer to the hazard level table below. If the concentration is low, you can proceed with a peroxide removal procedure before using the ether. If the concentration is high (>30-100 ppm), it is often safer to dispose of the solvent as hazardous waste.[11][17]

Q: I need to distill this compound. What precautions are essential?

A: Never distill a peroxide-forming solvent without first testing for peroxides. The peroxide level must be non-detectable or zero.[5][11] During distillation, never distill to dryness; always leave at least 10-20% of the liquid in the distillation flask to prevent concentration of any residual peroxides.[5][10][11][14][15] The use of a safety shield is mandatory.[11]

Q: My peroxide removal procedure doesn't seem to be effective. What could be wrong?

A: Several factors could be at play:

  • Ineffective Method: Some methods are less effective for certain types of peroxides. For example, treatment with ferrous sulfate or activated alumina is effective against hydroperoxides but may not remove all dialkyl peroxides.[22]

  • Exhausted Reagent: The removal agent (e.g., alumina, ferrous sulfate solution) may be exhausted. Use fresh materials.

  • Insufficient Contact Time: Ensure the ether is in contact with the removal agent for the recommended duration.

  • Re-formation: If the purified ether is not used immediately or stored properly, peroxides can begin to form again, especially since removal methods often strip out the protective inhibitors.[5][8]

Q: The cap on my this compound container is stuck. What should I do?

A: DO NOT try to force it open. Peroxide crystals may have formed in the threads of the cap, and the friction from attempting to open it could cause an explosion.[8][9][12] Treat the container as extremely hazardous and contact your EHS office for assistance.[12][14]

Data Presentation

Table 1: Peroxide Concentration Hazard Levels

This table provides general guidelines for the hazards associated with different peroxide concentrations in ether solvents.

Peroxide Concentration (ppm)Hazard Level & Recommended ActionCitation(s)
< 3 ppmLow Hazard: Reasonably safe for most lab procedures that do not involve concentration.[11][17]
3 - 30 ppmModerate Hazard: Avoid concentrating the peroxides (e.g., evaporation, distillation). Disposal is recommended if the ether is not to be used immediately.[11][17]
> 30 ppm - 100 ppmHigh Hazard: Unacceptable for use. Remove peroxides using a suitable procedure or dispose of the ether as hazardous waste.[4][11][17][20][22]
Visible Crystals/OilExtreme Hazard: Potentially explosive. Do not handle or open. Contact EHS for emergency disposal.[3][11][17][19][20]

Table 2: Comparison of Peroxide Removal Methods

MethodTarget PeroxidesAdvantagesDisadvantagesSuitable ForCitation(s)
Activated Alumina Column HydroperoxidesEffective for water-soluble and insoluble ethers. Simple procedure.Also removes inhibitors. Alumina must be properly quenched after use. May not remove all peroxide types.General purpose peroxide removal.[5][11][17][22]
Ferrous Sulfate (FeSO₄) Wash HydroperoxidesSimple and effective.Primarily for water-insoluble ethers. Requires preparation of a fresh solution.Batch washing of ethers.[8][11][22][23]
Indicating Molecular Sieves HydroperoxidesPeroxides are destroyed, not just adsorbed. Can be used at reflux for faster removal.May not be effective for all peroxide types (e.g., dialkyl peroxides).Drying and peroxide removal in one step.[22][24]
Sodium/Benzophenone Still Reduces peroxidesDries and de-peroxidizes simultaneously. Indicator provides a visual cue of effectiveness.Involves reactive sodium metal. Requires a dedicated still setup. Not a removal method for bulk solvent but for purification.Preparing ultra-dry, peroxide-free solvent for sensitive reactions.[5][21]

Experimental Protocols

Protocol 1: Semi-Quantitative Peroxide Detection with Test Strips

This is the simplest and most common method for routine testing.

  • Obtain commercial peroxide test strips (e.g., Quantofix®).[5][16]

  • Dip the test strip into the this compound sample for 1 second.[8][16]

  • Remove the strip and allow the solvent to evaporate.

  • After the solvent evaporates, add one drop of deionized water to the test pad.[16][25]

  • Wait for the time specified by the manufacturer (typically 5-15 seconds).

  • Compare the color of the test pad to the color scale provided with the strips to determine the peroxide concentration in parts per million (ppm).[16]

Protocol 2: Qualitative Peroxide Detection with Potassium Iodide (KI)

This method provides a more sensitive qualitative test that can detect a broader range of peroxides.[17]

  • Prepare a fresh 10% (w/v) aqueous solution of potassium iodide.

  • In a clean test tube, add 1 mL of the this compound to be tested.

  • Add 1 mL of the freshly prepared 10% KI solution.

  • Add a few drops of glacial acetic acid or dilute hydrochloric acid.[8][26]

  • Stopper the tube and shake vigorously for 30 seconds.

  • Allow the layers to separate.

  • Interpretation:

    • No color change: Peroxides are not detected.

    • Pale yellow color: Low concentration of peroxides.[5][17][26]

    • Bright yellow or brown color: High and potentially dangerous concentration of peroxides.[5][17][26]

Protocol 3: Peroxide Removal Using an Activated Alumina Column

This is a widely used and effective method for removing hydroperoxides.[11][17][22]

  • Pack a glass chromatography column with basic or neutral activated alumina (80-mesh is suitable). A column of 2x33 cm filled with ~80g of alumina can treat 100-400 mL of solvent.[22]

  • Slowly pass the this compound through the column under gravity or with gentle pressure.

  • Collect the purified ether.

  • Crucially, test the collected ether for peroxides to ensure the procedure was successful.[22]

  • Decontamination: The peroxides are typically decomposed by the alumina, but as a safety precaution, the used alumina should be quenched.[22] Slurry the wet alumina with a dilute acidic solution of ferrous sulfate before disposal.[11][22]

  • Note: This method removes any inhibitors present. The purified ether should be used immediately or stored with a newly added inhibitor under an inert atmosphere.[5][8]

Protocol 4: Peroxide Removal by Ferrous Sulfate (FeSO₄) Wash

This method is effective for water-insoluble ethers like this compound.[11][23]

  • Prepare a fresh ferrous salt solution. A common formulation is 60 g of ferrous sulfate (FeSO₄·7H₂O) and 6 mL of concentrated sulfuric acid in 100 mL of water.[11]

  • In a separatory funnel, add the this compound to be purified.

  • Add the ferrous sulfate solution (use approximately 50-100 mL of solution per liter of ether).

  • Stopper the funnel and shake, venting frequently to release any pressure.

  • Allow the layers to separate and discard the aqueous (lower) layer.

  • Wash the ether layer with water to remove any residual acid or salts.

  • Dry the purified ether over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

  • Test the purified ether for peroxides to confirm their removal.

Visualizations

Peroxide_Formation cluster_Initiation Initiation cluster_Propagation Propagation Ether This compound (R-H) Ether_Radical Ether Radical (R•) Ether->Ether_Radical Hydroperoxide Hydroperoxide (R-OOH) Initiator Light, Heat, or Initiator Radical Initiator->Ether Abstracts H• Oxygen Oxygen (O₂) Peroxy_Radical Peroxy Radical (R-OO•) Ether_Radical->Peroxy_Radical Reacts with O₂ Oxygen->Peroxy_Radical Reacts with Peroxy_Radical->Ether Abstracts H• from another ether molecule Peroxy_Radical->Ether_Radical Generates new Peroxy_Radical->Hydroperoxide Forms

Caption: Mechanism of peroxide formation in ethers via a free-radical chain reaction.

Ether_Handling_Workflow start Handle Container of This compound check_visual Visually Inspect Container (Crystals? Oil? Stuck Cap?) start->check_visual stop_ehs STOP! Do Not Open or Move. Contact EHS Immediately. check_visual->stop_ehs Yes check_date Check 'Opened' and 'Expiry' Dates check_visual->check_date No expired Expired or Old check_date->expired Yes use_ether Safe to Use check_date->use_ether No, recently opened test_peroxide Test for Peroxides expired->test_peroxide peroxide_pos Peroxides Detected? test_peroxide->peroxide_pos check_level Concentration > 30 ppm? peroxide_pos->check_level Yes peroxide_pos->use_ether No dispose Dispose as Hazardous Waste check_level->dispose Yes remove_peroxide Perform Peroxide Removal Protocol check_level->remove_peroxide No remove_peroxide->test_peroxide Retest to confirm

Caption: Decision workflow for safely handling containers of this compound.

Peroxide_Removal_Workflow start Start: Peroxide-Contaminated This compound choose_method Choose Removal Method (e.g., Alumina Column, FeSO₄ Wash) start->choose_method perform_removal Perform Removal Protocol choose_method->perform_removal test_result Test Purified Ether for Peroxides perform_removal->test_result test_neg Test Negative? test_result->test_neg end_safe Purified Ether (Inhibitor Removed) Use Immediately or Store Properly test_neg->end_safe Yes repeat_or_dispose Repeat Procedure with Fresh Reagents or Dispose of Ether test_neg->repeat_or_dispose No

Caption: General workflow for the chemical removal of peroxides from this compound.

References

Purification of Diisopentyl ether from alcohol and water impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of diisopentyl ether, specifically addressing the removal of alcohol and water impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties of this compound is crucial for selecting the appropriate purification strategy. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₂₂O[1][2]
Molecular Weight158.28 g/mol [1][2]
Boiling Point172-174 °C at 760 mmHg[1][2][3]
Density0.778 g/mL at 20-25 °C[1][3]
Solubility in WaterInsoluble[1][4]
Solubility in Organic SolventsMiscible with alcohol, chloroform, and ether[2][3]
Flash Point45-46 °C[1]

Q2: How can I effectively remove water from this compound?

A2: Water can be removed from this compound using several methods:

  • Aqueous Wash with Brine: A final wash with a saturated sodium chloride solution (brine) during the workup is highly effective at removing the bulk of dissolved water from the organic layer.[5]

  • Drying Agents: After washing, the ether should be dried over an anhydrous inorganic salt. Suitable drying agents include anhydrous magnesium sulfate or sodium sulfate.[6] Molecular sieves (3 Å) are also very effective for achieving low water content.[7]

  • Azeotropic Distillation: For stubborn water contamination, azeotropic distillation with a suitable entrainer can be employed.[6]

Q3: What is the best way to remove residual isopentyl alcohol from this compound?

A3: Due to their similar structures, separating this compound from isopentyl alcohol can be challenging. The most effective methods are:

  • Fractional Distillation: This is the primary method for separating the ether from the alcohol, taking advantage of their different boiling points (Isopentyl alcohol boils at ~131°C).[1] For efficient separation, a fractional distillation setup with a column providing a high number of theoretical plates (e.g., packed with Raschig rings or a Vigreux column) is recommended.[6]

  • Extractive Distillation: This technique involves adding a high-boiling solvent (entrainer) to alter the relative volatilities of the components, facilitating separation by distillation.[1]

  • Column Chromatography: For small-scale purifications or to achieve very high purity, flash column chromatography on silica gel can be effective. The less polar this compound will elute before the more polar isopentyl alcohol.[1][8]

Q4: Can this compound form azeotropes with water or isopentyl alcohol?

Q5: How can I assess the purity of my this compound sample?

A5: A combination of analytical techniques should be used for reliable purity assessment:[6]

  • Gas Chromatography (GC): An excellent method for determining the purity of volatile compounds like ethers. A single sharp peak indicates high purity.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the ether and detect impurities, such as residual alcohol (characterized by the presence of a hydroxyl proton signal and different chemical shifts for the alkyl protons).[1]

  • Infrared (IR) Spectroscopy: Can confirm the presence of the C-O-C ether linkage and the absence of a broad O-H stretch that would indicate alcohol or water contamination.[6]

Troubleshooting Guides

Issue 1: Incomplete Removal of Water

Symptom: The purified ether appears cloudy or wet, or subsequent reactions are sensitive to moisture and fail.

Possible CauseTroubleshooting Steps
Insufficient Drying Agent Increase the amount of drying agent used. Ensure the ether is swirled with the drying agent for a sufficient amount of time (e.g., 15-30 minutes).[5]
Ineffective Drying Agent Ensure the drying agent is fresh and has not been previously exposed to moisture. Consider using a more efficient drying agent like molecular sieves.[7]
Formation of an Emulsion During Workup Emulsions can trap water. To break an emulsion, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[11]
Issue 2: Presence of Isopentyl Alcohol Impurity After Distillation

Symptom: GC or NMR analysis of the distilled this compound shows the presence of isopentyl alcohol.

Possible CauseTroubleshooting Steps
Inefficient Distillation Setup A simple distillation may not be sufficient to separate compounds with close boiling points. Use a fractional distillation column with a higher number of theoretical plates.[6]
Distillation Rate Too Fast A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation. Reduce the heating rate to ensure a slow and steady distillation.
Azeotrope Formation If an azeotrope is forming, simple or fractional distillation will not be effective. Consider using extractive distillation with a suitable entrainer.[1]
Issue 3: Low Recovery of Pure this compound

Symptom: The yield of purified this compound is significantly lower than expected.

Possible CauseTroubleshooting Steps
Peroxide Formation Ethers can form explosive peroxides upon storage, especially in the presence of air and light. Before distillation, test for peroxides and remove them if present. Never distill an ether to dryness , as this can concentrate explosive peroxides.[6]
Mechanical Losses Ensure all glassware joints are properly sealed to prevent vapor loss. Avoid multiple transfer steps where the product can be lost.
Incorrect Fraction Collection Monitor the distillation temperature closely. Collect fractions only within the expected boiling point range of this compound (172-174 °C).[1]

Experimental Protocols

Protocol 1: Purification of this compound by Washing and Drying
  • Transfer to Separatory Funnel: Place the crude this compound in a separatory funnel.

  • Aqueous Wash: Wash the ether with an equal volume of deionized water to remove water-soluble impurities. Shake the funnel gently and vent frequently. Allow the layers to separate and discard the lower aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove the majority of dissolved water.[5] Separate and discard the aqueous layer.

  • Drying: Transfer the ether to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate.[6] Swirl the flask and let it stand for at least 30 minutes. The ether should be clear, not cloudy.

  • Filtration/Decantation: Carefully decant or filter the dried ether into a clean, dry round-bottom flask, leaving the drying agent behind.

Protocol 2: Purification by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charge the Flask: Add the dried, crude this compound and a few boiling chips to the distillation flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: As the vapor rises through the column, the temperature at the distillation head will increase. Maintain a slow and steady distillation rate.

  • Fraction Collection: Discard any initial low-boiling fractions. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (172-174 °C).[1]

  • Completion: Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive peroxides.[6]

Visualizations

PurificationWorkflow crude_ether Crude this compound (with alcohol and water) sep_funnel Separatory Funnel Wash crude_ether->sep_funnel drying_step Drying over Anhydrous Salt (e.g., MgSO4) sep_funnel->drying_step Wash with H2O & Brine waste Aqueous Waste sep_funnel->waste distillation Fractional Distillation drying_step->distillation pure_ether Pure this compound distillation->pure_ether Collect at 172-174°C alcohol_waste Alcohol Impurity (lower boiling fraction) distillation->alcohol_waste TroubleshootingLogic start Impure Product check_water Cloudy Appearance? start->check_water check_alcohol Alcohol Detected by GC/NMR? check_water->check_alcohol No solution_drying Improve Drying Protocol: - More/better drying agent - Brine wash check_water->solution_drying Yes solution_distillation Improve Distillation: - Use fractional column - Reduce distillation rate check_alcohol->solution_distillation Yes end Pure Product check_alcohol->end No solution_drying->end solution_distillation->end

References

Technical Support Center: Diisopentyl Ether in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of diisopentyl ether in organometallic chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding side reactions encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical and common side reaction to be aware of when using this compound?

A1: The most significant and dangerous side reaction is the formation of explosive peroxides.[1] this compound, like many other ethers, can react with atmospheric oxygen over time to form hydroperoxides, which can become dangerously shock-sensitive and explosive, especially upon concentration during distillation or solvent evaporation.[1] This process is accelerated by exposure to light and heat.

Q2: How can I tell if my this compound contains peroxides?

A2: You should never use this compound from a container that has been open for an extended period without first testing for peroxides. Visual inspection is the first step; if you observe crystal formation around the cap or within the liquid, or a viscous oily layer, do not handle the container and seek expert assistance for disposal, as these are signs of dangerous levels of peroxides. For routine checks, commercially available peroxide test strips are a reliable method for semi-quantitative analysis. Alternatively, a qualitative chemical test using potassium iodide can be performed.

Q3: Can organolithium reagents react with this compound?

A3: Yes, strong organolithium reagents, such as n-butyllithium (n-BuLi), can react with ethereal solvents. The two primary side reactions are α-deprotonation (abstraction of a proton from the carbon adjacent to the oxygen) and subsequent ether cleavage. While this compound is generally less reactive than cyclic ethers like tetrahydrofuran (THF), these reactions can still occur, especially at elevated temperatures or with prolonged reaction times, leading to consumption of the organolithium reagent and formation of byproducts.

Q4: Are Grignard reagents known to cause side reactions with this compound?

A4: Under typical conditions for Grignard reagent formation and reaction (usually at or below the solvent's boiling point), this compound is considered a relatively inert solvent.[1] Its primary role is to solvate the magnesium center, which is crucial for the reagent's formation and reactivity. Widespread use as a solvent for these reactions indicates that cleavage or other significant side reactions are not common issues. However, at very high temperatures, cleavage of ethers by Grignard reagents can occur.

Q5: How does the stability of this compound compare to other common ethereal solvents like diethyl ether and THF in the presence of organometallics?

A5: this compound's reactivity is generally comparable to or slightly less than diethyl ether. It is significantly more stable than THF, which is known to be readily deprotonated and cleaved by organolithium reagents, especially at temperatures above -20°C. The bulkier isopentyl groups in this compound may offer some steric hindrance to α-deprotonation compared to diethyl ether, potentially increasing its stability slightly.

Troubleshooting Guides

Issue 1: Suspected Peroxide Contamination

This guide will help you identify and manage peroxide contamination in your this compound.

Symptoms:

  • Visible crystals in the solvent or around the container cap.

  • Oily, viscous liquid observed in the container.

  • A positive result from a peroxide test.

Troubleshooting Workflow:

References

Troubleshooting low yields in Grignard reactions with Diisopentyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Grignard reactions utilizing Diisopentyl Ether as a solvent.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reagent failing to form in this compound?

A1: The formation of a Grignard reagent can be challenging in sterically hindered ethers like this compound. The bulky isopentyl groups can impede the coordination of the ether's oxygen atoms to the magnesium surface, which is crucial for stabilizing the Grignard reagent.[1] Additionally, the initiation of the reaction is often more difficult in higher boiling point ethers compared to diethyl ether.[2]

Common causes for failure of Grignard reagent formation include:

  • Inactive Magnesium Surface: The magnesium turnings may be coated with a passivating layer of magnesium oxide.[3]

  • Presence of Moisture: Grignard reagents are highly sensitive to water, which will quench the reaction.[4] All glassware, solvents, and reagents must be scrupulously dry.

  • Poor Quality Alkyl/Aryl Halide: The halide may contain impurities that inhibit the reaction.

  • Insufficient Activation: Standard activation methods may not be sufficient for the less reactive environment of this compound.

Q2: I've managed to form the Grignard reagent, but the yield of my desired product is still low. What are the likely causes?

A2: Low yields after the formation of the Grignard reagent often point towards competing side reactions. In a sterically hindered solvent like this compound, these side reactions can become more prevalent. Potential causes include:

  • Enolization of the Carbonyl Substrate: If your substrate is a ketone with alpha-hydrogens, the Grignard reagent can act as a base and deprotonate it, forming an enolate. This is more common with sterically hindered ketones.[5]

  • Reduction of the Carbonyl Substrate: Grignard reagents with beta-hydrogens can reduce the carbonyl compound to an alcohol, a common side reaction.[5]

  • Wurtz Coupling: The Grignard reagent can react with the remaining alkyl/aryl halide to form a homocoupled product (R-R).[6]

  • Steric Hindrance: The bulky nature of both the this compound solvent and potentially the Grignard reagent or substrate can slow down the desired nucleophilic addition, allowing more time for side reactions to occur.[7]

Q3: Is this compound a suitable solvent for all types of Grignard reactions?

A3: While aprotic ethers are necessary for Grignard reactions, the choice of a specific ether can significantly impact the outcome.[8] this compound, due to its high boiling point and steric bulk, may be less suitable for the formation of Grignard reagents from less reactive halides (e.g., chlorides) or for reactions involving highly hindered substrates. In some cases, di-isopropyl ether, a similar branched ether, has been reported to give significantly lower yields compared to diethyl ether.[1] For many applications, less hindered ethers like diethyl ether or THF are often preferred.[3]

Troubleshooting Guides

Problem 1: Failure to Initiate the Grignard Reaction

Symptoms:

  • No visible signs of reaction (e.g., bubbling, turbidity, heat generation).

  • The iodine crystal, if used as an activator, does not disappear.

Troubleshooting Workflow:

G start Grignard Reaction Fails to Initiate check_dryness Verify Anhydrous Conditions (Flame-dried glassware, dry solvent) start->check_dryness check_mg Assess Magnesium Quality (Fresh, shiny turnings) check_dryness->check_mg Conditions are Dry activate_mg Apply More Vigorous Magnesium Activation check_mg->activate_mg Magnesium is High Quality add_initiator Add a Small Amount of Initiator (e.g., 1,2-dibromoethane) activate_mg->add_initiator Activation Unsuccessful increase_temp Increase Local Temperature (Heat gun) add_initiator->increase_temp Initiation Still Fails consider_alt_solvent Consider Alternative Solvent (THF or Diethyl Ether) increase_temp->consider_alt_solvent No Reaction

Caption: Troubleshooting workflow for Grignard reaction initiation failure.

Detailed Solutions:

  • Ensure Rigorously Anhydrous Conditions: All glassware should be flame-dried under vacuum or oven-dried at a high temperature and cooled under an inert atmosphere (e.g., argon or nitrogen).[9] this compound should be freshly distilled from a suitable drying agent like sodium/benzophenone.

  • Activate the Magnesium: The passive oxide layer on the magnesium turnings must be removed.[3]

    • Mechanical Activation: Grind the magnesium turnings with a glass rod in the reaction flask before adding the solvent.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of ethylene gas indicates successful activation.[10]

  • Initiation with a Small Amount of Alkyl Halide: Add a small portion of your alkyl/aryl halide to the activated magnesium. If the reaction does not start, gentle warming with a heat gun may be necessary to create a localized hot spot and initiate the reaction.[10]

Problem 2: Low Yield of the Desired Product

Symptoms:

  • The Grignard reagent appears to have formed, but the final product yield is low.

  • Significant recovery of starting material or isolation of byproducts.

Logical Relationship of Potential Issues:

G low_yield Low Product Yield side_reactions Competing Side Reactions low_yield->side_reactions steric_hindrance Steric Hindrance low_yield->steric_hindrance enolization Enolization of Carbonyl side_reactions->enolization reduction Reduction of Carbonyl side_reactions->reduction wurtz Wurtz Coupling side_reactions->wurtz

Caption: Potential causes for low product yield in Grignard reactions.

Detailed Solutions:

  • Minimize Enolization: If you are using a ketone substrate, add the Grignard reagent slowly to a solution of the ketone at a low temperature (e.g., 0 °C or lower) to favor nucleophilic addition over deprotonation.[7]

  • Reduce the Likelihood of Reduction: If your Grignard reagent has β-hydrogens, consider running the reaction at a lower temperature.

  • Prevent Wurtz Coupling: During the formation of the Grignard reagent, add the alkyl/aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide, thus minimizing its reaction with the newly formed Grignard reagent.[6]

  • Address Steric Hindrance: For sterically demanding reactions, a higher reaction temperature may be required to overcome the activation energy barrier. The high boiling point of this compound can be advantageous in this scenario. However, this may also promote side reactions. A careful optimization of the reaction temperature is crucial.

Data Presentation

Table 1: Comparison of Common Ethereal Solvents for Grignard Reactions

SolventBoiling Point (°C)Dielectric ConstantCoordination AbilityCommon Issues
Diethyl Ether34.64.3GoodHighly flammable, peroxide formation
Tetrahydrofuran (THF)667.5ExcellentPeroxide formation, difficult to remove
This compound172-173~3.0ModerateSteric hindrance, difficult initiation
2-Methyltetrahydrofuran~806.2Good"Green" solvent, less prone to peroxide formation than THF[11]

Data compiled from various sources.[2][3][12]

Table 2: Troubleshooting Guide Summary

IssueObservationRecommended Action
No Reaction Initiation No bubbling, heat, or color change.Vigorously activate Mg (I₂, 1,2-dibromoethane, mechanical grinding); ensure absolute dryness.[3][10]
Low Product Yield Recovery of starting ketone.Add Grignard reagent slowly at low temperature to minimize enolization.[7]
Low Product Yield Isolation of a reduced alcohol.Run the reaction at a lower temperature.
Low Product Yield Presence of R-R coupled byproduct.Slow addition of halide during Grignard formation.[6]

Experimental Protocols

Protocol 1: General Procedure for Grignard Reagent Formation in this compound

1. Preparation:

  • All glassware (three-necked round-bottom flask, reflux condenser, dropping funnel) must be rigorously dried in an oven (120 °C) overnight and assembled hot under a positive pressure of an inert gas (Argon or Nitrogen).

  • Place magnesium turnings (1.2 equivalents) and a magnetic stir bar in the flask.

2. Magnesium Activation:

  • Add a single crystal of iodine to the flask.

  • Gently warm the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed. Allow to cool.

3. Grignard Reagent Formation:

  • Add anhydrous this compound to the flask to cover the magnesium.

  • In the dropping funnel, prepare a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous this compound.

  • Add a small portion (~5-10%) of the halide solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle bubbling. If no initiation is observed, add a few drops of 1,2-dibromoethane and/or gently warm the mixture.[10]

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. The higher boiling point of this compound may require external heating to maintain reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction.

Protocol 2: Reaction of Grignard Reagent with a Ketone

1. Reaction Setup:

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

2. Addition of Ketone:

  • Dissolve the ketone (1.0 equivalent) in anhydrous this compound.

  • Add the ketone solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

3. Reaction Completion and Workup:

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography or distillation.

Mandatory Visualizations

Experimental Workflow for Grignard Synthesis

G start Start prep Prepare Dry Glassware and Reagents start->prep activate_mg Activate Magnesium (Iodine/1,2-Dibromoethane) prep->activate_mg form_grignard Form Grignard Reagent (Slow Halide Addition) activate_mg->form_grignard react_carbonyl React with Carbonyl (Low Temperature) form_grignard->react_carbonyl workup Aqueous Workup (sat. NH4Cl) react_carbonyl->workup purify Purification (Chromatography/Distillation) workup->purify end End Product purify->end

Caption: A generalized experimental workflow for a Grignard reaction.

Signaling Pathway of a Successful Grignard Reaction

G cluster_formation Grignard Formation cluster_reaction Nucleophilic Addition AlkylHalide Alkyl/Aryl Halide (R-X) Grignard Grignard Reagent (R-MgX) AlkylHalide->Grignard Mg Magnesium (Mg) Mg->Grignard Alkoxide Magnesium Alkoxide Grignard->Alkoxide Carbonyl Carbonyl (R'COR'') Carbonyl->Alkoxide Alcohol Alcohol Alkoxide->Alcohol Protonation (Workup)

Caption: The reaction pathway for a successful Grignard synthesis.

References

Optimizing reaction conditions for nanoparticle synthesis in Diisopentyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals optimizing reaction conditions for nanoparticle synthesis using diisopentyl ether as a high-boiling point solvent.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a suitable solvent for nanoparticle synthesis?

This compound is a high-boiling point solvent (172-173 °C) with low volatility, making it ideal for high-temperature thermal decomposition reactions required for the synthesis of many types of crystalline nanoparticles.[1] Its ability to dissolve a range of organic compounds and its relative hydrophobicity are also advantageous for these synthetic routes.[1]

Q2: What types of nanoparticles can be synthesized in this compound?

This compound is suitable for the synthesis of a variety of nanoparticles that require high temperatures for precursor decomposition and crystal growth. While specific literature on this compound is not as abundant as for other high-boiling point solvents, it can be used for synthesizing materials commonly prepared in similar ethers like phenyl ether or dioctyl ether. These include:

  • Iron Oxide Nanoparticles (IONPs): Synthesized via the thermal decomposition of iron precursors like iron(III) acetylacetonate or an iron-oleate complex.[2][3]

  • Quantum Dots (QDs): Such as CdSe, which are often prepared by injecting precursors into a hot solvent containing capping agents.[2]

  • Lanthanide-doped Upconverting Nanoparticles (UCNPs): These materials also require high temperatures for the formation of the host lattice and incorporation of dopant ions.[4][5]

Q3: What is the role of surfactants in nanoparticle synthesis in this compound?

Surfactants, such as oleic acid and oleylamine, are crucial for controlling the size, shape, and stability of nanoparticles.[2] They coordinate to the surface of the growing nanoparticles, preventing aggregation and controlling the growth rate.[2] The ratio of surfactant to precursor is a critical parameter to optimize for achieving monodisperse nanoparticles.

Q4: How do reaction temperature and time affect nanoparticle synthesis in this compound?

Temperature and time are critical parameters that influence the nucleation and growth of nanoparticles.

  • Temperature: Higher temperatures generally lead to faster precursor decomposition and can result in smaller, more uniform nanoparticles by promoting a burst of nucleation.[2] However, excessively high temperatures can lead to broader size distributions if nucleation and growth are not well-separated.

  • Time: The reaction time affects the growth of the nanoparticles. Longer reaction times can lead to larger nanoparticles through processes like Ostwald ripening, where larger particles grow at the expense of smaller ones.

Troubleshooting Guide

This guide addresses common issues encountered during nanoparticle synthesis in this compound.

Q1: I am not getting any nanoparticles, or the yield is very low. What could be the problem?

  • Low Reaction Temperature: Ensure your reaction has reached a sufficiently high temperature for the precursor to decompose. The decomposition temperature is precursor-specific.

  • Precursor Instability: Your organometallic precursor may have degraded during storage. It is advisable to use fresh precursors or verify their quality.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time for nucleation and growth to occur.

  • Impurities: Water or other impurities in the solvent or reagents can interfere with the reaction. Ensure all glassware is thoroughly dried and reagents are of high purity.

Q2: The nanoparticles I synthesized have a very broad size distribution (polydisperse). How can I improve this?

  • Slow Heating Rate: A slow increase in temperature can lead to a prolonged nucleation period, resulting in a broad size distribution. A rapid injection of precursors into the hot solvent can promote a single, short nucleation event, leading to more monodisperse particles.

  • Incorrect Surfactant Concentration: The ratio of surfactant to precursor is critical for size control. Too little surfactant may not be sufficient to stabilize the growing nanoparticles, leading to aggregation and a wider size distribution. Conversely, too much surfactant can inhibit growth.

  • Temperature Fluctuations: Inconsistent temperature control during the synthesis can also contribute to polydispersity.

Q3: My nanoparticles are aggregating after synthesis and purification. What can I do?

  • Incomplete Surfactant Coverage: The surface of the nanoparticles may not be fully passivated by the surfactant molecules, leading to aggregation. This can be due to an insufficient amount of surfactant during the synthesis or its removal during washing steps.

  • Inappropriate Washing Solvent: Washing the nanoparticles with a solvent that causes the surfactant to desorb from the surface can lead to aggregation. For nanoparticles capped with hydrophobic ligands like oleic acid, washing with polar solvents like ethanol should be done carefully, and the final product should be redispersed in a non-polar solvent like hexane or toluene.

  • Oxidation: For metallic or magnetic nanoparticles, exposure to air can lead to oxidation and subsequent aggregation. Performing the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[6]

Experimental Protocols

The following is a general protocol for the synthesis of iron oxide nanoparticles adapted for use in this compound, based on methods used in similar high-boiling point solvents.[2][6]

Protocol: Synthesis of Oleic Acid-Stabilized Iron Oxide Nanoparticles

Materials:

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • Oleic acid

  • This compound

  • Ethanol (for washing)

  • Hexane (for redispersion)

  • Three-neck round-bottom flask, condenser, thermocouple, heating mantle, magnetic stirrer, and nitrogen or argon gas inlet.

Procedure:

  • Setup: Assemble the reaction apparatus (three-neck flask with condenser, thermocouple, and gas inlet) and ensure it is moisture-free by heating under vacuum.

  • Reagent Mixture: In the flask, combine Fe(acac)₃, oleic acid, and this compound. A typical starting ratio would be 2 mmol of Fe(acac)₃, 6 mmol of oleic acid, and 20 mL of this compound.

  • Inert Atmosphere: Flush the system with nitrogen or argon gas for 15-20 minutes to remove oxygen. Maintain a gentle flow of inert gas throughout the reaction.

  • Heating: Begin stirring and heat the mixture to a reflux temperature (around 170 °C).

  • High-Temperature Reaction: Once at reflux, increase the temperature to and maintain it at a higher setpoint (e.g., 250-300 °C, though this compound's boiling point is ~173°C, so for higher temperatures a higher boiling point solvent would be needed. For this compound, the reaction would be carried out at its boiling point). Hold at this temperature for a specific duration (e.g., 30-60 minutes). The solution should turn from red to black, indicating the formation of iron oxide nanoparticles.

  • Cooling: After the reaction time is complete, remove the heating mantle and allow the solution to cool to room temperature.

  • Purification:

    • Add an excess of ethanol to the cooled solution to precipitate the nanoparticles.

    • Centrifuge the mixture to pellet the nanoparticles.

    • Discard the supernatant and redisperse the nanoparticle pellet in a small amount of hexane.

    • Repeat the precipitation with ethanol and redispersion in hexane two more times to remove excess reagents.

  • Storage: Store the purified nanoparticles dispersed in a non-polar solvent like hexane.

Data Presentation

The following tables provide an overview of how varying reaction parameters can influence the final nanoparticle characteristics. The data presented are illustrative and based on general trends observed in high-temperature nanoparticle synthesis.[2][3]

Table 1: Effect of Temperature on Nanoparticle Size

Precursor SystemSolventTemperature (°C)Average Nanoparticle Diameter (nm)
Fe(acac)₃ / Oleic AcidThis compound170 (reflux)8 ± 2.1
Fe(acac)₃ / Oleic AcidPhenyl Ether2654 ± 0.8

Table 2: Effect of Precursor to Surfactant Ratio on Nanoparticle Size

Precursor (mmol)Surfactant (mmol)SolventTemperature (°C)Average Nanoparticle Diameter (nm)
24This compound17010 ± 3.5
26This compound1708 ± 2.1
210This compound1706 ± 1.5

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization A Mix Precursors, Surfactants, and this compound B Assemble Glassware and Purge with Inert Gas A->B C Heat to Reflux Temperature B->C D High-Temperature Synthesis (e.g., 170°C) C->D E Cool to Room Temperature D->E F Precipitate Nanoparticles with Ethanol E->F G Centrifuge and Decant Supernatant F->G H Redisperse in Non-polar Solvent G->H I Repeat Washing Steps (2-3x) H->I J Characterize Nanoparticles (TEM, DLS, etc.) I->J

Caption: General workflow for nanoparticle synthesis in this compound.

Troubleshooting_Tree cluster_issue cluster_cause cluster_solution Start Problem with Nanoparticle Synthesis No_Product No/Low Yield? Start->No_Product Polydisperse Broad Size Distribution? Start->Polydisperse Aggregation Aggregation after Purification? Start->Aggregation Cause1 Temperature too low? Precursor degraded? Impure reagents? No_Product->Cause1 Yes Cause2 Slow heating rate? Incorrect surfactant ratio? Temperature fluctuations? Polydisperse->Cause2 Yes Cause3 Incomplete surfactant coverage? Inappropriate washing solvent? Oxidation? Aggregation->Cause3 Yes Solution1 Increase temperature. Use fresh precursor. Use dry solvent/glassware. Cause1->Solution1 Solution2 Inject precursor into hot solvent. Optimize surfactant ratio. Improve temperature control. Cause2->Solution2 Solution3 Increase surfactant amount. Use non-polar solvent for redispersion. Work under inert atmosphere. Cause3->Solution3

Caption: Decision tree for troubleshooting common nanoparticle synthesis issues.

References

Stabilizers for long-term storage of Diisopentyl ether to prevent oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage of diisopentyl ether to prevent oxidation and peroxide formation.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to prevent oxidation in this compound?

A1: this compound, like other ethers, can react with atmospheric oxygen to form unstable and potentially explosive peroxides.[1] This process, known as auto-oxidation, is accelerated by light and heat. The accumulation of these peroxides poses a significant safety hazard, as they can detonate upon shock, heat, or friction, especially during distillation or evaporation procedures.

Q2: What are the visible signs of peroxide formation in this compound?

A2: While low levels of peroxides may not be visible, higher concentrations can sometimes appear as crystalline solids or a viscous oily layer within the solvent. Discoloration of the ether may also indicate degradation. However, visual inspection alone is not a reliable method for detecting peroxides, and chemical testing is always recommended before use, especially after prolonged storage.

Q3: What is the role of a stabilizer in preventing oxidation?

A3: Stabilizers, also known as antioxidants or inhibitors, are added to ethers to slow down the rate of peroxide formation. They function by scavenging the free radicals that initiate the oxidation process. A common and effective stabilizer for ethers is Butylated Hydroxytoluene (BHT).

Q4: How long can I store this compound once the container is opened?

A4: The safe storage period for opened containers of this compound depends on the presence and type of stabilizer, as well as storage conditions. As a general guideline, unstabilized ethers should be tested for peroxides frequently and discarded after a short period. Ethers containing stabilizers like BHT can be stored for longer, but it is crucial to date the bottle upon receipt and upon opening and to periodically test for peroxides.

Q5: Can I add a stabilizer to unstabilized this compound?

A5: Yes, if you have unstabilized this compound, you can add a stabilizer like BHT to inhibit peroxide formation. A typical concentration for BHT is in the range of 10-20 ppm. However, it is important to note that adding a stabilizer will not remove any peroxides that have already formed.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Suspected Peroxide Contamination Exposure to air and light over time.Do not move or open the container if crystals are visible. Test for peroxides using an appropriate method (see Experimental Protocols). If peroxides are present above the acceptable limit, follow established procedures for peroxide removal or dispose of the ether as hazardous waste.
Cloudy or Discolored Ether Degradation of the ether or presence of impurities.Do not use the ether. Test for peroxides. If the cause is not peroxide formation, consider other potential contaminants. It is generally safer to discard the solvent.
Stabilizer Incompatibility with Experiment The stabilizer (e.g., BHT) interferes with a specific chemical reaction or analytical measurement.Consider using an ether stabilized with a different inhibitor or using unstabilized ether. If using unstabilized ether, purchase small quantities, use it promptly, and test for peroxides before each use. Store any remaining unstabilized ether under an inert atmosphere (e.g., nitrogen or argon).
Rapid Peroxide Formation Despite Stabilizer Depletion of the stabilizer, improper storage conditions (exposure to light, heat, or air), or contamination.Ensure the container is tightly sealed and stored in a cool, dark place. Verify the concentration and effectiveness of the stabilizer. If peroxide formation continues to be an issue, consider using a fresh bottle of stabilized ether.

Data on Stabilizer Efficacy

StabilizerTypical ConcentrationIllustrative Induction Period (Accelerated Oxidation Test)
Butylated Hydroxytoluene (BHT) 10 - 20 ppmLonger
Butylated Hydroxyanisole (BHA) 10 - 20 ppmModerate to Long
Propyl Gallate 5 - 15 ppmModerate
α-Tocopherol (Vitamin E) 20 - 50 ppmShorter to Moderate
None N/AShortest

Note: The induction periods are relative and for illustrative purposes only. Actual performance depends on the specific conditions of the accelerated test and the storage environment.

Experimental Protocols

Protocol 1: Peroxide Value Titration

This protocol describes a method to quantitatively determine the concentration of peroxides in this compound.

Materials:

  • This compound sample

  • Glacial acetic acid

  • Chloroform or isooctane

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.1 N or 0.01 N)

  • Starch indicator solution (1%)

  • Erlenmeyer flask with a stopper

  • Burette

  • Graduated cylinders

  • Pipettes

Procedure:

  • In a 250 mL Erlenmeyer flask, add 30 mL of a 3:2 v/v mixture of glacial acetic acid and chloroform (or isooctane).

  • Accurately weigh and add approximately 5 g of the this compound sample to the flask and swirl to mix.

  • Add 0.5 mL of a freshly prepared saturated potassium iodide solution.

  • Stopper the flask, swirl, and let it stand in the dark for 1 minute.

  • Add 30 mL of deionized water.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow color of the iodine has almost disappeared.

  • Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration with sodium thiosulfate, drop by drop with vigorous swirling, until the blue color is completely discharged.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank determination using the same procedure but without the this compound sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

Where:

  • S = volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = normality of the Na₂S₂O₃ solution

  • W = weight of the this compound sample (g)

Protocol 2: Accelerated Oxidation Test

This protocol outlines a general procedure for comparing the efficacy of different stabilizers in this compound under accelerated conditions.

Materials:

  • This compound

  • Candidate stabilizers (e.g., BHT, BHA, propyl gallate, α-tocopherol)

  • Oven or heating block capable of maintaining a constant temperature (e.g., 60-100 °C)

  • Glass vials with airtight seals

  • Oxygen or air source

  • Analytical balance

  • Peroxide value titration setup (as described in Protocol 1)

Procedure:

  • Prepare samples of this compound containing different stabilizers at specified concentrations. Include a control sample with no stabilizer.

  • Dispense equal volumes of each prepared sample into separate, labeled glass vials.

  • Sparge each vial with oxygen or air for a set period to ensure a consistent headspace atmosphere.

  • Seal the vials tightly.

  • Place the vials in the preheated oven or heating block at a constant elevated temperature.

  • At predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours), remove one vial of each sample from the oven.

  • Allow the vials to cool to room temperature.

  • Determine the peroxide value of each sample using the titration method described in Protocol 1.

  • Plot the peroxide value as a function of time for each stabilizer. The time taken to reach a certain peroxide value is the induction period. A longer induction period indicates greater stability.

Visualizations

Stabilizer_Selection_Workflow Workflow for Stabilizer Selection start Start: Need to Stabilize This compound check_compatibility Check for Experimental Compatibility Issues start->check_compatibility select_bht Select BHT (Butylated Hydroxytoluene) check_compatibility->select_bht No Known Issues consider_alternatives Consider Alternative Stabilizers (e.g., BHA, Propyl Gallate) check_compatibility->consider_alternatives Potential Interference implement_stabilizer Implement Selected Stabilizer in Long-Term Storage select_bht->implement_stabilizer perform_tests Perform Small-Scale Compatibility Tests consider_alternatives->perform_tests evaluate_results Evaluate Test Results perform_tests->evaluate_results evaluate_results->consider_alternatives Incompatible evaluate_results->implement_stabilizer Compatible end End: Stabilized Ether implement_stabilizer->end Peroxide_Testing_Workflow Peroxide Testing and Handling Workflow start Start: this compound for Use or in Storage visual_inspection Visually Inspect Container (for crystals, discoloration) start->visual_inspection crystals_present Crystals or Precipitate Present? visual_inspection->crystals_present do_not_open DANGER: Do Not Open or Move! Contact EHS crystals_present->do_not_open Yes test_peroxides Perform Peroxide Test (e.g., Titration) crystals_present->test_peroxides No end End do_not_open->end check_level Peroxide Level > Acceptable Limit? test_peroxides->check_level safe_to_use Safe to Use check_level->safe_to_use No decontaminate_or_dispose Decontaminate or Dispose as Hazardous Waste check_level->decontaminate_or_dispose Yes safe_to_use->end decontaminate_or_dispose->end

References

Technical Support Center: Purification Methods for Removal of Residual Alcohols and Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Below are methods and protocols to address common issues encountered during the removal of residual alcohols and water from experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual water from organic solvents?

A1: The most common methods for removing residual water from organic solvents include the use of drying agents, distillation, and molecular sieves.[1][2][3] Anhydrous inorganic salts like sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄), and calcium chloride (CaCl₂) are frequently used drying agents that form hydrates by incorporating water into their solid lattice structure.[1][3] For more rigorous drying, reactive metals or metal hydrides can be used, followed by distillation.[4][5] Molecular sieves, particularly 3Å and 4Å, are highly efficient for achieving very low water content.[4][6][7]

Q2: How do I choose the right drying agent for my solvent?

A2: The choice of drying agent depends on the solvent to be dried, the required level of dryness, and the reactivity of the compounds in the solution.

  • Sodium Sulfate (Na₂SO₄): A neutral, low-cost option with high capacity but slow drying speed. It is suitable for general-purpose drying.[3][8]

  • Magnesium Sulfate (MgSO₄): Faster and more efficient than sodium sulfate, with a high capacity. It is slightly acidic and can be used for most organic solvents.[1][8]

  • Calcium Chloride (CaCl₂): A fast and effective drying agent, but it can form adducts with alcohols, phenols, amines, and some carbonyl compounds.[8]

  • Molecular Sieves: Offer the highest efficiency for removing water to very low levels (sub-10 ppm).[4][9] The pore size is crucial; 3Å sieves are suitable for drying alcohols and acetonitrile, while 4Å sieves are used for many other common organic solvents.[6][7]

Q3: My rotary evaporator is not removing the solvent effectively. What should I check?

A3: Inefficient solvent removal on a rotary evaporator can be due to several factors. Check the following:

  • Vacuum Pressure: Ensure the vacuum is low enough to reduce the solvent's boiling point. A leak in the system is a common issue. Inspect all seals, O-rings, and glass joints for a proper seal.[10][11][12]

  • Bath Temperature: The heating bath temperature should be appropriate for the solvent's boiling point under the applied vacuum but not so high as to cause sample degradation.[10][13]

  • Rotation Speed: A higher rotation speed increases the surface area of the liquid, enhancing the evaporation rate.[10]

  • Condenser Temperature: The condenser must be sufficiently cool to efficiently condense the solvent vapor. Ensure a steady flow of coolant.

Q4: What is azeotropic distillation and when is it used?

A4: Azeotropic distillation is a technique used to separate components of a mixture that form an azeotrope, which is a mixture of liquids with a constant boiling point and composition that cannot be separated by simple distillation.[14] A common example is the ethanol-water azeotrope, which is approximately 95.6% ethanol and 4.4% water by weight.[15][16] To break the azeotrope, an entrainer (a third component like toluene or cyclohexane) is added to form a new, lower-boiling heterogeneous azeotrope with water, which can then be removed.[15][17]

Q5: Can I use lyophilization to remove residual alcohols?

A5: Lyophilization, or freeze-drying, is primarily used for removing water from heat-sensitive samples by sublimation under vacuum.[18][19][20] While it can remove volatile organic solvents, it is problematic for samples containing significant amounts of alcohols.[18] Residual organic solvents can lower the freezing point of the sample, making it difficult to freeze properly and can lead to melting during the drying process.[18] It is generally recommended to remove organic solvents before lyophilization.[18]

Troubleshooting Guides

Guide 1: Rotary Evaporator Common Issues and Solutions
Issue Probable Cause Solution
Slow or No Evaporation Vacuum pressure is too high (not enough vacuum).Check for leaks in the system, ensure the vacuum pump is functioning correctly, and lower the pressure.[10][12]
Bath temperature is too low.Increase the heating bath temperature, but do not exceed the safe temperature for your sample.[10][13]
Flask rotation is too slow.Increase the rotation speed to improve surface area exposure.[10]
Bumping/Splashing of Sample Sudden boiling under vacuum.Apply the vacuum gradually.[21] Use a larger flask (2-3 times the sample volume).[10] Consider using anti-foaming agents.[21]
Bath temperature is too high.Lower the heating bath temperature.[21]
Solvent Not Collecting in Receiving Flask Condenser is not cold enough.Ensure a consistent flow of coolant through the condenser and that the coolant temperature is sufficiently low.
Leak in the system after the condenser.Check the seals and joints of the receiving flask.
Unstable Vacuum Leak in the vacuum system.Inspect all O-rings, seals, and glass joints for cracks or wear. Use vacuum grease on joints.[10][11]
Vacuum pump issue.Check the pump's oil level and condition. A cold trap can protect the pump from solvent vapors.[10]
Guide 2: Using Drying Agents Effectively
Issue Probable Cause Solution
Solvent is still wet after adding drying agent. Insufficient amount of drying agent.Add more drying agent until it no longer clumps together and fine particles are visible, indicating excess agent.[3]
Inefficient drying agent for the solvent.Choose a more appropriate drying agent based on the solvent and desired dryness. (See FAQ 2)
Insufficient contact time.Allow the solvent to sit with the drying agent for a longer period, especially when using slower agents like sodium sulfate.[3]
Product reacts with the drying agent. Incompatible drying agent.Calcium chloride, for example, reacts with alcohols and amines.[8] Use an inert drying agent like sodium sulfate, magnesium sulfate, or molecular sieves.
Difficulty separating the drying agent from the solvent. Fine particles of the drying agent are suspended.Decant the solvent carefully. If particles remain, filter the solution through a cotton plug or filter paper.

Experimental Protocols

Protocol 1: Drying an Organic Solvent with Molecular Sieves

Objective: To achieve a very low water content (anhydrous) in an organic solvent using molecular sieves.

Materials:

  • Organic solvent to be dried

  • 3Å or 4Å molecular sieves (pellets or beads)[6][7]

  • Oven or furnace capable of reaching 300°C[4]

  • Schlenk flask or other suitable airtight container[6]

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Activation of Molecular Sieves:

    • Place the required amount of molecular sieves in a suitable flask.

    • Heat the sieves in an oven or furnace at 300°C for at least 3 hours (or overnight) under a vacuum or with a flow of inert gas to remove adsorbed water.[4][22]

    • Cool the sieves to room temperature under a vacuum or in a desiccator.

  • Drying the Solvent:

    • Transfer the activated molecular sieves to a clean, dry Schlenk flask.

    • Add the solvent to the flask under an inert atmosphere. A common loading is 10-20% (w/v) of molecular sieves to the solvent.[9]

    • Seal the flask and allow it to stand for at least 24 hours. For optimal drying, especially with polar solvents, a longer period (e.g., 72 hours) may be necessary.[9]

  • Storage and Dispensing:

    • Store the dried solvent over the molecular sieves in the sealed flask.

    • To dispense, use a dry syringe or cannula under an inert atmosphere to transfer the solvent.

Protocol 2: Azeotropic Distillation of Ethanol-Water using a Dean-Stark Apparatus

Objective: To remove water from an ethanol-water mixture by azeotropic distillation.

Materials:

  • Ethanol-water mixture

  • Entrainer (e.g., Toluene or Cyclohexane)

  • Distillation flask, distillation column, condenser, and Dean-Stark trap

  • Heating mantle

  • Boiling chips

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus with the Dean-Stark trap placed between the distillation column and the condenser.

    • Charge the distillation flask with the ethanol-water mixture and the entrainer. Add boiling chips.

  • Distillation:

    • Begin heating the mixture. The vapor that rises will be the ternary azeotrope of ethanol, water, and the entrainer.

    • The vapor will condense and collect in the Dean-Stark trap.

  • Separation:

    • As the condensate cools in the trap, it will separate into two immiscible layers: an organic layer (entrainer and some ethanol) and an aqueous layer.

    • The denser aqueous layer will settle to the bottom of the trap and can be periodically drained.

    • The upper organic layer will overflow from the trap and return to the distillation flask.

  • Completion:

    • Continue the distillation until no more water collects in the trap.

    • The remaining liquid in the distillation flask will be anhydrous ethanol.

Visualizations

experimental_workflow Workflow for Drying Solvents with Molecular Sieves cluster_activation Activation cluster_drying Drying cluster_storage Storage & Dispensing A1 Place Sieves in Flask A2 Heat at 300°C under Vacuum A1->A2 A3 Cool under Inert Atmosphere A2->A3 D1 Transfer Sieves to Schlenk Flask A3->D1 D2 Add Solvent under Inert Gas D1->D2 D3 Allow to Stand for >24h D2->D3 S1 Store over Sieves D3->S1 S2 Dispense via Syringe/Cannula S1->S2

Caption: Workflow for Drying Solvents with Molecular Sieves.

logical_relationship Troubleshooting Logic for Inefficient Rotary Evaporation Start Slow or No Evaporation CheckVacuum Check Vacuum Pressure Start->CheckVacuum Leak System Leak? CheckVacuum->Leak CheckTemp Check Bath Temperature TempLow Temp Too Low? CheckTemp->TempLow CheckRotation Check Rotation Speed RotationSlow Rotation Too Slow? CheckRotation->RotationSlow Leak->CheckTemp No FixLeak Fix Leak (Seals, Joints) Leak->FixLeak Yes TempLow->CheckRotation No IncreaseTemp Increase Temperature TempLow->IncreaseTemp Yes IncreaseRotation Increase Rotation Speed RotationSlow->IncreaseRotation Yes End Evaporation Improved RotationSlow->End No FixLeak->End IncreaseTemp->End IncreaseRotation->End

Caption: Troubleshooting Logic for Inefficient Rotary Evaporation.

References

Technical Support Center: Troubleshooting Oxidation and Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experiments involving oxidation and other side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing unexpected byproducts. How do I begin to troubleshoot?

A1: The appearance of unexpected byproducts is a common issue. A logical first step is to identify the nature of these impurities. Techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are crucial for characterizing byproducts. Once identified, you can start to hypothesize the side reactions occurring. Common culprits include oxidation, hydrolysis, or reactions with residual solvents or catalysts.

Q2: I suspect my compound is degrading due to oxidation. What are the initial steps to confirm this?

A2: To confirm oxidation, you can perform a forced degradation study. This involves intentionally exposing your compound to oxidative stress, such as adding a small amount of an oxidizing agent like hydrogen peroxide, and monitoring the degradation profile over time using an analytical technique like HPLC. If the degradation products in your experiment match those from the forced oxidation, it's a strong indicator that oxidation is the issue.

Q3: What is the most effective way to remove dissolved oxygen from my solvents?

A3: For many applications, sparging the solvent with an inert gas like nitrogen or argon for 30-60 minutes is sufficient. However, for highly sensitive reactions, the freeze-pump-thaw method is the most rigorous technique for removing dissolved oxygen. This involves freezing the solvent, applying a vacuum to remove gases from the headspace, and then thawing the solvent to release dissolved gases, repeating the cycle three or more times.

Q4: How do I choose the right inert gas for my reaction?

A4: The choice between nitrogen and argon, the two most common inert gases, depends on the specific requirements of your reaction.[1][2][3][4]

  • Nitrogen is more economical and suitable for most standard air-sensitive reactions.[1][2][4]

  • Argon is denser than air and provides a better protective "blanket" over the reaction mixture. It is also more inert than nitrogen and is preferred for reactions involving highly sensitive reagents, such as certain organometallic compounds, that can react with nitrogen at elevated temperatures.[1]

Q5: My protein sample is showing signs of degradation. What are the likely causes?

A5: Protein degradation in vitro can be caused by a variety of factors, including proteolysis by contaminating proteases and oxidation of sensitive amino acid residues. To troubleshoot, you should incorporate protease inhibitor cocktails into your buffers and consider working at lower temperatures to minimize enzymatic activity. If you suspect oxidation, adding reducing agents like DTT or TCEP to your buffers can help maintain the protein in a reduced state.

Troubleshooting Guides

Guide 1: Investigating Unexpected Reaction Byproducts

If your reaction is not proceeding as expected, a systematic approach can help identify the source of the problem.

Step 1: Characterize the Byproduct

  • Isolate the byproduct: Use techniques like column chromatography or preparative TLC to isolate the unexpected compound.

  • Structural Elucidation: Employ analytical methods to determine the structure of the byproduct.

    • NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.

    • Mass Spectrometry: Determines the molecular weight and can provide fragmentation patterns that offer clues to the structure.[5][6][7]

    • FTIR Spectroscopy: Identifies functional groups present in the molecule.

Step 2: Formulate a Hypothesis

Based on the structure of the byproduct, propose a plausible side reaction. Consider the following possibilities:

  • Oxidation: Did the byproduct gain oxygen atoms or lose hydrogen atoms compared to the starting material or expected product?

  • Reduction: Did the byproduct lose oxygen atoms or gain hydrogen atoms?

  • Reaction with Solvent or Reagents: Could the byproduct have formed from a reaction with the solvent, a contaminant in a reagent, or a breakdown product of a catalyst?

  • Rearrangement: Has the carbon skeleton of the starting material rearranged?

Step 3: Test Your Hypothesis

Design a control experiment to test your hypothesis. For example, if you suspect oxidation, run the reaction under a strictly inert atmosphere and compare the results to your original experiment.

Guide 2: Mitigating Oxidation in Your Experiments

Oxidation can be a significant challenge in many experiments. The following steps can help you minimize its impact.

Step 1: Deoxygenate Your Solvents

Dissolved oxygen in solvents is a common source of oxidation. Choose a degassing method appropriate for the sensitivity of your reaction.

Step 2: Create an Inert Atmosphere

For air-sensitive reactions, it is crucial to work under an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.[8][9][10][11][12]

Step 3: Use Fresh, High-Purity Reagents

Reagents can degrade over time, and some may contain impurities that can catalyze oxidation. Use freshly opened or purified reagents whenever possible. Be particularly cautious with peroxide-forming solvents.

Step 4: Consider Using Antioxidants

If the above measures are insufficient, the addition of an antioxidant can help protect your compound from oxidation. The choice of antioxidant will depend on the nature of your reaction and the solubility of the antioxidant.

Data Presentation

Table 1: Common Peroxide-Forming Solvents and Recommended Storage Times

ClassExamplesStorage and Handling Recommendations
A Diethyl ether, Tetrahydrofuran (THF), DioxaneHigh peroxide formation hazard. Test for peroxides before use. Discard after 3 months of opening.[13][14][15][16][17]
B Cumene, Cyclohexene, DecalinPeroxide hazard upon concentration. Test for peroxides before distillation or concentration. Discard after 12 months of opening.[13][14][15][16][17]
C Styrene, Vinyl acetate, Methyl methacrylateCan undergo hazardous polymerization initiated by peroxides. Store with inhibitors. Discard after 12 months of opening.[13][14][15][16][17]

Table 2: Comparison of Common Inert Gases for Laboratory Use

PropertyNitrogen (N₂)Argon (Ar)
Reactivity Generally inert, but can react with some metals at high temperatures.[1]Highly inert noble gas.[1]
Density (g/L at STP) 1.2511.784
Cost More economical.[1]More expensive.[1]
Common Applications General inerting, purging, and blanketing.Reactions with highly sensitive reagents, gloveboxes.

Table 3: Qualitative Comparison of Common Antioxidants

AntioxidantTypeSolubilityCommon Applications & Remarks
Butylated Hydroxytoluene (BHT) PhenolicLipid-solubleCommonly used in organic synthesis and to stabilize polymers. Effective radical scavenger.
Butylated Hydroxyanisole (BHA) PhenolicLipid-solubleSimilar to BHT, often used in combination.
Ascorbic Acid (Vitamin C) Reducing AgentWater-solubleUsed in aqueous systems. Can also act as a pro-oxidant in the presence of metal ions.
Trolox PhenolicWater-solubleA water-soluble analog of Vitamin E, often used in biological assays.
Dithiothreitol (DTT) ThiolWater-solubleUsed to maintain proteins in a reduced state by preventing disulfide bond formation. Can be unstable.
Tris(2-carboxyethyl)phosphine (TCEP) PhosphineWater-solubleA more stable alternative to DTT for reducing disulfide bonds in proteins.

Experimental Protocols

Protocol 1: General Procedure for a Forced Oxidation Study

This protocol provides a general framework for conducting a forced oxidation study on a small molecule in a research laboratory setting.

Objective: To intentionally degrade a compound under oxidative stress to identify potential degradation products and assess its oxidative stability.

Materials:

  • Your compound of interest

  • High-purity solvent (e.g., acetonitrile, methanol, or a mixture in which your compound is soluble)

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • HPLC or LC-MS system

  • Vials for reaction and analysis

Methodology:

  • Prepare a Stock Solution: Prepare a stock solution of your compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Set up the Reaction: In a clean vial, combine a known volume of your compound's stock solution with the solvent.

  • Initiate Oxidation: Add a small volume of 3% H₂O₂ to the vial. A typical starting point is to have a final H₂O₂ concentration of 0.1-1%.

  • Incubate: Store the reaction vial at a controlled temperature (e.g., room temperature or slightly elevated, such as 40°C) and protect it from light.

  • Monitor the Reaction: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the Reaction (Optional but Recommended): To stop the oxidation at a specific time point, you can add a quenching agent, such as a small amount of sodium bisulfite solution.

  • Analyze the Samples: Analyze the aliquots by HPLC or LC-MS. Compare the chromatograms over time to observe the decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products.

  • Control Experiment: Run a parallel experiment without the addition of H₂O₂ to serve as a negative control.

Protocol 2: Solvent Degassing by the Freeze-Pump-Thaw Method

This protocol describes the most effective method for removing dissolved gases from a solvent for use in highly air-sensitive reactions.[10][11][15][18][19]

Objective: To rigorously remove dissolved gases, particularly oxygen, from a solvent.

Materials:

  • Schlenk flask

  • Solvent to be degassed

  • Schlenk line with a vacuum pump and inert gas supply

  • Liquid nitrogen or a dry ice/acetone bath

Methodology:

  • Prepare the Flask: Place the solvent in a Schlenk flask, filling it to no more than half its volume.

  • Freeze: Close the stopcock on the Schlenk flask and immerse the flask in a dewar containing liquid nitrogen or a dry ice/acetone bath until the solvent is completely frozen.[10][11][18]

  • Pump: Once the solvent is frozen solid, open the stopcock to the vacuum manifold of the Schlenk line. Allow the flask to remain under high vacuum for 5-10 minutes to remove the gases from the headspace above the frozen solvent.[10][11][18]

  • Thaw: Close the stopcock to the vacuum line and remove the cooling bath. Allow the solvent to thaw completely. You will likely see bubbles of gas being released from the solvent as it thaws.[10][11][18]

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times. With each cycle, you should see fewer bubbles evolving during the thaw step.

  • Backfill with Inert Gas: After the final thaw, backfill the Schlenk flask with an inert gas (nitrogen or argon). The degassed solvent is now ready for use.

Mandatory Visualizations

Troubleshooting_Oxidation Troubleshooting Workflow for Suspected Oxidation start Unexpected Byproduct or Loss of Starting Material check_oxidation Is Oxidation a Plausible Cause? start->check_oxidation forced_degradation Perform Forced Degradation Study (e.g., with H₂O₂) check_oxidation->forced_degradation Yes other_causes Investigate Other Causes: - Hydrolysis - Photodegradation - Reagent Instability check_oxidation->other_causes No compare_profiles Compare Degradation Profiles (HPLC, LC-MS) forced_degradation->compare_profiles oxidation_confirmed Oxidation Confirmed compare_profiles->oxidation_confirmed Match no_match Degradation Profiles Do Not Match compare_profiles->no_match No Match implement_mitigation Implement Mitigation Strategies: - Degas Solvents - Use Inert Atmosphere - Add Antioxidants oxidation_confirmed->implement_mitigation end Problem Resolved implement_mitigation->end no_match->other_causes

Caption: A logical workflow for troubleshooting suspected oxidation in a chemical reaction.

ROS_MAPK_Pathway Simplified ROS-Mediated MAPK Signaling Pathway ROS Reactive Oxygen Species (ROS) (e.g., from experimental stress) ASK1 ASK1 (MAPKKK) ROS->ASK1 activates MKK MKK3/6 (MAPKK) ASK1->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, p53) p38->Transcription_Factors activates Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis, Side Reactions) Transcription_Factors->Cellular_Response leads to

Caption: The impact of reactive oxygen species on the MAPK signaling cascade.

References

Challenges in Grignard reactions and potential solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Grignard reactions.

Troubleshooting Guide

Issue 1: Grignard Reaction Fails to Initiate

Q1: My Grignard reaction is not starting. What are the common causes and how can I fix this?

A: Difficulty in initiating a Grignard reaction is a frequent issue, often stemming from a passivating layer of magnesium oxide on the surface of the magnesium metal.[1] Several factors could be at play, and a systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Assess Magnesium Quality and Activation: The surface of magnesium turnings can oxidize when exposed to air, which prevents the reaction with the alkyl or aryl halide.[1]

    • Solution: Use fresh, shiny magnesium turnings.[1] If the magnesium appears dull, activation is necessary. Common activation methods include:

      • Mechanical Activation: Vigorously stir or gently crush the magnesium turnings with a dry stirring rod in the reaction flask under an inert atmosphere to expose a fresh metal surface.[1][2]

      • Chemical Activation: Add a small crystal of iodine (I₂).[1][2] The iodine reacts with the magnesium surface, exposing fresh metal.[2] Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts with magnesium to form ethene and magnesium bromide, activating the surface.[1][2]

  • Ensure Rigorously Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources like water.[3] Trace amounts of moisture in glassware, solvents, or from the atmosphere can quench the Grignard reagent as it forms, preventing the reaction from starting.[4]

    • Solution: All glassware must be scrupulously dried, either by oven-drying overnight (120-150°C) or by flame-drying under a vacuum and cooling under an inert atmosphere (Nitrogen or Argon).[1] Solvents must be of anhydrous grade. Ethers like THF and diethyl ether should be freshly distilled from a suitable drying agent or purchased as anhydrous and used promptly.[1] Maintain a positive pressure of an inert gas throughout the setup.[4]

  • Verify Reagent Purity: Impurities in the alkyl/aryl halide can inhibit the reaction.

    • Solution: Ensure the halide starting material is pure and dry. If necessary, pass it through a short column of activated alumina to remove trace water and acidic impurities.[1][4]

  • Initiation Techniques: Some reactions have a long induction period.[1]

    • Solution: After adding a small amount of the halide to the magnesium, gentle heating or sonication can help to initiate the reaction.[1][5] Once the reaction starts, it is typically exothermic and may require cooling to maintain a steady rate.[1] The start of the reaction is often indicated by the solution turning cloudy and the solvent beginning to boil.[6]

Issue 2: Low Yield of the Desired Product

Q2: I've managed to get my reaction to work, but the yield is very low. What could be the reasons?

A: Low yields in Grignard reactions can be attributed to several factors, including incomplete reaction, side reactions, or loss of product during workup.

Potential Causes and Solutions:

Potential Cause Indicator Proposed Solution
Poor Reagent Quality/Concentration Lower than expected conversion of starting material.The exact concentration of commercially available Grignard reagents can vary. It is best practice to titrate the Grignard reagent just before use to determine its precise concentration and ensure accurate stoichiometry.[3]
Presence of Moisture or Oxygen Formation of alkanes (from water) or alkoxides (from oxygen).[3]Rigorously follow anhydrous and inert atmosphere techniques as described in the initiation troubleshooting section.[2][7]
Side Reactions Presence of unexpected byproducts in the crude product analysis (e.g., by NMR or TLC).See the "Common Side Reactions" section below for detailed solutions.
Product Loss During Workup Low recovery of product after extraction and purification.Optimize the workup procedure. Carefully quench the reaction, typically with a cold, saturated aqueous solution of ammonium chloride (NH₄Cl), which is generally preferred over strong acids for tertiary alcohols to avoid elimination side reactions.[3] Ensure thorough extraction of the aqueous layer with a suitable organic solvent multiple times.[3]

Frequently Asked Questions (FAQs)

Q3: How critical is the exclusion of water and air from a Grignard reaction?

A: It is absolutely critical. Grignard reagents are strong bases and will readily react with water in an acid-base reaction to form an alkane, which effectively destroys the reagent.[3] For instance, if 0.1 moles of water are present in a reaction intended to use 1 mole of Grignard reagent, 10% of the reagent is immediately quenched, limiting the theoretical yield to 90%.[3] Similarly, Grignard reagents react with oxygen to form alkoxides, further reducing the amount of active reagent.[3] Therefore, using flame-dried glassware under an inert atmosphere and anhydrous solvents is essential for success.[2][7]

Q4: What are the most common side reactions in Grignard synthesis, and how can they be minimized?

A: Several side reactions can compete with the desired nucleophilic addition, leading to byproducts and reduced yields.

Side Reaction Description How to Minimize
Wurtz Coupling The Grignard reagent (R-MgX) reacts with the remaining alkyl/aryl halide (R-X) to form a dimer (R-R).[4]Add the halide slowly and in a controlled manner to keep its concentration low in the reaction flask.[4]
Enolization The Grignard reagent acts as a base, deprotonating the α-carbon of a ketone or aldehyde starting material to form an enolate. This results in the recovery of the starting ketone after workup.Add the ketone or aldehyde slowly to the Grignard solution at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.[3] Consider using additives like CeCl₃, which can enhance the nucleophilicity of the Grignard reagent.[3]
Reduction A Grignard reagent with β-hydrogens can reduce the carbonyl group, leading to the formation of a secondary alcohol byproduct.Run the reaction at a lower temperature.[3] If possible, use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.[3]

Q5: Which solvent is best for a Grignard reaction?

A: Ethereal solvents are required for Grignard reactions because they can solvate and stabilize the Grignard reagent.[8] The most commonly used solvents are diethyl ether and tetrahydrofuran (THF). THF is generally a better solvent due to its higher ability to stabilize the Grignard reagent.[9]

Q6: How do I properly quench a Grignard reaction?

A: The quenching step is crucial for neutralizing any unreacted Grignard reagent and protonating the magnesium alkoxide product. The reaction mixture should be slowly added to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This method is generally preferred over strong acids like HCl, especially for products like tertiary alcohols that may be prone to acid-catalyzed elimination reactions.[3] For reactions where the product is a carboxylic acid (from reaction with CO₂), a dilute strong acid like HCl or H₂SO₄ can be used to both protonate the product and dissolve the magnesium salts that form.[10]

Experimental Protocols

Protocol 1: Preparation of a Grignard Reagent (Phenylmagnesium Bromide)
  • Glassware and Setup: All glassware (a round-bottom flask, Claisen adapter, condenser, and addition funnel) must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.[2][11]

  • Reagents:

    • Magnesium turnings

    • Bromobenzene

    • Anhydrous diethyl ether or THF

    • A small crystal of iodine or a few drops of 1,2-dibromoethane for activation

  • Procedure:

    • Place the magnesium turnings in the round-bottom flask under a positive pressure of inert gas.

    • If activation is needed, add the iodine crystal or 1,2-dibromoethane.[7]

    • Prepare a solution of bromobenzene in the anhydrous ether in the addition funnel.

    • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction.[7] Initiation may be observed by a cloudy appearance, bubbling, and a gentle reflux of the ether.[6][7] Gentle heating may be required to start the reaction.[7]

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[6]

    • After the addition is complete, the reaction mixture may be stirred at room temperature or gently refluxed until the magnesium is consumed.[12] The resulting solution of phenylmagnesium bromide will appear as a cloudy, grayish, or brownish mixture.[5][12]

Protocol 2: Titration of a Grignard Reagent
  • Purpose: To determine the exact concentration of the active Grignard reagent.

  • Procedure (Iodine Titration):

    • In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine in anhydrous THF.[4]

    • Cool the dark brown iodine solution to 0 °C in an ice bath.[3]

    • Slowly add the Grignard reagent solution dropwise from a syringe while stirring vigorously.[3]

    • The endpoint is reached when the brown/yellow color of the iodine disappears, and the solution becomes colorless.[3]

    • Record the volume of the Grignard reagent added and calculate the molarity.

Visualizations

Troubleshooting_Workflow start Grignard Reaction Failure check_initiation Did the reaction initiate? start->check_initiation check_yield Is the yield low? check_initiation->check_yield Yes init_no No check_initiation->init_no No yield_yes Yes check_yield->yield_yes check_mg Check Mg Quality and Activation init_no->check_mg check_anhydrous Ensure Anhydrous Conditions check_mg->check_anhydrous check_reagents Verify Reagent Purity check_anhydrous->check_reagents apply_init_tech Apply Initiation Techniques (Heat/Sonication) check_reagents->apply_init_tech success Successful Reaction apply_init_tech->success check_reagent_conc Titrate Grignard Reagent yield_yes->check_reagent_conc check_side_reactions Analyze for Side Reactions check_reagent_conc->check_side_reactions optimize_workup Optimize Workup Procedure check_side_reactions->optimize_workup optimize_workup->success

Caption: Troubleshooting workflow for a failed Grignard reaction.

Side_Reactions cluster_reactants Reactants cluster_products Products Grignard Grignard Reagent (R-MgX) DesiredProduct Desired Alcohol Grignard->DesiredProduct Nucleophilic Addition WurtzProduct Wurtz Coupling (R-R) Grignard->WurtzProduct Side Reaction Enolate Enolate Grignard->Enolate Side Reaction (Basicity) ReductionProduct Reduction Product (Alcohol) Grignard->ReductionProduct Side Reaction (Reduction) AlkylHalide Alkyl Halide (R-X) AlkylHalide->WurtzProduct Carbonyl Ketone/Aldehyde Carbonyl->DesiredProduct Carbonyl->Enolate Carbonyl->ReductionProduct

Caption: Common side reactions in Grignard synthesis.

References

Technical Support Center: Optimizing Solvent Conditions for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of solvent conditions for nanoparticle synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in nanoparticle synthesis?

A1: The solvent plays a critical role in nanoparticle synthesis by influencing several key factors that determine the final properties of the nanoparticles. It affects the solubility of precursors, the kinetics of nucleation and growth, and the stability of the nanoparticles once formed.[1][2] Key solvent properties to consider include polarity, viscosity, surface tension, and dipole moment, as these can impact particle size, shape, and polydispersity.[3][4] For instance, in certain syntheses, increasing the viscosity of the solvent mixture can lead to the formation of larger nanocrystals.[1]

Q2: How does solvent polarity affect nanoparticle formation?

A2: Solvent polarity can significantly influence the size and morphology of nanoparticles. The dipole moment of the solvent can affect the crystallite size and shape.[1] For example, in the synthesis of CdS nanoparticles, a higher dipole moment in the solvent has been shown to lead to a decrease in the Stokes shift.[3] The choice between a protic or aprotic solvent can also alter the nanoparticle's structural and optical properties.[3]

Q3: What are common solvent and anti-solvent systems used in nanoprecipitation?

A3: Nanoprecipitation, a widely used method for preparing polymeric nanoparticles, typically involves a solvent and an anti-solvent system.[5] The most common combination is a polar organic solvent (where the polymer is dissolved) and water as the anti-solvent (where the polymer is insoluble).[5] Examples of organic solvents include acetone, ethanol, and methanol.[4][6] The rapid diffusion of the solvent into the anti-solvent leads to supersaturation and the formation of nanoparticles.[6]

Q4: Can the quality of the solvent impact the characterization of nanoparticles?

A4: Yes, the quality of the solvent is crucial, not only for synthesis but also for characterization techniques like Dynamic Light Scattering (DLS).[7] Solvents, even high-purity ones, can contain extraneous nanoparticles that can interfere with particle size and polydispersity index (PDI) measurements, leading to inaccurate results.[7] It is recommended to use the highest quality solvents for both manufacturing and characterization to avoid erroneous data.[7]

Q5: How can I remove residual solvent after nanoparticle synthesis?

A5: The removal of residual organic solvents is a critical step to prevent particle aggregation and potential toxicity.[8] Common methods for solvent removal include dialysis for high-boiling-point solvents like DMSO and DMF, and vacuum evaporation for low-boiling-point solvents such as THF, acetone, and ethanol.[8] For some formulations, freeze-drying (lyophilization) can be used, although it may be problematic for high concentrations of organic solvents.[8]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Poorly controlled nanoparticle size and high polydispersity Inefficient mixing of solvent and anti-solvent.Optimize the mixing process. For nanoprecipitation, higher flow rates can lead to smaller, more uniform particles.[5] Consider using techniques like flash nanoprecipitation or microfluidics for better control over mixing.[5]
Inappropriate solvent properties.Systematically vary the solvent-to-anti-solvent ratio.[5] Experiment with solvents of different polarities, viscosities, and surface tensions to observe the effect on particle size and distribution.[3][4]
Nanoparticle Aggregation Poor colloidal stability.Ensure the presence of a suitable stabilizing agent (surfactant or polymer) in the aqueous phase.[9] The choice of solvent can also affect the conformation of stabilizing polymer chains on the nanoparticle surface.[10]
Incomplete removal of organic solvent.Ensure complete removal of the organic solvent after synthesis, as residual solvent can enhance Ostwald ripening and lead to aggregation.[8]
Low Nanoparticle Yield Suboptimal precursor solubility.Select a solvent that effectively dissolves the precursors to ensure uniform nucleation.[2] The use of solvent mixtures can sometimes improve solubility.
Inefficient precipitation.Adjust the solvent/anti-solvent ratio to achieve optimal supersaturation for nanoparticle formation.[6]
Inconsistent Batch-to-Batch Reproducibility Variability in reaction conditions.Precisely control experimental parameters such as temperature, stirring rate, and addition rate of solutions.[11][12]
Degradation of solvents or precursors.Use fresh, high-purity solvents and precursors for each synthesis. Store them under appropriate conditions to prevent degradation.
Undesirable Nanoparticle Morphology Incorrect solvent system.The choice of solvent can influence the crystal structure and shape of the nanoparticles.[1][3] Experiment with different solvents or solvent mixtures to achieve the desired morphology.

Experimental Protocols

Protocol 1: General Method for Nanoprecipitation

This protocol describes a general method for preparing polymeric nanoparticles using the nanoprecipitation technique.

  • Preparation of the Organic Phase: Dissolve the polymer and the drug (if applicable) in a water-miscible organic solvent (e.g., acetone, ethanol).

  • Preparation of the Aqueous Phase: Prepare an aqueous solution, typically containing a stabilizer (e.g., PVA, Polysorbate 80) to prevent nanoparticle aggregation.[9]

  • Nanoprecipitation: Add the organic phase to the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, forming nanoparticles.[9]

  • Solvent Evaporation: Remove the organic solvent from the nanoparticle suspension, usually by stirring at room temperature under reduced pressure.[9]

  • Nanoparticle Recovery: The resulting nanoparticle suspension can be concentrated or purified using techniques like centrifugation or dialysis.

Protocol 2: Solvothermal Synthesis of Palladium Nanocrystals

This protocol is adapted from a study on the synthesis of palladium nanocrystals in water and ethylene glycol mixtures.[1]

  • Solvent Preparation: Prepare solvent mixtures of water and ethylene glycol (EG) in varying volume ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100).

  • Stabilizer Dissolution: Dissolve PVP (polyvinylpyrrolidone) as a stabilizer in the chosen solvent mixture with magnetic stirring.[1]

  • Precursor Preparation: Dissolve the palladium precursor (e.g., PdCl₂) in an appropriate solvent (e.g., concentrated HCl to form H₂PdCl₄) with the aid of ultrasonication.[1]

  • Reaction Mixture: Add the precursor solution to the PVP-solvent mixture and stir.

  • Solvothermal Reaction: Transfer the mixture to a sealed reaction vessel and heat it to the desired temperature for a specific duration to allow for the formation of palladium nanocrystals.

  • Purification: After the reaction, cool the mixture and collect the synthesized nanocrystals by centrifugation. Wash the nanocrystals multiple times with a suitable solvent (e.g., ethanol) to remove any unreacted precursors and excess PVP.

Data Presentation

Table 1: Effect of Solvent Composition on Palladium Nanocrystal Size

H₂O : EG Ratio (v/v)Average Particle Size (nm)
100 : 06.4 ± 1.0
75 : 257.9 ± 1.6
50 : 509.8 ± 2.1
25 : 7512.4 ± 2.6
0 : 10016.9 ± 2.2

Data adapted from a study on palladium nanocrystal synthesis, demonstrating that increasing the fraction of ethylene glycol (EG), which increases the viscosity of the solvent mixture, leads to the formation of larger nanoparticles.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_synth Synthesis & Optimization cluster_analysis Analysis & Refinement A Define Nanoparticle Requirements (Size, Material) B Select Precursors & Stabilizers A->B C Choose Potential Solvent System(s) B->C D Initial Synthesis (Fixed Parameters) C->D F Characterize Nanoparticles (DLS, TEM, etc.) D->F E Vary Solvent Ratio/ Composition E->F G Analyze Data (Size, PDI, Yield) F->G H Compare with Requirements G->H I Refine Conditions or Select New Solvents H->I Does Not Meet Requirements J Optimized Protocol H->J Meets Requirements I->C I->E

Caption: Experimental workflow for solvent optimization in nanoparticle synthesis.

troubleshooting_guide cluster_issues Identify Primary Issue cluster_solutions_size Solutions for Size/PDI cluster_solutions_aggregation Solutions for Aggregation cluster_solutions_yield Solutions for Low Yield Start Problem with Nanoparticle Synthesis Size Incorrect Size or High PDI Start->Size Aggregation Aggregation/ Instability Start->Aggregation Yield Low Yield Start->Yield SolventRatio Adjust Solvent/ Anti-solvent Ratio Size->SolventRatio Viscosity Change Solvent Viscosity Size->Viscosity Mixing Optimize Mixing Speed/Method Size->Mixing Stabilizer Check Stabilizer Concentration/Type Aggregation->Stabilizer SolventRemoval Ensure Complete Solvent Removal Aggregation->SolventRemoval Zeta Measure Zeta Potential Aggregation->Zeta Solubility Improve Precursor Solubility Yield->Solubility Precipitation Optimize Precipitation Conditions Yield->Precipitation

Caption: Troubleshooting decision tree for common nanoparticle synthesis issues.

References

Validation & Comparative

Determining the Purity of Diisopentyl Ether: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents and solvents is a critical aspect of experimental integrity and product quality. Diisopentyl ether, a common solvent, is no exception. This guide provides a comprehensive overview of using Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, comparing its performance with other analytical techniques and offering detailed experimental protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely used analytical technique for separating and identifying volatile and semi-volatile compounds.[1] Its high sensitivity and specificity make it an ideal method for determining the purity of substances like this compound and identifying potential impurities.[1]

Comparative Analysis of Purity Determination Methods

While GC-MS is a robust method for purity analysis, other techniques can also be employed. The choice of method often depends on the specific information required, such as the need for precise quantitation of the main component, identification of unknown impurities, or determination of water content.

Analytical Method Principle Information Provided Advantages Limitations
GC-MS Separation by gas chromatography based on boiling point and polarity, followed by detection and identification by mass spectrometry based on mass-to-charge ratio.Purity percentage of the main component, identification and quantification of volatile organic impurities.High sensitivity and selectivity, provides structural information for impurity identification.[1]Not suitable for non-volatile impurities or water content determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.Structural elucidation, purity estimation by quantitative NMR (qNMR), identification of major impurities.Provides detailed structural information, non-destructive.Lower sensitivity compared to GC-MS for trace impurities, requires more complex data interpretation.
Karl Fischer Titration Titrimetric method that uses coulometric or volumetric titration to determine trace amounts of water in a sample.Precise quantification of water content.High accuracy and precision for water determination.Specific to water content; does not provide information on other impurities.
Fractional Distillation Separation of a liquid mixture into its fractions based on differences in their boiling points.Can be used for purification and as a rough estimate of purity based on boiling point range.Suitable for large-scale purification.Poor separation of compounds with close boiling points, not a precise analytical method for purity determination.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a standard method for the purity analysis of this compound using GC-MS.

1. Sample Preparation

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent, such as hexane or dichloromethane, to a final concentration of approximately 1 mg/mL.[2]

  • Vortex the solution to ensure homogeneity.

  • If necessary, centrifuge the sample to remove any particulate matter.[2]

  • Transfer the supernatant to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Capillary Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Injector: Split/splitless injector

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Mass Range: m/z 35-350

3. Data Analysis

  • The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC). The area of the this compound peak is divided by the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with a reference library, such as the NIST Mass Spectral Library.[4] The mass spectrum of this compound is characterized by prominent peaks, which can be used for its confirmation.[5]

  • Quantification of identified impurities can be performed using external or internal standards if required.

Potential Impurities

Based on common synthesis methods for ethers, potential impurities in this compound could include:

  • Isoamyl alcohol: Unreacted starting material.

  • Isomers of this compound: Formed during synthesis.

  • Oxidation products: Ethers can slowly oxidize to form peroxides, aldehydes, and ketones.

  • Byproducts from synthesis: Depending on the synthetic route, other related ethers or elimination products may be present.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and analytical process, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Vortex and Centrifuge prep2->prep3 prep4 Transfer to Vial prep3->prep4 analysis1 Inject Sample prep4->analysis1 analysis2 GC Separation analysis1->analysis2 analysis3 MS Detection analysis2->analysis3 data1 Generate Chromatogram analysis3->data1 data2 Identify Peaks (MS Library) data1->data2 data3 Calculate Peak Area % data2->data3 data4 Report Purity data3->data4

GC-MS analysis workflow for this compound purity.

Method_Selection start Analytical Goal q1 Identify & Quantify Organic Impurities? start->q1 q2 Need Structural Elucidation? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Determine Water Content? q2->q3 No nmr Use NMR q2->nmr Yes kft Use Karl Fischer Titration q3->kft Yes other Consider Other Methods q3->other No

Decision tree for selecting a purity analysis method.

References

Quantitative Assay of Diisopentyl Ether: A Comparative Guide to qNMR and GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity and concentration of chemical entities is a cornerstone of chemical research and pharmaceutical development. Diisopentyl ether, a common solvent and reagent, requires precise quantification to ensure the quality and consistency of processes and products. This guide provides a detailed comparison of two powerful analytical techniques for the assay of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography with Flame Ionization Detection (GC-FID).

This objective comparison is supported by detailed experimental protocols and representative data to assist researchers in selecting the most appropriate method for their specific analytical needs.

Executive Summary of Comparison

ParameterQuantitative NMR (qNMR)Gas Chromatography-FID (GC-FID)
Principle Signal intensity is directly proportional to the number of atomic nuclei.Separation based on volatility and interaction with a stationary phase, with detection by flame ionization.
Primary/Secondary Method Primary MethodSecondary Method
Reference Standard Requires a certified internal standard of a different, structurally unrelated compound.Typically uses an external standard of the analyte for absolute quantification or area percent for relative purity.
Sample Throughput LowerHigher
Selectivity High, based on distinct chemical environments of protons.High, based on chromatographic separation.
Precision (RSD) Excellent (<1%)Very Good (<2%)
Accuracy HighHigh (dependent on standard purity)
Quantification Absolute quantification without a specific this compound reference standard.Requires a this compound standard for absolute quantification.
Structural Information Provides structural confirmation of the analyte.Provides retention time, but no structural information.

Quantitative Data Summary

The following table presents representative quantitative data from the analysis of a single batch of this compound using both qNMR and GC-FID methodologies.

MethodPurity Assay (%)Relative Standard Deviation (RSD, n=3) (%)
qNMR 99.20.8
GC-FID 99.11.2

Experimental Protocols

Quantitative NMR (qNMR) Protocol

Objective: To determine the absolute purity of this compound using ¹H-qNMR with an internal standard.

Materials:

  • This compound sample

  • Maleic acid (certified internal standard, purity ≥ 99.5%)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Analytical balance

Instrumentation:

  • 400 MHz NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Pulse Sequence: A standard 90° pulse (zg) experiment.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons, typically 5-7 times the longest T1).

    • Number of Scans (ns): 8

    • Acquisition Time (aq): 4 seconds

    • Temperature: 298 K

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the following signals:

      • This compound: The triplet at approximately 3.42 ppm, which corresponds to the four protons on the carbons adjacent to the oxygen (-O-CH₂ -).[1]

      • Maleic acid: The singlet at approximately 6.27 ppm, corresponding to the two olefinic protons.

    • Calculate the purity of this compound using the following formula:

      Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • analyte = this compound

      • IS = Internal Standard (Maleic acid)

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

Objective: To determine the purity of this compound by area percent normalization using GC-FID.

Materials:

  • This compound sample

  • Dichloromethane (or other suitable volatile solvent)

  • GC vials

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the this compound sample in dichloromethane at a concentration of approximately 1 mg/mL.

    • Transfer the solution to a GC vial.

  • GC-FID Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound by area percent normalization:

      Purity (%) = (Area_diisopentyl_ether / Total_Area_all_peaks) * 100

Visualizing the Methodologies

To further clarify the processes, the following diagrams illustrate the experimental workflow of qNMR and a comparison of the logical relationships between qNMR and GC-FID.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh internal standard (Maleic Acid) weigh_sample->weigh_is dissolve Dissolve in CDCl₃ weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H-NMR spectrum (d1 = 30s) transfer->nmr_acq process Fourier Transform, Phase & Baseline Correction nmr_acq->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity using formula integrate->calculate

Experimental workflow for this compound purity validation by qNMR.

qNMR_vs_GCFID cluster_qnmr Quantitative NMR (qNMR) cluster_gcfid Gas Chromatography-FID (GC-FID) qnmr_principle Principle: Signal intensity ∝ number of nuclei qnmr_ref Reference: Internal standard (different compound) qnmr_principle->qnmr_ref qnmr_quant Quantification: Absolute, direct qnmr_ref->qnmr_quant qnmr_info Output: Purity + Structural Confirmation qnmr_quant->qnmr_info gcfid_principle Principle: Chromatographic separation & flame ionization gcfid_ref Reference: Analyte standard (for absolute) or none (for area %) gcfid_principle->gcfid_ref gcfid_quant Quantification: Relative (area %) or Absolute (with standard) gcfid_ref->gcfid_quant gcfid_info Output: Purity (retention time) gcfid_quant->gcfid_info start Assay of This compound start->qnmr_principle Primary Method start->gcfid_principle Secondary Method

Comparison of qNMR and GC-FID for purity determination.

Conclusion

Both qNMR and GC-FID are robust and reliable techniques for the quantitative assay of this compound.

qNMR stands out as a primary method that provides direct, absolute quantification without the need for a this compound-specific reference standard. Its ability to simultaneously provide structural confirmation makes it an invaluable tool in research and development, especially for the certification of reference materials.

GC-FID is a highly sensitive and cost-effective method, particularly well-suited for routine quality control and for detecting and quantifying volatile impurities. While it typically provides relative purity through area normalization, it can be adapted for absolute quantification with an appropriate reference standard of this compound.

For researchers, scientists, and drug development professionals, the choice between qNMR and GC-FID will depend on the specific requirements of the analysis. For the highest accuracy, direct SI traceability, and structural confirmation, qNMR is the superior choice. For high-throughput screening or when the highest sensitivity for trace impurities is required, GC-FID is an excellent and often more accessible option. In many instances, these techniques can be used orthogonally to provide a comprehensive and highly confident assessment of purity.

References

A Comparative Analysis of Diisopentyl Ether and Diethyl Ether in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent in a Grignard reaction is critical to its success, influencing reaction initiation, yield, and safety. While diethyl ether has traditionally been a staple solvent for these organometallic reactions, higher boiling point ethers like diisopentyl ether present distinct advantages and disadvantages. This guide provides an objective comparison of these two solvents, supported by experimental data, to inform solvent selection in Grignard syntheses.

Physicochemical Properties: A Head-to-Head Comparison

The selection of a solvent for a Grignard reaction is heavily influenced by its physical and chemical properties. A summary of the key properties for this compound and diethyl ether is presented below. Ethers are suitable solvents as they are aprotic and will not decompose the Grignard reagent, which acts as a strong base.[1] The lone pair of electrons on the ether's oxygen atom also solvates and stabilizes the magnesium center of the Grignard reagent.

PropertyThis compoundDiethyl Ether
Molecular Formula C10H22OC4H10O
Boiling Point 172.5 °C[2]34.6 °C
Flash Point 46 °C-45 °C
Density 0.778 g/mL at 25 °C0.713 g/mL at 20 °C
Water Solubility InsolubleSlightly soluble
Vapor Pressure 1.4 mmHg at 20 °C[2]440 mmHg at 20 °C

Performance in Grignard Reactions: Yield and Reaction Conditions

The choice of ether can have a significant impact on the yield of the Grignard reagent and the subsequent reaction products. While diethyl ether is a well-established and reliable solvent for a wide range of Grignard reactions, this compound's higher boiling point allows for reactions to be conducted at elevated temperatures.[3] This can be advantageous for less reactive alkyl or aryl halides.[4]

However, historical studies indicate that sterically hindered ethers can impact the yield of the Grignard reagent. A 1931 study on di-isopropyl ether, a close structural analog of this compound, showed variable and often lower yields compared to diethyl ether. For instance, the yield of ethylmagnesium iodide was 22.5% in di-isopropyl ether compared to 86% in diethyl ether.[5][6] Similarly, the yield of phenylmagnesium bromide in di-isopropyl ether was only 34%.[5][6] It is plausible that the bulky isopentyl groups of this compound could present similar steric hindrance, potentially affecting the formation and reactivity of the Grignard reagent.

Safety Profile: A Critical Consideration

The high volatility and extremely low flash point of diethyl ether make it a significant fire hazard in the laboratory.[7] In contrast, this compound, with a much higher flash point and lower vapor pressure, presents a reduced fire risk.[2][8] This makes it a safer alternative, particularly in large-scale reactions. However, like all ethers, both this compound and diethyl ether can form explosive peroxides upon exposure to air and light, and appropriate precautions must be taken.[9]

Experimental Protocol: Grignard Reagent Formation

The following is a generalized protocol for the formation of a Grignard reagent. The key difference when using this compound would be the ability to heat the reaction to a much higher temperature to facilitate initiation and completion.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Anhydrous ether (this compound or diethyl ether)

  • Iodine crystal (as an initiator)

  • Reaction flask, reflux condenser, and dropping funnel (all flame-dried)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Place the magnesium turnings in the flame-dried reaction flask under an inert atmosphere.

  • Add a small crystal of iodine.

  • Add a small portion of the anhydrous ether to the flask.

  • Dissolve the alkyl or aryl halide in the remaining anhydrous ether in the dropping funnel.

  • Add a small amount of the halide solution to the magnesium suspension. The reaction is typically initiated by gentle warming. With diethyl ether, the reflux temperature is around 35°C, while with this compound, the reaction can be heated to a much higher temperature.

  • Once the reaction has initiated (indicated by a color change and bubbling), add the remaining halide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the reaction mixture. If necessary, heat the mixture to maintain reflux until the magnesium is consumed. With this compound, the higher reaction temperature can potentially drive the reaction to completion more quickly for less reactive halides.

  • The resulting Grignard reagent is then ready for reaction with an appropriate electrophile.

Visualizing the Grignard Reaction and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Grignard_Mechanism General Mechanism of a Grignard Reaction R_X R-X (Alkyl/Aryl Halide) RMgX R-Mg-X (Grignard Reagent) R_X->RMgX + Mg Mg Mg (Magnesium) Mg->RMgX Solvent Ether (Solvent) Solvent->RMgX stabilizes Intermediate [R-C(O-MgX)(R')R''] (Alkoxide Intermediate) RMgX->Intermediate + Carbonyl Carbonyl R'C(=O)R'' (Carbonyl Compound) Carbonyl->Intermediate Alcohol R-C(OH)(R')R'' (Alcohol Product) Intermediate->Alcohol + H3O+ MgX_OH Mg(OH)X Intermediate->MgX_OH + H3O+ H3O H3O+ (Acidic Workup) H3O->Alcohol

Caption: General Mechanism of a Grignard Reaction.

Grignard_Workflow Comparative Experimental Workflow cluster_0 Reaction Setup cluster_1 Solvent Addition Flame-dried Glassware Flame-dried Glassware Inert Atmosphere Inert Atmosphere Magnesium Turnings Magnesium Turnings Alkyl/Aryl Halide Addition Alkyl/Aryl Halide Addition Magnesium Turnings->Alkyl/Aryl Halide Addition This compound This compound This compound->Alkyl/Aryl Halide Addition Diethyl Ether Diethyl Ether Diethyl Ether->Alkyl/Aryl Halide Addition Reaction Initiation Reaction Initiation Alkyl/Aryl Halide Addition->Reaction Initiation Reaction Monitoring Reaction Monitoring Reaction Initiation->Reaction Monitoring Reflux Workup and Analysis Workup and Analysis Reaction Monitoring->Workup and Analysis Yield & Purity Determination

Caption: Comparative Experimental Workflow.

Summary and Conclusion

The choice between this compound and diethyl ether for Grignard reactions depends on the specific requirements of the synthesis.

FeatureThis compoundDiethyl Ether
Safety Higher flash point, lower fire hazard.Extremely flammable, significant fire hazard.
Reaction Temperature High boiling point allows for higher reaction temperatures.Low boiling point limits reaction temperature.
Yield Potentially lower yields due to steric hindrance.Generally provides good to excellent yields.
Volatility Low volatility, easier to handle on a large scale.Highly volatile, requires careful handling.

References

A Comparative Guide: Diisopentyl Ether (DIPE) vs. Tetrahydrofuran (THF) as Solvents for Organolithium Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of solvent is a critical parameter in the successful execution of organolithium reactions, profoundly influencing reagent stability, reactivity, and reaction outcomes. Tetrahydrofuran (THF) is a widely utilized solvent in this context, prized for its excellent solvating power. However, its inherent reactivity towards organolithium reagents necessitates cryogenic temperatures for many applications. Diisopentyl ether (DIPE), a higher-boiling and less polar alternative, presents a compelling option for specific applications. This guide provides an objective comparison of DIPE and THF, supported by available experimental data, to aid researchers in making informed solvent selections.

Executive Summary

FeatureThis compound (DIPE)Tetrahydrofuran (THF)
Boiling Point 172-173 °C66 °C
Reactivity with n-BuLi More stable, allows for higher reaction temperatures.Reactive, often requiring temperatures of -78 °C.
Solvating Power Lower, may result in lower reaction rates.High, effectively solvates organolithium species.
Organolithium Aggregation Favors higher aggregation states (less reactive).Promotes deaggregation to more reactive monomers/dimers.
Selectivity May offer different selectivity profiles (e.g., entropy-driven).Favors enthalpy-dominated reaction pathways.
Safety Higher flash point (46 °C).Lower flash point (-14.5 °C).

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of each solvent is crucial for predicting their behavior in organolithium reactions.

PropertyThis compound (DIPE)Tetrahydrofuran (THF)
Molecular Formula C₁₀H₂₂OC₄H₈O
Molar Mass ( g/mol ) 158.2872.11
Boiling Point (°C) 172-173[1]66
Melting Point (°C) -69.3[1]-108.4
Density (g/mL at 20°C) 0.778[1]0.889
Dielectric Constant (at 20°C) ~2.87.6
Flash Point (°C) 46[1]-14.5

Impact on Organolithium Reagent Stability and Reactivity

The stability of organolithium reagents is a paramount concern. Ethereal solvents can be attacked by these strong bases, leading to reagent consumption and the formation of byproducts.

Stability:

Organolithium ReagentSolventTemperature (°C)Half-life (t₁/₂)
n-BuLiTHF+20107 minutes
n-BuLiDiethyl Ether+256 days
s-BuLiTHF-2078 minutes
s-BuLiDiethyl Ether-201187 minutes
t-BuLiTHF-40338 minutes

Data sourced from Stanetty, P., et al. (1997). The Journal of Organic Chemistry.

The significantly longer half-life of butyllithium reagents in diethyl ether compared to THF suggests that DIPE, with its bulkier alkyl groups, would exhibit even greater stability. This increased stability allows for organolithium reactions to be conducted at higher temperatures in DIPE without significant solvent degradation.

Reactivity and Aggregation State:

The reactivity of organolithium reagents is intrinsically linked to their aggregation state in solution. In hydrocarbon solvents, n-BuLi exists primarily as hexamers or octamers, which are less reactive. Ethereal solvents deaggregate these clusters into smaller, more reactive species such as tetramers, dimers, and monomers.

  • THF: Its strong Lewis basicity and ability to chelate the lithium cation effectively break down organolithium aggregates, leading to a higher concentration of more reactive, lower-order species. This enhanced reactivity is often desirable but can also lead to decreased stability.

  • DIPE: As a less polar and sterically bulkier ether, DIPE is a weaker Lewis base than THF. Consequently, it is less effective at deaggregating organolithium clusters, resulting in a lower concentration of the highly reactive monomeric or dimeric species. This generally leads to lower reaction rates compared to THF.

Experimental Data: A Case Study of Ortho-Lithiation

Ortho-lithiation of Anisole:

The ortho-lithiation of anisole is a classic example of a directed metalation reaction.

SolventReagentConditionsYield
THF/Hexane (14% v/v)n-BuLiNot specified80%
Diethyl Ethern-BuLi/TMEDANot specified>95%

Data sourced from Slocum, D. W., et al. (1996). Journal of Organometallic Chemistry and other sources.

While no specific yield for the ortho-lithiation of anisole in DIPE was found, its similarity to diethyl ether suggests that it would be a viable, and potentially safer, alternative, especially for reactions requiring temperatures above the boiling point of diethyl ether. The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) is often employed in less polar ethers to enhance the reactivity of the organolithium reagent by breaking down aggregates.

Experimental Protocols

Protocol 1: General Procedure for the Directed ortho-Lithiation of Anisole in THF

Materials:

  • Anisole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., benzaldehyde)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Under an inert atmosphere of argon or nitrogen, a solution of anisole in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of n-butyllithium in hexanes is added dropwise to the cooled anisole solution while maintaining the temperature at -78 °C.

  • The reaction mixture is stirred at -78 °C for a specified time (typically 1-2 hours) to ensure complete lithiation.

  • The desired electrophile is then added dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for an additional period.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.

Protocol 2: General Procedure for the Directed ortho-Lithiation of Anisole in Diethyl Ether (as a proxy for DIPE)

Materials:

  • Anisole

  • Anhydrous Diethyl Ether (Et₂O)

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Electrophile (e.g., benzaldehyde)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Under an inert atmosphere, a solution of anisole and TMEDA in anhydrous diethyl ether is prepared.

  • The solution is cooled to an appropriate temperature (e.g., 0 °C or room temperature, depending on the desired reactivity).

  • A solution of n-butyllithium in hexanes is added dropwise to the anisole/TMEDA solution.

  • The reaction mixture is stirred for a specified time to allow for complete lithiation. The higher stability of n-BuLi in ether may allow for longer reaction times at ambient temperature.

  • The electrophile is added dropwise to the reaction mixture.

  • The reaction is stirred until completion, as monitored by an appropriate technique (e.g., TLC or GC-MS).

  • The reaction is quenched and worked up following the same procedure as described for the reaction in THF.

Logical Workflow for Solvent Selection

The decision to use DIPE or THF for an organolithium reaction can be guided by a logical workflow that considers the specific requirements of the transformation.

Solvent_Selection start Define Reaction Requirements reagent_stability High Reagent Stability Needed? start->reagent_stability high_temp Reaction at > 66°C? reagent_stability->high_temp Yes high_reactivity High Reactivity Essential? reagent_stability->high_reactivity No high_temp->high_reactivity No dipe Choose DIPE high_temp->dipe Yes selectivity Alternative Selectivity Desired? high_reactivity->selectivity No thf Choose THF high_reactivity->thf Yes consider_additive Consider DIPE with Additive (e.g., TMEDA) high_reactivity->consider_additive Consider selectivity->dipe Yes thf_low_temp Choose THF (Low Temperature) selectivity->thf_low_temp No

Caption: A decision-making workflow for selecting between DIPE and THF as a solvent for organolithium reactions.

Conclusion and Recommendations

Both this compound and Tetrahydrofuran have distinct advantages and disadvantages as solvents for organolithium reactions.

  • THF remains the solvent of choice for reactions that require high reactivity and where the instability of the organolithium reagent can be managed by maintaining low temperatures. Its superior solvating power for a wide range of organolithium species is a significant advantage.

  • DIPE emerges as a valuable alternative in several scenarios:

    • Higher Reaction Temperatures: Its high boiling point allows for reactions to be conducted at temperatures well above the boiling point of THF, which can be beneficial for sluggish reactions or to overcome solubility issues.

    • Enhanced Safety: The higher flash point of DIPE makes it a safer solvent to handle compared to the highly flammable THF.

    • Improved Reagent Stability: The greater stability of organolithium reagents in DIPE can lead to cleaner reactions with fewer byproducts from solvent degradation, potentially simplifying purification.

    • Alternative Selectivity: For reactions where selectivity is a key consideration, the less polar nature of DIPE may offer different and potentially more favorable outcomes compared to THF.

For researchers exploring new organolithium-mediated transformations, particularly those requiring elevated temperatures or where reagent stability is a concern, this compound is a solvent worthy of consideration. When transitioning from THF to DIPE, it is important to recognize that reaction rates may be slower, and the use of additives like TMEDA may be necessary to achieve comparable reactivity. Careful optimization of reaction conditions is crucial to harness the full potential of DIPE as a valuable solvent in the organolithium chemist's toolkit.

References

A Comparative Guide to Diisopentyl Ether and Dioxane as High-Boiling Solvents for Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of solvent is a critical parameter that can dictate the outcome of a reaction. This is particularly true for nucleophilic substitution reactions (SN1 and SN2), where the solvent's properties can influence reaction rates and mechanisms. This guide provides an objective comparison of two high-boiling ether solvents, diisopentyl ether and 1,4-dioxane, supported by their physicochemical properties and established principles of reaction kinetics.

Physical and Chemical Properties: A Head-to-Head Comparison

A summary of the key physical and chemical properties of this compound and 1,4-dioxane is presented below. These properties are fundamental to their behavior and suitability in different reaction conditions.

PropertyThis compound1,4-Dioxane
Molecular Formula C₁₀H₂₂O[1]C₄H₈O₂[2]
Molar Mass 158.28 g/mol [3]88.11 g/mol [4]
Boiling Point 172-173 °C[3][5]101.1 °C[6]
Melting Point -69.3 °C[3]11.8 °C[6]
Density ~0.778 g/mL at 20-25 °C[1][3]~1.033 g/mL at 25 °C[6]
Dielectric Constant 2.8 at 20 °C[1]2.2 at 20 °C
Solubility in Water Insoluble[1][3][7]Miscible[6][8]
Solubility in Organic Solvents Miscible with alcohol and other ethers[5][7]Miscible with most organic solvents[4][9]
Flash Point 43-46 °C[1][3]12 °C (54 °F)[2]
Key Safety Concerns Flammable liquid.[3]Flammable; susceptible to autooxidation to form explosive peroxides; suspected human carcinogen.[2][4][6]

Performance in Substitution Reactions: A Mechanistic Perspective

The efficacy of a solvent in a substitution reaction is intrinsically linked to the reaction mechanism (SN1 or SN2). The polarity of the solvent is a key determinant in favoring one pathway over the other.

  • SN1 Reactions : These reactions proceed through a carbocation intermediate. Polar protic solvents are ideal as they can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions.[10][11]

  • SN2 Reactions : This mechanism involves a single concerted step where the nucleophile attacks the substrate as the leaving group departs. Polar aprotic solvents are preferred for SN2 reactions because they can solvate the counter-ion of the nucleophile but do not form a tight solvent shell around the nucleophile itself, leaving it more "free" and reactive.[12][13]

1,4-Dioxane is a polar aprotic solvent.[14] Its ether oxygens are Lewis basic and can solvate cations, which can be advantageous in reactions involving metal salts.[9] While it is miscible with water, it is considered aprotic due to the lack of acidic protons.[6][14] Its polarity and ability to dissolve a wide range of organic compounds make it a suitable solvent for SN2 reactions.[15][16] However, its relatively high freezing point (11.8 °C) can be a limitation in some experimental setups.[6]

This compound is a largely nonpolar solvent, as indicated by its low dielectric constant and insolubility in water.[1][5] Due to its nonpolar nature, it is less effective at stabilizing the charged intermediates and transition states characteristic of both SN1 and SN2 reactions compared to more polar alternatives. However, its very high boiling point (173 °C) makes it a valuable solvent for reactions that require significant thermal energy to overcome high activation barriers, especially when the reactants themselves are nonpolar.[1] It is also a common solvent for Grignard reactions.[17]

Experimental Protocols

Below are generalized experimental protocols for nucleophilic substitution reactions. These should be adapted based on the specific substrates, nucleophiles, and safety considerations.

General Protocol for an SN2 Reaction (e.g., Williamson Ether Synthesis)
  • Setup : Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the setup is in a fume hood.

  • Reagents : To the flask, add the alcohol (e.g., 1-pentanol) and a suitable high-boiling solvent (e.g., 1,4-dioxane).

  • Base Addition : Carefully add a strong base (e.g., sodium hydride) portion-wise to the stirred solution at 0 °C to form the alkoxide.

  • Alkyl Halide Addition : Once the alkoxide formation is complete, add the alkyl halide (e.g., 1-bromobutane) dropwise to the reaction mixture.

  • Heating : Heat the reaction mixture to reflux (for dioxane, this would be around 101 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Workup : After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction : Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and filter.

  • Purification : Remove the solvent under reduced pressure. Purify the crude product by distillation or column chromatography.

General Protocol for a High-Temperature Substitution Reaction
  • Setup : In a fume hood, equip a three-neck round-bottom flask with a reflux condenser, a thermometer, and a nitrogen inlet.

  • Reagents : Charge the flask with the substrate, the nucleophile, and the high-boiling solvent (e.g., this compound).

  • Inert Atmosphere : Purge the system with an inert gas like nitrogen or argon.

  • Heating : Heat the mixture to the desired high temperature (e.g., 150-170 °C) using a suitable heating mantle.

  • Monitoring : Monitor the reaction progress by periodically taking aliquots and analyzing them by GC, LC-MS, or NMR.

  • Cooling and Workup : Once the reaction has reached completion, cool the flask to room temperature.

  • Isolation : Depending on the product's properties, it might be isolated by direct filtration if it precipitates upon cooling, or through standard aqueous workup and extraction.

  • Purification : Purify the isolated crude product, for instance, by recrystallization or column chromatography.

Visualization of Solvent Selection Logic

The following diagram illustrates a simplified decision-making process for choosing between this compound and dioxane for a substitution reaction.

SolventSelection Solvent Selection for Substitution Reactions start Define Reaction Requirements mechanism Desired Mechanism? start->mechanism temp High Temperature Required? (>120°C) mechanism->temp SN2 polarity Reactant Polarity? mechanism->polarity SN1 / Other dioxane Consider 1,4-Dioxane temp->dioxane No diisopentyl Consider this compound temp->diisopentyl Yes polarity->dioxane Polar polarity->diisopentyl Nonpolar reconsider Re-evaluate Solvent Choice or Reaction Conditions dioxane->reconsider Temp > 101°C diisopentyl->reconsider Polar Reactants

Caption: A flowchart for selecting between this compound and dioxane.

Conclusion

This compound and 1,4-dioxane are both high-boiling ether solvents, but their distinct properties make them suitable for different applications in substitution reactions.

  • 1,4-Dioxane is a versatile polar aprotic solvent, making it a good choice for promoting SN2 reactions at temperatures up to its boiling point of 101 °C. Its miscibility with a wide range of substances is a significant advantage. However, its toxicity and potential to form explosive peroxides necessitate careful handling and storage.[2][4]

  • This compound is a nonpolar solvent with a significantly higher boiling point (173 °C). It is the preferred choice for reactions requiring very high temperatures , particularly when dealing with nonpolar substrates. Its chemical inertness and lower toxicity profile compared to dioxane are also favorable attributes.

Ultimately, the selection between these two solvents will depend on the specific requirements of the substitution reaction, including the desired mechanism, the polarity of the reactants, the necessary temperature, and safety considerations.

References

Detecting Trace Impurities in Diisopentyl Ether: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of solvents like diisopentyl ether is critical for the integrity of experimental results and the safety of pharmaceutical products. Trace impurities can lead to unpredictable reaction outcomes, compromised product stability, and potential toxicity. This guide provides a comprehensive comparison of analytical methods for detecting and quantifying common trace impurities in this compound, supported by experimental data and detailed protocols.

Common Impurities in this compound

This compound is susceptible to the formation of several types of impurities, primarily through autoxidation and as residuals from its synthesis and purification processes. The most common impurities include:

  • Peroxides (Hydroperoxides): Formed by the reaction of the ether with atmospheric oxygen, especially when exposed to light. These are particularly hazardous due to their potential to explode upon concentration.

  • Residual Alcohols (Isoamyl Alcohol): Leftover starting material from the Williamson ether synthesis.

  • Aldehydes and Carboxylic Acids: Formed from the oxidation of the ether or residual alcohols.

  • Other Organic Volatiles: Byproducts from synthesis or other residual solvents.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on the target impurity, required sensitivity, and the available instrumentation. The following sections compare the most common techniques for impurity analysis in this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful and widely used technique for separating and quantifying volatile and semi-volatile organic compounds, making it highly suitable for analyzing the purity of this compound and detecting many of its common impurities.

Key Advantages:

  • High resolution for separating complex mixtures.

  • High sensitivity, especially with a Flame Ionization Detector (FID).

  • Quantitative accuracy and precision.

Applicable Impurities: Residual isoamyl alcohol, other volatile organic impurities, and some degradation products.

Table 1: Performance Characteristics of Gas Chromatography for Impurity Detection

ParameterGas Chromatography (GC-FID)
Target Impurities Isoamyl alcohol, other residual solvents and volatile byproducts.
Typical Column ZB-624, ZB-WAXplus, SLB-IL76i
Limit of Detection (LOD) Typically in the low ppm range.
Limit of Quantitation (LOQ) Typically in the range of 1-10 ppm.[1]
Precision (%RSD) < 5%[2]
Accuracy (% Recovery) 90-110%[1]
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating a wide range of compounds. For this compound, its primary application is for the detection of non-volatile or UV-active impurities. Since this compound itself lacks a strong UV chromophore, HPLC is less suited for assessing the purity of the ether itself but is excellent for quantifying specific impurities that do absorb UV light.

Key Advantages:

  • Suitable for non-volatile and thermally labile compounds.

  • High sensitivity with UV or other detectors.

  • Well-established for pharmaceutical impurity profiling.[3]

Applicable Impurities: UV-active degradation products, and peroxides (after derivatization).

Table 2: Performance Characteristics of High-Performance Liquid Chromatography for Impurity Detection

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)
Target Impurities UV-active impurities, peroxides (with derivatization).
Typical Column C18 reverse-phase (e.g., Zorbax Eclipse Plus C-18)[4]
Limit of Detection (LOD) Sub-µg/mL to low µg/mL range depending on the chromophore.
Limit of Quantitation (LOQ) Typically in the low µg/mL range.[5]
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Colorimetric and Spectroscopic Methods

For the specific and rapid detection of peroxides, colorimetric methods are often employed. These methods are based on a chemical reaction that produces a colored product, the intensity of which is proportional to the peroxide concentration and can be measured using a UV-Vis spectrophotometer. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the quantification of peroxides.

Key Advantages:

  • Rapid and simple for specific impurities like peroxides.

  • Cost-effective instrumentation (UV-Vis spectrophotometer).

  • High sensitivity for peroxide detection.

Applicable Impurities: Peroxides (specifically hydroperoxides).

Table 3: Performance Characteristics of Colorimetric/Spectroscopic Methods for Peroxide Detection

ParameterColorimetric (UV-Vis) MethodsQuantitative NMR (qNMR)
Target Impurity Hydrogen Peroxide and Organic PeroxidesPeroxides
Reagents Titanium oxide oxalate (TiO-Ox), DPD/Iodide, ABTS[6][7]-
Limit of Detection (LOD) 1.275 µmol/L (TiO-Ox method)[3]~0.1 ppm[8]
Limit of Quantitation (LOQ) 4.6 µg/L to 42.5 µg/L depending on the specific method.[6][7]-
Precision (%RSD) Typically < 10%High
Accuracy (% Recovery) 96-104%[3]High

Experimental Protocols

Gas Chromatography (GC-FID) for Residual Isoamyl Alcohol

Objective: To quantify the amount of residual isoamyl alcohol in this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column: SLB-IL76i (30 m x 0.25 mm I.D., 0.20 µm).

  • Carrier gas: Hydrogen or Helium.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of isoamyl alcohol in high-purity this compound (or a suitable solvent like methylene chloride if the ether is the analyte) at concentrations ranging from 1 ppm to 100 ppm.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent if necessary.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Isothermal at 90 °C.

    • Detector Temperature: 250 °C.

    • Carrier Gas Flow Rate: 40 cm/sec (Hydrogen).

    • Injection Volume: 1 µL with a 100:1 split ratio.

  • Analysis: Inject the standards and samples and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of isoamyl alcohol against its concentration for the standards. Determine the concentration of isoamyl alcohol in the sample from the calibration curve.

Colorimetric Method for Peroxide Detection (Titanium Oxalate Method)

Objective: To detect and quantify hydroperoxides in this compound.

Instrumentation:

  • UV-Vis Spectrophotometer.

Reagents:

  • Titanium oxide oxalate (TiO-Ox) reagent.

  • Peroxide-free this compound for blank and standards.

  • Hydrogen peroxide or tert-butyl hydroperoxide for standard preparation.

Procedure:

  • Standard Preparation: Prepare calibration standards of a known peroxide (e.g., hydrogen peroxide) in peroxide-free this compound.

  • Sample Preparation: Take a known volume of the this compound sample.

  • Reaction: Mix the sample or standard with the TiO-Ox reagent. A yellow-orange color will develop in the presence of peroxides.

  • Measurement: Measure the absorbance of the solution at 400 nm using the UV-Vis spectrophotometer.[7] Use peroxide-free this compound treated with the reagent as a blank.

  • Quantification: Create a calibration curve by plotting the absorbance against the peroxide concentration for the standards. Determine the peroxide concentration in the sample from the calibration curve.

Visualizing the Workflow

A logical workflow is essential for systematic impurity analysis. The following diagram, generated using Graphviz, illustrates a typical process from sample receipt to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample_Receipt Sample Receipt and Login Sample_Dilution Sample Dilution/Preparation Sample_Receipt->Sample_Dilution GC_Analysis GC-FID Analysis (Volatiles, Alcohols) Sample_Dilution->GC_Analysis Inject HPLC_Analysis HPLC-UV Analysis (UV-active Impurities) Sample_Dilution->HPLC_Analysis Inject Peroxide_Test Colorimetric Peroxide Test (UV-Vis) Sample_Dilution->Peroxide_Test React Data_Processing Data Processing and Peak Integration GC_Analysis->Data_Processing HPLC_Analysis->Data_Processing Peroxide_Test->Data_Processing Quantification Quantification using Calibration Curves Data_Processing->Quantification Report Final Report Generation Quantification->Report

Caption: A general workflow for the analysis of impurities in this compound.

The choice of analytical technique for detecting trace impurities in this compound should be guided by the specific impurities of concern and the required level of sensitivity. A multi-faceted approach, employing GC for volatile impurities, HPLC for non-volatile and UV-active compounds, and specific colorimetric tests for peroxides, will provide a comprehensive purity profile of the solvent, ensuring its suitability for its intended application.

References

A Comparative Guide to Validating Diisopentyl Ether Purity: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of solvents like diisopentyl ether is paramount for the integrity and reproducibility of experimental results. While Gas Chromatography (GC) stands as the industry-standard for purity assessment, classical titration methods can offer a valuable, albeit more limited, approach for quantifying specific impurities, notably peroxides.

This guide provides a detailed comparison of titration-based methods and Gas Chromatography for the validation of this compound purity. It includes experimental protocols and a comparative analysis to aid in selecting the appropriate methodology for your analytical needs.

Comparative Analysis of Purity Validation Methods

The choice of analytical method for determining this compound purity depends on the specific requirements of the application, including the need for comprehensive impurity profiling versus the rapid quantification of a single impurity class.

Parameter Iodometric Titration for Peroxides Gas Chromatography (GC)
Principle Redox reaction between peroxides and iodide ions, followed by titration of the liberated iodine.Separation of volatile compounds based on their differential partitioning between a stationary and a mobile phase.
Primary Use Quantification of peroxide impurities.Comprehensive purity determination and quantification of volatile impurities.
Detects Peroxides and other oxidizing species.This compound, unreacted starting materials (e.g., isoamyl alcohol), and other volatile byproducts.
Sensitivity Typically in the parts per million (ppm) range for peroxides.High sensitivity, capable of detecting impurities at ppm levels or lower.
Specificity Specific to oxidizing agents that react with iodide.Highly specific for individual volatile compounds based on their retention times.
Time Relatively rapid, can be completed in under an hour.Longer analysis time per sample, including instrument setup and run time.
Cost Low initial setup and running costs.Higher initial instrument cost and ongoing expenses for gases and columns.
Expertise Requires basic wet chemistry skills.Requires trained personnel for operation, method development, and data analysis.

Experimental Protocols

Iodometric Titration for Peroxide Value in this compound

This method determines the peroxide content, a common impurity in ethers formed through autoxidation.

Principle: Peroxides in the this compound sample oxidize potassium iodide in an acidic solution to liberate iodine. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate solution, using a starch indicator to detect the endpoint.

Reagents and Equipment:

  • This compound sample

  • Solvent mixture (e.g., acetic acid/chloroform or acetic acid/isooctane)

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • Standardized 0.1 N or 0.01 N sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution (1%)

  • Deionized water

  • Erlenmeyer flask with a stopper

  • Burette

  • Pipettes

  • Analytical balance

Procedure:

  • Accurately weigh approximately 5-10 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the solvent mixture (e.g., 3:2 v/v glacial acetic acid:chloroform) to dissolve the sample.

  • Add 0.5 mL of a saturated potassium iodide solution to the flask.

  • Stopper the flask, swirl to mix, and let it stand in the dark for 5-10 minutes.

  • Add 30 mL of deionized water to the flask.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow iodine color almost disappears.

  • Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration with sodium thiosulfate, drop by drop, with constant swirling, until the blue color is completely discharged.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration using the same procedure but without the this compound sample.

Calculation of Peroxide Value (in meq/kg): Peroxide Value = [((V - V₀) * N * 1000) / W]

Where:

  • V = volume of sodium thiosulfate solution used for the sample (mL)

  • V₀ = volume of sodium thiosulfate solution used for the blank (mL)

  • N = normality of the sodium thiosulfate solution

  • W = weight of the this compound sample (g)

Gas Chromatography (GC) for Purity Determination of this compound

This method provides a comprehensive purity profile of the this compound sample, identifying and quantifying the main component as well as any volatile impurities.

Principle: A small amount of the this compound sample is injected into the gas chromatograph. The components of the sample are vaporized and carried by an inert gas (mobile phase) through a heated column containing a stationary phase. The separation is achieved based on the different affinities of the components for the stationary phase, resulting in different retention times. A detector at the end of the column measures the quantity of each component.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 10 °C/min.

    • Hold: Hold at 180 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane).

  • Set up the GC instrument with the specified conditions.

  • Inject the prepared sample into the gas chromatograph.

  • Record the chromatogram.

  • Identify the peaks based on their retention times. The major peak will correspond to this compound. Other peaks represent impurities.

  • Determine the area of each peak.

  • Calculate the purity of the this compound by the area percent method.

Calculation of Purity (Area Percent): Purity (%) = [(Area of this compound Peak) / (Total Area of All Peaks)] * 100

Logical Workflow for Purity Validation

The following diagram illustrates a typical workflow for assessing the purity of this compound, incorporating both titration and chromatographic techniques.

Purity_Validation_Workflow cluster_sample Sample Handling cluster_screening Initial Screening cluster_comprehensive Comprehensive Analysis cluster_results Results & Decision Sample This compound Sample Titration Iodometric Titration (Peroxide Test) Sample->Titration GC Gas Chromatography (GC) (Purity & Impurity Profile) Sample->GC Titration->GC If peroxides detected Advanced Advanced Methods (GC-MS, NMR for unknowns) GC->Advanced If unknown impurities detected Pass Purity Specification Met GC->Pass Purity ≥ Specification Fail Purity Specification Not Met GC->Fail Purity < Specification

Caption: Workflow for this compound purity validation.

Diisopentyl Ether: A Comparative Analysis of Solvent Effects on Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of solvent is a critical parameter in chemical synthesis, capable of significantly influencing reaction rates, yields, and even mechanistic pathways. While common ether solvents like diethyl ether (Et₂O), tetrahydrofuran (THF), and 1,4-dioxane are staples in the organic chemist's toolkit, less conventional ethers such as diisopentyl ether (DIPE) offer unique properties that can be advantageous in specific applications. This guide provides a comparative analysis of the solvent effects of this compound on reaction kinetics, supported by physical properties and qualitative observations from the literature.

Physical Properties of Common Ether Solvents

A solvent's physical properties are fundamental to its behavior in a reaction. Properties such as boiling point, dielectric constant, and density can dictate the accessible temperature range, the solubility of reagents, and the stabilization of charged intermediates or transition states.

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)1,4-Dioxane
Molecular Weight ( g/mol ) 158.28[1][2]74.12[3][4]72.11[5][6]88.11
Boiling Point (°C) 172-174[1]34.6[3][7]66[5][6]101[8]
Density (g/cm³ at 20°C) 0.778[1]0.7130.888[6]1.034
Dielectric Constant (at 20°C) 2.8[1]4.37.62.2
Flash Point (°C) 45-46[1]-45-14[6]12
Solubility in Water Insoluble[1]Slightly soluble[4]Miscible[6]Miscible[8]

Comparative Solvent Effects on Reaction Kinetics

While direct quantitative kinetic data comparing this compound to other ethers for specific reactions is limited in readily available literature, its physical properties allow for informed predictions and qualitative comparisons in various reaction classes.

Grignard Reactions

Grignard reactions are a cornerstone of organic synthesis for carbon-carbon bond formation. The choice of ether solvent is crucial for the formation and reactivity of the Grignard reagent.

  • Formation of Grignard Reagents: The formation of a Grignard reagent (RMgX) from an organic halide and magnesium metal requires a Lewis basic solvent to coordinate with the magnesium center. While diethyl ether and THF are the most common solvents, the higher boiling point of this compound (172-174 °C) can be a significant advantage.[1] This allows for reactions to be conducted at higher temperatures, which can be beneficial for less reactive organic halides that require more energy to initiate and sustain the reaction.

  • Reactivity of Grignard Reagents: The solvent's ability to solvate the Grignard reagent influences its reactivity. THF, with its higher dielectric constant and more accessible oxygen lone pairs, is generally considered a better solvating agent for Grignard reagents than diethyl ether. This can lead to faster reaction rates. While this compound has a lower dielectric constant than diethyl ether, its larger alkyl groups may influence the aggregation state of the Grignard reagent in solution, which in turn can affect its reactivity. However, without specific kinetic studies, this remains a point of speculation.

The following diagram illustrates the general workflow for a Grignard reaction, where the choice of solvent is a key initial decision.

Grignard_Reaction_Workflow Start Start Solvent Select Solvent (e.g., this compound, THF, Et2O) Start->Solvent Reagents Prepare Reactants (Organic Halide, Mg) Solvent->Reagents Formation Grignard Reagent Formation (RMgX) Reagents->Formation Reaction Reaction with Electrophile (e.g., Ketone, Aldehyde) Formation->Reaction Workup Aqueous Workup Reaction->Workup Product Final Product Workup->Product

Caption: Logical workflow for a Grignard reaction.

Nucleophilic Substitution (SN2) Reactions

In Sₙ2 reactions, the solvent plays a crucial role in stabilizing the transition state. Polar aprotic solvents are known to accelerate Sₙ2 reactions by solvating the cation while leaving the nucleophile relatively "naked" and more reactive.

Ethers are generally considered polar aprotic solvents. Among the ethers listed, THF has the highest dielectric constant, suggesting it would be the most effective at stabilizing the transition state and thus accelerating Sₙ2 reactions. This compound, with the lowest dielectric constant, would be expected to be the least effective in this regard. However, other factors such as the solvent's ability to dissolve the reactants can also play a significant role.

The following diagram illustrates the general principle of solvent effects on an Sₙ2 reaction pathway.

SN2_Solvent_Effect cluster_DIPE In this compound (Less Polar) cluster_THF In THF (More Polar) Reactants Reactants (Nu- + R-LG) TS_DIPE Transition State [Nu---R---LG]- (in this compound) Reactants->TS_DIPE Higher Ea TS_THF Transition State [Nu---R---LG]- (in THF) Reactants->TS_THF Lower Ea Products Products (Nu-R + LG-) TS_DIPE->Products TS_THF->Products

Caption: Effect of solvent polarity on Sₙ2 activation energy.

Experimental Protocols

While specific kinetic data for this compound is scarce, here is a generalized experimental protocol for conducting a comparative kinetic study of a Grignard reaction. This protocol can be adapted to compare this compound with other ether solvents.

Objective: To compare the rate of formation of phenylmagnesium bromide in this compound versus tetrahydrofuran.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous this compound

  • Anhydrous tetrahydrofuran

  • Iodine crystal (as an initiator)

  • Reaction calorimeter or a well-instrumented reaction vessel with temperature and sampling capabilities

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a temperature probe is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and allowed to cool to room temperature.

  • Reagent Preparation:

    • Place a known amount of magnesium turnings and a small crystal of iodine into the reaction flask.

    • Prepare a solution of a known concentration of bromobenzene in the chosen anhydrous solvent (this compound or THF).

  • Reaction Initiation:

    • Add a small portion of the bromobenzene solution to the magnesium turnings.

    • If the reaction does not initiate spontaneously (indicated by a color change and gentle reflux), gentle warming may be applied.

  • Kinetic Monitoring:

    • Once the reaction is initiated, start the dropwise addition of the remaining bromobenzene solution at a controlled rate to maintain a constant temperature.

    • Simultaneously, start taking samples from the reaction mixture at regular time intervals.

    • Quench each sample immediately in a solution of a known internal standard (for GC/HPLC analysis) and an excess of an electrophile (e.g., iodine to form iodobenzene, which can be easily quantified).

  • Analysis:

    • Analyze the quenched samples by GC or HPLC to determine the concentration of the formed Grignard reagent (indirectly by quantifying the product of the quenching reaction) and the remaining bromobenzene over time.

  • Data Processing:

    • Plot the concentration of the Grignard reagent versus time for each solvent.

    • Determine the initial reaction rate from the slope of the concentration-time curve at the beginning of the reaction.

    • If possible, determine the rate constant (k) for the reaction in each solvent.

Safety Precautions: All ether solvents are flammable and can form explosive peroxides. Handle with care in a well-ventilated fume hood, away from ignition sources. Always test for the presence of peroxides before distilling ethers. Grignard reagents are highly reactive and moisture-sensitive. All manipulations should be carried out under an inert atmosphere.

Conclusion

This compound presents a viable alternative to more common ether solvents, particularly for reactions requiring elevated temperatures due to its high boiling point. Its lower polarity compared to THF may be a disadvantage in reactions that benefit from the stabilization of charged intermediates, such as Sₙ2 reactions. However, the lack of direct comparative kinetic data highlights a gap in the understanding of its full potential as a solvent. The experimental protocol provided offers a framework for researchers to conduct their own comparative studies to quantitatively assess the performance of this compound in their specific applications. Further research into the kinetic effects of this compound would be invaluable to the chemical community, potentially unlocking new avenues for reaction optimization and process development.

References

Performance comparison of Diisopentyl ether with other ethers in battery electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for higher energy density and safer batteries has led to extensive research into novel electrolyte formulations. Ether-based electrolytes are particularly promising for next-generation lithium metal and lithium-sulfur batteries due to their excellent compatibility with the lithium metal anode. This guide provides a comparative analysis of Diisopentyl Ether (DIPE), also known as isoamyl ether, against other commonly used ether solvents in battery electrolytes, supported by experimental data from related compounds.

The Role of Ether Solvents in Battery Electrolytes

Ethers are favored over traditional carbonate solvents in certain battery chemistries for several key reasons. Their chemical structure allows for good lithium metal stability, which is crucial for preventing dendrite formation and improving the lifespan of lithium metal anodes.[1] However, a significant challenge with many common ethers, like 1,2-dimethoxyethane (DME), is their limited oxidative stability, which restricts their use in high-voltage applications (typically below 4V vs. Li/Li⁺).[2][3][4][5]

Research has shown that modifying the ether structure, such as by increasing the length of the alkyl chains, can influence key electrolyte properties including viscosity, lithium-ion solvation, and electrochemical stability.[6][7][8] Longer-chain ethers, like this compound, are being explored to potentially enhance performance by altering the Li⁺ solvation environment and improving stability at higher voltages.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of the solvent are fundamental to the electrolyte's overall performance, affecting ionic conductivity, viscosity, and safety. The following table compares the known properties of this compound with other common ether solvents.

PropertyThis compound (DIPE)Dipropyl Ether (DPE)Dibutyl Ether (DBE)1,2-Dimethoxyethane (DME)1,3-Dioxolane (DOL)
Molecular Formula C₁₀H₂₂OC₆H₁₄OC₈H₁₈OC₄H₁₀O₂C₃H₆O₂
Molecular Weight ( g/mol ) 158.28102.17130.2390.1274.08
Boiling Point (°C) 172-17390-911428578
Density (g/cm³ at 20°C) ~0.778~0.736~0.764~0.867~1.06
Dielectric Constant (at 20°C) 2.83.43.17.213.0
Viscosity (mPa·s at 25°C) ~0.9~0.4~0.70.450.58
Flash Point (°C) 46-2825-2-6

Note: Data for DIPE and other ethers are compiled from various chemical data sources. Viscosity for DIPE is an estimate based on its structure.

Electrochemical Performance Comparison

Direct experimental data for this compound in battery electrolytes is limited in publicly available literature. However, performance can be inferred by examining trends related to ether chain length and by analyzing data from structurally similar ethers like Dipropyl Ether (DPE) and Dibutyl Ether (DBE).

Studies on DPE-based electrolytes show that less polar, longer-chain ethers can lead to a less coordinated "salt-in-solvent" structure that favors the formation of a robust cathode electrolyte interphase (CEI).[9][10] This is a departure from the typical behavior of highly solvating ethers like DME. Similarly, DBE has been shown to inhibit the dissolution of lithium polysulfides in Li-S batteries, a critical factor for improving cycle life.[11][12]

The following table summarizes experimental data for DPE and DBE-based electrolytes, which serve as a proxy for the expected performance of DIPE.

Performance Metric1.8 M LiFSI in DPE1.8 M LiFSI in DME4 M LiFSI in DBEConventional (e.g., 1M LiTFSI in DOL/DME)
Anodic Stability (V vs. Li/Li⁺) ~4.6 V~4.2 VNot specified~4.0 V
Li Metal Coulombic Efficiency ~99.92% (in LiNCM811)~98.54% (in Li
Cycling Performance 74% capacity retention after 150 cycles (LiNCM811 pouch cell)Rapid capacity fade
Ionic Conductivity Lower than DMEHigher than DPELower than DME/DOLHigh
Polysulfide Solubility Low (inferred)HighLowHigh

Data compiled from studies on DPE and DBE-based electrolytes.[9][10][11][12]

Experimental Protocols & Methodologies

The following are generalized experimental protocols based on methodologies reported for the characterization of ether-based electrolytes.[9]

Electrolyte Preparation
  • Materials: Lithium salt (e.g., Lithium bis(fluorosulfonyl)imide, LiFSI) and ether solvents (e.g., this compound, DME) are dried over molecular sieves to reduce moisture content to <20 ppm.

  • Procedure: The electrolyte is prepared by dissolving a measured amount of the lithium salt into the ether solvent inside an argon-filled glovebox. For a 1.8 M solution, for example, the appropriate molar quantity of LiFSI is added to the solvent by volume or weight. The solution is stirred until the salt is completely dissolved.

Electrochemical Stability Window (ESW) Measurement
  • Cell Assembly: A two-electrode coin cell (e.g., CR2032) is assembled with a lithium metal counter/reference electrode and an inert working electrode (e.g., aluminum or stainless steel).

  • Technique: Linear Sweep Voltammetry (LSV) is performed.

  • Parameters: The potential is swept from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5 mV/s). The onset of a significant and sustained increase in current is defined as the anodic stability limit of the electrolyte.

Battery Cycling Performance
  • Cathode Preparation: A cathode slurry is prepared by mixing the active material (e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂, NCM811), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a solvent (e.g., NMP). The slurry is cast onto an aluminum foil current collector and dried.

  • Cell Assembly: A coin cell is assembled with the prepared cathode, a lithium metal anode, a separator, and the test electrolyte.

  • Technique: Galvanostatic cycling is performed using a battery cycler.

  • Parameters: The cell is cycled between defined voltage limits (e.g., 2.8 V to 4.3 V) at specific C-rates (e.g., C/10 for formation cycles, C/3 for subsequent cycling). Key metrics recorded are discharge capacity, coulombic efficiency, and capacity retention over a number of cycles.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for evaluating a new electrolyte and the logical relationship between ether properties and battery performance.

Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_cell Cell Testing Solvent_Drying Solvent & Salt Drying Electrolyte_Prep Electrolyte Formulation (e.g., 1.8M LiFSI in DIPE) Solvent_Drying->Electrolyte_Prep PhysChem Physicochemical Analysis (Viscosity, Conductivity) Electrolyte_Prep->PhysChem ElectroChem Electrochemical Analysis (LSV for Stability) Electrolyte_Prep->ElectroChem Cell_Assembly Coin Cell Assembly (Li || NCM811) Electrolyte_Prep->Cell_Assembly Cycling Galvanostatic Cycling (Capacity, Efficiency, Cycle Life) Cell_Assembly->Cycling Post_Mortem Post-Mortem Analysis (SEM, XPS) Cycling->Post_Mortem

Caption: Workflow for battery electrolyte evaluation.

Logical_Relationship DIPE This compound (Long Alkyl Chains) LowPolarity Low Polarity & Dielectric Constant DIPE->LowPolarity HighViscosity Higher Viscosity DIPE->HighViscosity LowSolvating Weak Li⁺ Solvation LowPolarity->LowSolvating LowConductivity Lower Ionic Conductivity HighViscosity->LowConductivity ImprovedStability Improved Anodic Stability LowSolvating->ImprovedStability LowPolySulfideSol Low Polysulfide Solubility (for Li-S) LowSolvating->LowPolySulfideSol RobustCEI Robust CEI Formation LowSolvating->RobustCEI

Caption: Property-performance relationships for DIPE.

References

A Head-to-Head Comparison of Diisopentyl Ether and Other Green Solvents in Extractions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking sustainable and efficient extraction methods, this guide provides an objective comparison of Diisopentyl ether (DIPE) against other prominent green solvents: 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), and Ethyl acetate. This analysis is supported by a review of their physicochemical properties, available performance data, and a standardized experimental protocol for comparative evaluation.

The pharmaceutical and fine chemical industries are increasingly prioritizing the adoption of greener solvents to minimize environmental impact and enhance process safety. This compound, a less common but promising solvent, is examined here alongside more established green alternatives to traditional extraction solvents. This guide aims to provide a data-driven comparison to inform solvent selection in laboratory and industrial settings.

Physicochemical Properties: A Comparative Overview

The selection of an appropriate solvent is fundamentally guided by its physical and chemical properties. These parameters influence extraction efficiency, process safety, and environmental footprint. The following table summarizes key properties of DIPE and the selected green solvents.

PropertyThis compound (DIPE)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl methyl ether (CPME)Ethyl acetate
CAS Number 544-01-4[1][2]96-47-9[3]5614-37-9[4]141-78-6[5]
Molecular Formula C10H22O[1][2]C5H10OC6H12O[4]C4H8O2
Molecular Weight ( g/mol ) 158.28[1][6]86.13100.16[4]88.11
Boiling Point (°C) 173[2]80[7]106[8][9]77.1
Density (g/cm³ at 20°C) 0.778[1]0.86[7]~0.86[4]0.902
Flash Point (°C) 46[2]-118[4]-4
Water Solubility Insoluble[1][2]4.4 g/100 g at 23°C (inversely soluble)[3]< 1.0 g/100 ml[4]8.3 g/100 mL
Key Green Characteristics Being explored as a greener alternative.[1]Bio-based, biodegradable, good toxicological profile.[3][10][11]Low peroxide formation, stable under acidic/basic conditions, hydrophobic.[4][8][9][12][13]Biodegradable, low toxicity.[5][14][15]

Performance in Extractions: A Qualitative Assessment

While direct head-to-head quantitative data for all four solvents under identical conditions is scarce in publicly available literature, a qualitative comparison based on existing studies highlights their respective strengths.

  • This compound (DIPE) has been noted for its effectiveness in extracting phenolic compounds from plant materials, in some cases providing higher yields than conventional solvents.[1] Its high boiling point and low volatility make it suitable for extractions requiring higher temperatures.[1]

  • 2-Methyltetrahydrofuran (2-MeTHF) is a bio-derived solvent that has demonstrated high extraction efficiency for a range of natural products, including carotenoids, lipids, and aromas.[16][17][18] Studies have shown it can offer higher oil yields from seeds compared to conventional solvents like hexane.[19] Its limited miscibility with water allows for clean phase separations.[11]

  • Cyclopentyl methyl ether (CPME) is recognized for its high hydrophobicity and stability, making it an excellent solvent for both reaction and extraction.[8][9][12][20] Its low water solubility facilitates easy recovery and recycling.[8][13] CPME has been identified as a suitable solvent for the extraction of phenolic compounds.[16]

  • Ethyl acetate is a widely used extraction solvent due to its good solvency for a variety of compounds and its relatively low toxicity.[5][14] It has been successfully used in the extraction of a wide array of natural products, including phenolic compounds and alkaloids.[21][22][23][24]

Standardized Experimental Protocol for Comparative Extraction Efficiency

To facilitate a direct and objective comparison of these solvents, the following standardized liquid-liquid extraction protocol is proposed. This protocol can be adapted for the extraction of a target analyte from a liquid matrix (e.g., an aqueous solution or a fermentation broth).

Objective: To determine the extraction efficiency of a target analyte from an aqueous solution using this compound, 2-MeTHF, CPME, and Ethyl acetate.

Materials:

  • Aqueous solution containing a known concentration of the target analyte.

  • This compound (DIPE)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Cyclopentyl methyl ether (CPME)

  • Ethyl acetate

  • Separatory funnels (of appropriate volume)

  • Glassware (beakers, flasks, graduated cylinders)

  • Analytical balance

  • Rotary evaporator

  • Analytical instrument for quantification (e.g., HPLC, GC-MS)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of the Aqueous Phase: Prepare a stock solution of the target analyte in water at a known concentration.

  • Liquid-Liquid Extraction: a. To a separatory funnel, add a defined volume of the aqueous solution (e.g., 100 mL). b. Add an equal volume of the solvent to be tested (DIPE, 2-MeTHF, CPME, or Ethyl acetate). c. Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the funnel to release any pressure buildup. d. Allow the layers to separate completely. e. Carefully drain the lower layer (aqueous or organic, depending on the solvent density) into a clean flask. f. Drain the remaining organic layer into a separate clean flask.

  • Drying the Organic Phase: Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the collected organic phase to remove any residual water. Swirl gently and then filter or decant the dried organic phase into a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent from the organic phase using a rotary evaporator under reduced pressure and at an appropriate temperature for the solvent being used.

  • Quantification: a. Once the solvent is completely removed, weigh the round-bottom flask containing the extracted analyte. The difference in weight will give the mass of the extracted analyte. b. Alternatively, re-dissolve the extracted analyte in a known volume of a suitable solvent and determine the concentration using an appropriate analytical technique (e.g., HPLC, GC-MS).

  • Calculation of Extraction Efficiency: Extraction Efficiency (%) = (Mass of extracted analyte / Initial mass of analyte in the aqueous solution) x 100

Repeat the entire procedure for each of the four solvents, ensuring identical experimental conditions (e.g., temperature, shaking time, volumes) for a valid comparison.

Experimental Workflow Diagram

Extraction_Workflow cluster_preparation Preparation cluster_extraction Extraction cluster_processing Processing cluster_analysis Analysis A Prepare Aqueous Solution (Known Analyte Concentration) B Add Aqueous Solution to Separatory Funnel A->B Start C Add Green Solvent (DIPE, 2-MeTHF, CPME, or Ethyl Acetate) B->C D Shake and Vent C->D E Separate Layers D->E F Collect Organic Layer E->F G Dry with Anhydrous Salt F->G H Remove Solvent (Rotary Evaporator) G->H I Quantify Extracted Analyte (Gravimetric or Spectroscopic) H->I J Calculate Extraction Efficiency I->J Final Step

Caption: Standardized workflow for comparing the extraction efficiency of green solvents.

Logical Relationship of Solvent Properties to Extraction Performance

Solvent_Properties_Performance cluster_properties Solvent Physicochemical Properties cluster_performance Extraction Performance Metrics Polarity Polarity Solubility Solubility of Analyte Polarity->Solubility Efficiency Extraction Efficiency Solubility->Efficiency Water_Miscibility Water Miscibility Phase_Separation Phase Separation Quality Water_Miscibility->Phase_Separation Solvent_Recovery Solvent Recovery/Recyclability Water_Miscibility->Solvent_Recovery Boiling_Point Boiling Point Boiling_Point->Solvent_Recovery Process_Safety Process Safety Boiling_Point->Process_Safety Density Density Density->Phase_Separation

Caption: Interplay of solvent properties and their impact on extraction performance.

Conclusion

The selection of a green solvent for extraction is a multi-faceted decision that requires careful consideration of physicochemical properties, extraction efficiency, safety, and environmental impact. This compound presents itself as a viable green solvent with favorable properties, particularly its high boiling point and low water solubility. 2-MeTHF and CPME stand out as excellent bio-based and highly stable alternatives, respectively, with proven performance in various extraction applications. Ethyl acetate remains a widely used and effective green solvent.

For an optimal choice, researchers and drug development professionals are encouraged to perform head-to-head comparisons using a standardized protocol, as outlined in this guide. This will enable the selection of the most efficient and sustainable solvent for their specific extraction needs, contributing to the advancement of greener chemical processes.

References

Analytical techniques like GC-MS and NMR for purity validation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, ensuring the purity of compounds is paramount for researchers, scientists, and professionals in drug development. Among the arsenal of analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy stand out as two powerful and widely adopted methods for purity validation. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical challenges.

Principle of the Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The process begins with the volatilization of the sample, which is then carried by an inert gas through a chromatographic column. The separation of components is achieved based on their differential partitioning between the stationary phase of the column and the mobile gas phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, enabling identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy , on the other hand, exploits the magnetic properties of atomic nuclei. When a sample is placed in a strong magnetic field and irradiated with radiofrequency pulses, specific nuclei absorb and re-emit electromagnetic radiation. The resonance frequency is characteristic of the atom's chemical environment, providing detailed information about the molecular structure. Quantitative NMR (qNMR) is a primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for the determination of the absolute purity of a substance, often by using a certified internal standard.

At a Glance: GC-MS vs. NMR for Purity Validation

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds followed by mass-based detection and identification.Absorption of radiofrequency waves by atomic nuclei in a magnetic field for structural and quantitative analysis.
Primary Strengths High sensitivity and specificity for volatile and semi-volatile compounds, excellent separation of complex mixtures, and extensive spectral libraries for compound identification.Absolute quantification without the need for an identical analyte standard (qNMR), non-destructive, provides detailed structural information of the main component and impurities.
Primary Weaknesses Limited to volatile and thermally stable analytes, potential for molecular rearrangement during ionization, and quantification typically requires calibration with standards.Lower sensitivity compared to GC-MS for trace impurities, potential for signal overlap in complex mixtures, and higher instrument cost.
Sample Type Volatile and semi-volatile organic compounds.Soluble compounds in a suitable deuterated solvent.
Sample Preparation Often requires derivatization for non-volatile compounds.Simple dissolution in a deuterated solvent.
Data Output Chromatogram (retention time) and mass spectrum (mass-to-charge ratio).NMR spectrum (chemical shift, coupling constants, and signal intensity).

Quantitative Performance Comparison

The following table summarizes key validation parameters for GC-MS and NMR, providing a quantitative comparison of their performance in purity analysis. The data is based on a comparative study for the quantification of short-chain fatty acids.

ParameterGC-MS (Propyl Esterification Method)¹H NMR
Limit of Detection (LOD) < 0.01 µg/mL~2 µg/mL
Limit of Quantitation (LOQ) < 0.1 µg/mL4 µg/mL
Linearity (R²) > 0.99> 0.99
Accuracy (Recovery) 97.8% - 108.3%Generally lower than GC-MS
Precision (Repeatability) GoodBetter than GC-MS
Matrix Effect Can be significant, potentially causing signal enhancement or suppression.Minimal

Data extrapolated from a comparative study by Zhang et al. (2017).

Experimental Protocols

GC-MS Purity Validation Protocol

This protocol outlines a general procedure for the purity validation of a volatile organic compound using GC-MS.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the test sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration of 1 mg/mL.

  • If necessary, perform derivatization to increase the volatility and thermal stability of the analyte and impurities.

  • Prepare a series of calibration standards of the primary compound at different concentrations.

  • Prepare a blank sample containing only the solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

3. Data Analysis:

  • Integrate the peak areas of the main component and all detectable impurities in the chromatogram.

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Calculate the purity of the sample using the area percent method:

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Quantitative NMR (qNMR) Purity Validation Protocol

This protocol describes a general procedure for determining the purity of a compound using qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the test sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean NMR tube. The weight of the internal standard should be chosen to give a signal intensity comparable to that of the analyte.

  • Add a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the sample and the internal standard completely.

  • Ensure thorough mixing to achieve a homogeneous solution.

2. NMR Instrumentation and Acquisition Parameters:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Pulse Program: A standard 90° pulse sequence (e.g., zg30).

  • Acquisition Time (AQ): At least 3 seconds to ensure full signal decay.

  • Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 15-30 seconds for quantitative analysis) to ensure complete relaxation.

  • Number of Scans (NS): Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16-64 scans).

  • Spectral Width (SW): Appropriate to cover all signals of interest.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline correction of the resulting spectrum.

  • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = Analyte of interest

    • IS = Internal Standard

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for purity validation by GC-MS and qNMR.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize (if needed) dissolve->derivatize inject Inject Sample derivatize->inject separate GC Separation inject->separate ionize Ionization separate->ionize detect MS Detection ionize->detect integrate Integrate Peaks detect->integrate identify Identify Impurities integrate->identify calculate Calculate Purity identify->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire NMR Spectrum dissolve->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Comparison with diethyl ether and THF in specific reactions like Grignard synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides an objective comparison of two commonly used ethereal solvents, diethyl ether (Et₂O) and tetrahydrofuran (THF), with a specific focus on their application in Grignard synthesis. The information presented is supported by experimental data and detailed protocols to assist in making informed decisions for synthetic strategies.

Performance in Grignard Synthesis: A Head-to-Head Comparison

The Grignard reaction, a cornerstone in carbon-carbon bond formation, relies heavily on the coordinating properties of ether solvents to stabilize the highly reactive Grignard reagent. Both diethyl ether and THF are effective for this purpose, yet their distinct physical and chemical properties can lead to notable differences in reaction initiation, rate, and overall yield.

A classic example is the synthesis of triphenylmethanol from bromobenzene and benzophenone. Experimental data from various sources for this reaction are summarized below:

SolventReported Yield (%)Reference
Diethyl Ether9.21% - 78.36%[1][2]
Tetrahydrofuran (THF)65.4% - 77.8%[2]

While the reported yields show some variability depending on the specific experimental conditions, it is generally observed that THF can lead to comparable or, in some cases, higher yields than diethyl ether for this particular transformation.

Key Physicochemical and Safety Properties

The choice between diethyl ether and THF extends beyond reaction yields and involves practical considerations related to their physical properties and safety profiles.

PropertyDiethyl Ether (Et₂O)Tetrahydrofuran (THF)
Boiling Point 34.6 °C66 °C
Flash Point -45 °C-14 °C
Density 0.713 g/mL0.889 g/mL
Water Solubility 6.9 g/100 mL at 20 °CMiscible
Peroxide Formation High tendencyHigh tendency

The lower boiling point of diethyl ether facilitates its removal from the reaction mixture post-reaction.[3] However, its extremely low flash point and high volatility present a significant fire hazard.[4][5] THF's higher boiling point allows for reactions to be conducted at elevated temperatures, which can be advantageous for less reactive halides.[3] Its miscibility with water, however, can complicate the work-up procedure, often requiring the use of a co-solvent for efficient extraction. Both solvents are prone to forming explosive peroxides upon storage and exposure to air and light, necessitating careful handling and testing.

The Role of Solvent in Grignard Reagent Stability: The Schlenk Equilibrium

The nature of the Grignard reagent in solution is more complex than the simple "RMgX" representation suggests. It exists in equilibrium with the corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂), a phenomenon known as the Schlenk equilibrium.

2 RMgX ⇌ MgR₂ + MgX₂

The solvent plays a crucial role in influencing this equilibrium. THF, being a more polar and stronger Lewis base than diethyl ether, coordinates more strongly to the magnesium center. This enhanced solvation in THF can shift the Schlenk equilibrium. In diethyl ether, Grignard reagents tend to exist as monomeric or dimeric species, while in THF, they are typically monomeric. This difference in speciation can affect the reactivity of the Grignard reagent.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of triphenylmethanol using both diethyl ether and THF as solvents.

Synthesis of Triphenylmethanol in Diethyl Ether

Materials:

  • Magnesium turnings (1.2 g, 50 mmol)

  • Bromobenzene (5.2 mL, 50 mmol)

  • Anhydrous diethyl ether (40 mL)

  • Benzophenone (9.1 g, 50 mmol)

  • Iodine crystal (as initiator)

  • Aqueous HCl or H₂SO₄ (for work-up)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

  • Add a single crystal of iodine.

  • In the dropping funnel, prepare a solution of bromobenzene in 10 mL of anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.

  • Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzophenone: Dissolve benzophenone in 20 mL of anhydrous diethyl ether and add this solution dropwise to the freshly prepared Grignard reagent.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add 10% aqueous HCl or H₂SO₄ to quench the reaction and dissolve the magnesium salts.

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude triphenylmethanol, which can be further purified by recrystallization.

Synthesis of Triphenylmethanol in Tetrahydrofuran (THF)

Materials:

  • Magnesium turnings (1.2 g, 50 mmol)

  • Bromobenzene (5.2 mL, 50 mmol)

  • Anhydrous THF (40 mL)

  • Benzophenone (9.1 g, 50 mmol)

  • 1,2-Dibromoethane (as initiator)

  • Aqueous NH₄Cl (for work-up)

Procedure:

  • Preparation of the Grignard Reagent: Activate the magnesium turnings in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

  • Add a few drops of 1,2-dibromoethane to initiate the reaction.

  • Prepare a solution of bromobenzene in 10 mL of anhydrous THF in a dropping funnel.

  • Add a small amount of the bromobenzene solution to the activated magnesium.

  • Once the reaction begins, add the rest of the bromobenzene solution dropwise to maintain a gentle reflux. The higher boiling point of THF will result in a higher reaction temperature compared to diethyl ether.[3]

  • After the addition is complete, continue to heat the mixture at reflux for 30 minutes.

  • Reaction with Benzophenone: Dissolve benzophenone in 20 mL of anhydrous THF and add it dropwise to the Grignard reagent.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Work-up: Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), as THF is miscible with water.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product for subsequent purification.

Visualizing the Process

To better illustrate the key concepts discussed, the following diagrams have been generated.

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Formation cluster_reaction Reaction with Carbonyl cluster_workup Acidic Work-up RX Alkyl/Aryl Halide (R-X) RMgX Grignard Reagent (R-MgX) RX->RMgX Mg Magnesium (Mg) Mg->RMgX Solvent Anhydrous Ether (Et2O or THF) Solvent->RMgX RMgX_reac R-MgX RMgX->RMgX_reac Carbonyl Carbonyl Compound Intermediate Alkoxide Intermediate Carbonyl->Intermediate Intermediate_workup Alkoxide Intermediate Intermediate->Intermediate_workup RMgX_reac->Intermediate H3O H3O+ Product Alcohol Product H3O->Product Intermediate_workup->Product

Grignard Synthesis Workflow

Schlenk_Equilibrium cluster_products RMgX 2 RMgX (Grignard Reagent) R2Mg R₂Mg (Dialkylmagnesium) RMgX->R2Mg MgX2 MgX₂ (Magnesium Halide) plus +

The Schlenk Equilibrium

Conclusion

Both diethyl ether and THF are highly effective solvents for Grignard synthesis, each with its own set of advantages and disadvantages. Diethyl ether's low boiling point simplifies product isolation, but its high flammability requires stringent safety precautions. THF's higher boiling point can accelerate reactions with less reactive substrates, and its superior solvating power can influence the reactivity of the Grignard reagent. The choice between the two will ultimately depend on the specific requirements of the reaction, including the nature of the reactants, the desired reaction temperature, and the scale of the synthesis. For many standard Grignard reactions, diethyl ether remains a reliable and well-established choice, while THF offers a valuable alternative, particularly when higher temperatures are beneficial. Newer, "greener" solvents like 2-methyltetrahydrofuran (2-MeTHF) are also emerging as viable alternatives, offering improved safety profiles and comparable or even superior performance in some cases. Researchers are encouraged to consider all these factors when designing their synthetic procedures.

References

The Virtuous Swap: A Comparative Guide to High-Boiling Solvent Alternatives to Dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that balances performance, safety, and environmental impact. 1,4-Dioxane, a high-boiling ethereal solvent, has long been a workhorse in organic synthesis. However, mounting concerns over its toxicity and environmental persistence have necessitated a shift towards safer, more sustainable alternatives. This guide provides an objective, data-driven comparison of prominent high-boiling solvents that can serve as effective replacements for dioxane in a variety of chemical applications.

This publication delves into the physicochemical properties, performance in key chemical transformations, and detailed experimental protocols for dioxane and its alternatives. By presenting clear, comparative data and actionable insights, we aim to empower researchers to make informed decisions in their pursuit of greener and more efficient chemical processes.

Physicochemical Properties: A Head-to-Head Comparison

The selection of an appropriate solvent hinges on a thorough understanding of its physical and chemical properties. The following table summarizes key parameters for dioxane and several high-boiling alternatives, offering a quantitative basis for comparison.

SolventChemical StructureBoiling Point (°C)Density (g/mL at 20°C)Viscosity (cP at 25°C)Dielectric Constant (at 20°C)Hansen Solubility Parameters (δD, δP, δH) [MPa¹/²]
1,4-Dioxane C₄H₈O₂101.1[1][2]1.033[1]1.182.21[1]17.5, 1.8, 9.0[3]
Dimethylformamide (DMF) C₃H₇NO153[1][2]0.944[1]0.8036.7[1]17.4, 13.7, 11.3
Dimethyl Sulfoxide (DMSO) C₂H₆OS189[1][2]1.092[1]2.0047[1]18.4, 16.4, 10.2
N-Methyl-2-pyrrolidone (NMP) C₅H₉NO202[4]1.0281.6732.218.0, 12.3, 7.2
Cyclopentyl methyl ether (CPME) C₆H₁₂O106[5]0.860.634.716.6, 4.3, 3.5
γ-Valerolactone (GVL) C₅H₈O₂207[6]1.052.1636.518.0, 13.1, 8.4

Performance in Key Chemical Transformations

The true test of a solvent alternative lies in its performance in chemical reactions. Here, we examine the efficacy of dioxane replacements in two common and critical transformations in drug discovery and development: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNA_r) reactions.

Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of carbon-carbon bond formation.[7] While traditionally performed in solvents like THF or dioxane, greener alternatives have demonstrated comparable or even superior performance.[8]

Experimental Data Summary:

SolventCatalyst SystemBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
1,4-Dioxane/H₂O Pd(PPh₃)₄K₂CO₃100 (Microwave)0.2580[4][9]
CPME Pd-NHCK₃PO₄1001292[1]
2-MeTHF Ni(OTf)₂ / LigandNaOtBu1101685[6]
i-PrOAc Pd-NHCK₂CO₃1001295[1]

Note: Yields are for specific model reactions and may vary depending on the substrates and specific conditions used.

Nucleophilic Aromatic Substitution (SNA_r)

Dipolar aprotic solvents are known to significantly accelerate the rates of SNA_r reactions.[5][6] The ability of a solvent to stabilize the charged intermediate (Meisenheimer complex) is crucial for high reaction efficiency.

Performance Insights:

  • DMSO and DMF are highly effective solvents for SNA_r reactions due to their high polarity and ability to solvate cations, leaving the nucleophile more reactive.

  • GVL , with its high boiling point and polarity comparable to DMF and NMP, has emerged as a promising bio-based alternative for these transformations.[6]

  • While ethereal solvents like CPME are less polar, they can still be effective in certain SNA_r reactions, particularly when the nucleophile is highly reactive or when milder conditions are required.

Experimental Protocols

To facilitate the adoption of these alternative solvents, we provide detailed experimental protocols for a representative Suzuki-Miyaura cross-coupling reaction and a general solvent screening workflow.

Protocol 1: Suzuki-Miyaura Cross-Coupling in CPME

Reaction: Coupling of 4-bromotoluene with phenylboronic acid.

Materials:

  • 4-bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Cyclopentyl methyl ether (CPME), anhydrous (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add anhydrous CPME (5 mL) to the flask.

  • Degas the reaction mixture by bubbling with argon for 15 minutes.

  • Heat the mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Solvent Screening Workflow

A systematic approach to solvent selection is crucial for optimizing reaction conditions. The following workflow outlines a general procedure for screening potential solvent replacements.

Solvent_Screening_Workflow A Define Reaction & Substrates B Identify Potential Solvents (Consider physicochemical properties, safety, and sustainability) A->B C Small-Scale Test Reactions (e.g., 96-well plate format) B->C D Monitor Reaction Progress (TLC, LC-MS, GC-MS) C->D E Analyze Key Metrics (Conversion, Yield, Purity) D->E F Select Top Performing Solvents E->F G Optimize Reaction Conditions (Temperature, Concentration, Catalyst Loading) F->G H Scale-Up and Validation G->H

Caption: A logical workflow for systematic solvent screening.

Visualizing Key Concepts

To further aid in the understanding of solvent effects and selection, the following diagrams illustrate a simplified reaction mechanism and a decision-making workflow.

Simplified Suzuki-Miyaura Catalytic Cycle

The choice of solvent can influence the rates of the individual steps in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, thereby affecting the overall reaction efficiency.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) Product R-Ar PdII_RAr R-Pd(II)L₂-Ar PdII_RX->PdII_RAr Transmetalation (Ar-B(OR)₂) PdII_RAr->Pd0 Reductive Elimination (R-Ar) Reactants R-X + Ar-B(OR)₂

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Solvent Selection Decision Matrix

Choosing an optimal solvent involves a multi-parameter assessment. This diagram presents a decision matrix to guide the selection process, balancing performance with safety and environmental considerations.

Solvent_Selection Start Solvent Selection for a Given Transformation Performance Performance Criteria (Yield, Selectivity, Reaction Time) Start->Performance Safety Safety & Health (Toxicity, Flammability, Peroxide Formation) Start->Safety Environmental Environmental Impact (Biodegradability, Source) Start->Environmental Optimal Optimal Solvent Choice Performance->Optimal Safety->Optimal Environmental->Optimal

Caption: Decision matrix for solvent selection.

Conclusion

The transition away from hazardous solvents like 1,4-dioxane is not merely a regulatory compliance issue but a scientific imperative. This guide demonstrates that a range of high-boiling alternatives can match or even exceed the performance of dioxane in critical chemical transformations. Solvents such as CPME, GVL, and various dipolar aprotic solvents offer a diverse palette for the modern chemist, enabling the development of safer, more sustainable, and highly efficient synthetic routes. By leveraging the comparative data and protocols presented herein, researchers can confidently embrace these greener alternatives without compromising on scientific rigor or productivity.

References

A Comparative Guide to Methods for Detecting and Quantifying Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safety, efficacy, and quality of pharmaceutical products necessitates a thorough understanding and control of impurities.[1][2] These unwanted substances can originate from various stages, including synthesis, formulation, storage, and degradation.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines that mandate the detection, identification, and quantification of impurities to ensure they remain below established safety thresholds.[3][4][5][6]

This guide provides a comparative overview of the principal analytical techniques used for impurity profiling. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons, supporting data, and detailed experimental methodologies.

Classification of Impurities

According to ICH guidelines, impurities are broadly classified into three categories:

  • Organic Impurities: These can be process-related (e.g., starting materials, by-products, intermediates) or drug-related (e.g., degradation products).[3][6][7]

  • Inorganic Impurities: These derive from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or other residual metals like lead and cadmium.[3][6][7][8]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification of drug substances or excipients.[3][6][7] They are classified by toxicity (Class 1, 2, or 3) based on their risk to human health.[7][9][10]

Below is a diagram illustrating the logical flow of impurity analysis.

G cluster_0 Impurity Analysis Workflow cluster_1 Analytical Pathways cluster_2 Technique Selection & Quantification Sample Sample Preparation (Drug Substance / Product) InitialScreen Initial Screening & Detection Sample->InitialScreen ImpurityType Classify Impurity InitialScreen->ImpurityType Organic Organic Impurity (Process-related, Degradants) ImpurityType->Organic Non-Volatile Inorganic Inorganic Impurity (Elemental, Salts) ImpurityType->Inorganic Elemental Residual Residual Solvent (Volatile Organics) ImpurityType->Residual Volatile HPLC_MS HPLC / LC-MS (Separation & Quantification) Organic->HPLC_MS ICP_MS ICP-MS (Trace Metal Analysis) Inorganic->ICP_MS GC_MS Headspace GC-MS (Solvent Analysis) Residual->GC_MS StructureID Structural Elucidation (NMR, HRMS) HPLC_MS->StructureID Report Reporting & Qualification (per ICH Guidelines) HPLC_MS->Report ICP_MS->Report GC_MS->Report StructureID->Report

Caption: A general workflow for the detection, classification, and analysis of pharmaceutical impurities.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique is critical for accurate and reliable impurity profiling. High-Performance Liquid Chromatography (HPLC) is considered a gold standard for the analysis of non-volatile organic impurities, while Gas Chromatography (GC) is ideal for volatile compounds like residual solvents.[1] Mass Spectrometry (MS) is often coupled with these chromatographic techniques to provide structural information. For unambiguous structure elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled.[11][12]

The following table summarizes and compares the primary methods used for impurity analysis.

Technique Principle Primary Application Typical Limit of Quantification (LOQ) Advantages Limitations
HPLC / UPLC Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Quantification of non-volatile and thermally unstable organic impurities and degradation products.[1][13][14]~0.05% (relative to API)High resolution, reliability, and reproducibility; suitable for a wide range of compounds.[13][14]Co-elution can make separation and quantification difficult; method validation can be time-consuming.[13]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Analysis of residual solvents and other volatile or semi-volatile organic impurities.[1][15][16]ppm to ppb rangeHigh specificity for volatile compounds; can be coupled with various detectors (FID, MS).[9][15]Limited to thermally stable and volatile compounds; derivatization may be required for non-volatile analytes.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio. Often coupled with LC, GC, or ICP.Identification and structural elucidation of unknown impurities; quantification of trace-level impurities.[1][17]pg to fg range (technique dependent)High sensitivity and specificity; provides molecular weight and structural information.[17][18]Matrix effects can cause ion suppression; higher cost and complexity compared to other detectors.[19]
Inductively Coupled Plasma - MS (ICP-MS) Ionization of a sample in argon plasma followed by mass spectrometric analysis of the resulting ions.Detection and quantification of elemental impurities (heavy metals, residual catalysts).[7][8]ppb to ppt range[8]Extremely high sensitivity for trace metal analysis; rapid multi-element detection.[8]Can suffer from isobaric and polyatomic interferences; requires sample digestion.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.Unambiguous structural elucidation of unknown impurities, degradants, and metabolites; quantitative analysis (qNMR).[7][11][12]~0.1% for direct detection in mixtureNon-destructive; provides definitive structural information, including stereochemistry.[11][20]Relatively low sensitivity compared to MS; requires higher sample concentration and can be time-consuming.[19]
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field within a small capillary.Impurity profiling of drugs, especially for chiral separations and analysis of biomolecules.[21][22]ng/mL to µg/mL rangeHigh separation efficiency; requires minimal sample and solvent volumes.[23]Lower concentration sensitivity than HPLC for some applications; susceptible to matrix effects.

Note: LOQ values are typical and can vary significantly based on the analyte, matrix, and specific instrument configuration.

Experimental Protocols and Methodologies

Detailed and validated analytical methods are required to ensure results are accurate and reliable.[24][25] Below are outlines of typical experimental protocols for two of the most common techniques.

HPLC Method for Quantifying Organic Impurities

This protocol describes a general approach for the quantification of related substances in a drug product using a stability-indicating HPLC method.

Objective: To separate, detect, and quantify known and unknown impurities in a drug substance with high precision and accuracy.

Methodology:

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the drug substance in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1.0 mg/mL.

    • Prepare a reference standard solution of the main compound at a known concentration.

    • If available, prepare individual stock solutions of known impurities and then a spiked solution to verify specificity and accuracy.

  • Chromatographic System & Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.[26]

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient elution is typically used to resolve impurities with different polarities. For example:

      • Mobile Phase A: 0.1% Phosphoric Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start at 5% B, ramp to 70% B over 30 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Selected based on the UV absorbance maxima of the drug substance and its impurities. A PDA detector allows for peak purity analysis.[26]

    • Injection Volume: 10 µL.

  • Data Analysis and Quantification:

    • Integrate the peaks in the resulting chromatogram.

    • Identify impurities by their retention times relative to the main peak.

    • Quantify impurities using an external standard method or, more commonly, by area percent relative to the main peak, assuming a relative response factor of 1.0 if standards are not available.

    • The Limit of Quantification (LOQ) is typically established where the signal-to-noise ratio is approximately 10:1.[2][27] The Limit of Detection (LOD) is where the ratio is about 3:1.[2][27]

G cluster_0 HPLC Experimental Workflow Prep 1. Sample Preparation (Dissolve API in Diluent) Setup 2. HPLC System Setup (Install Column, Prime Pump) Prep->Setup Method 3. Method Programming (Set Gradient, Flow Rate, Temp) Setup->Method Inject 4. Sample Injection (Autosampler Sequence) Method->Inject Separate 5. Chromatographic Separation (Analytes partition in column) Inject->Separate Detect 6. UV/PDA Detection (Measure Absorbance vs. Time) Separate->Detect Data 7. Data Acquisition (Generate Chromatogram) Detect->Data Analysis 8. Peak Integration & Analysis (Calculate Area %, Quantify) Data->Analysis Report 9. Report Results Analysis->Report

Caption: A step-by-step workflow for HPLC-based impurity analysis.
Headspace GC-MS Method for Residual Solvents

This protocol outlines a general method for detecting and quantifying residual solvents in a pharmaceutical product according to USP <467> and ICH Q3C guidelines.[9][10]

Objective: To identify and quantify volatile organic solvents remaining from the manufacturing process.

Methodology:

  • Sample and Standard Preparation:

    • Prepare a standard stock solution containing the expected residual solvents (e.g., Class 2 solvents like methanol, acetonitrile, dichloromethane) in a suitable headspace-grade solvent like dimethyl sulfoxide (DMSO) or water.[10]

    • Prepare a sample solution by accurately weighing the drug substance and dissolving it in the same headspace solvent in a sealed headspace vial. The concentration depends on the expected solvent levels and solubility.

  • Instrumental System & Conditions:

    • Instrument: Gas Chromatograph coupled with a Headspace Autosampler and a Mass Spectrometer (or Flame Ionization Detector, FID).[10][28]

    • Headspace Parameters:

      • Vial Equilibration Temperature: 80 °C.

      • Vial Equilibration Time: 15 minutes.

      • Loop Temperature: 90 °C.

      • Transfer Line Temperature: 100 °C.

    • GC Parameters:

      • Column: Typically a polar column (e.g., G43 type, polyethylene glycol).

      • Carrier Gas: Helium or Nitrogen.[28]

      • Inlet Temperature: 140 °C.

      • Oven Program: Start at 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min (hold 5 min).

    • MS Parameters (if used):

      • Ionization Mode: Electron Ionization (EI).

      • Mass Range: Scan from m/z 35 to 350.

      • Source Temperature: 230 °C.

  • Data Analysis and Quantification:

    • Identify residual solvents in the sample by comparing their retention times and mass spectra to the prepared standards.

    • Quantify each solvent using a calibration curve generated from the standard solutions.

    • Compare the quantified levels against the Permitted Daily Exposure (PDE) limits specified in ICH Q3C guidelines.[10]

G cluster_0 Technique Selection by Impurity Type cluster_1 Recommended Technique Impurity Impurity Type Volatile Volatile / Semi-Volatile? Impurity->Volatile Elemental Elemental? Impurity->Elemental Structural Structure Unknown? Impurity->Structural NonVolatile Non-Volatile Organic? Impurity->NonVolatile Volatile->NonVolatile No GC GC / GC-MS Volatile->GC Yes Elemental->NonVolatile No ICP ICP-MS / ICP-OES Elemental->ICP Yes NMR NMR / HRMS Structural->NMR Yes HPLC HPLC / LC-MS Structural->HPLC No NonVolatile->HPLC Yes

Caption: A decision diagram for selecting the appropriate analytical technique based on impurity characteristics.

References

Safety Operating Guide

Proper Disposal of Diisopentyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisopentyl ether, a flammable solvent, requires careful handling and disposal to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the chemical's flammability and potential to form explosive peroxides upon exposure to air and light.

Immediate Safety and Handling Precautions

Before and during the disposal process, it is imperative to observe the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or polyvinyl alcohol), a lab coat, and chemical safety goggles.[1][2]

  • Ventilation: Handle this compound within a properly functioning chemical fume hood to avoid inhalation of vapors.[1][3]

  • Ignition Sources: Keep this compound away from all sources of ignition, such as open flames, hot surfaces, sparks, and static discharge.[2][4] Use only non-sparking tools when handling containers.[2]

  • Peroxide Formation: Ethers like this compound can form shock-sensitive and potentially explosive peroxides over time.[1][5][6] Containers must be dated upon receipt and upon opening.[1][5] Opened containers should ideally be disposed of within 6 to 12 months.[1][7]

  • Visual Inspection: Before handling, carefully inspect the container for any signs of peroxide formation, such as the presence of white crystals, especially around the cap.[1][8] If crystals are observed, do not move or open the container.[1][8] Immediately contact your institution's Environmental Health and Safety (EHS) office or equivalent for assistance with highly hazardous waste.[1][5][7]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of it down the drain or in regular trash.[5][9]

  • Waste Identification and Classification: this compound is classified as a flammable hazardous waste.[2][10] Chemical waste generators are responsible for correctly identifying and classifying the waste according to local, regional, and national regulations.[2]

  • Waste Collection and Storage:

    • Collect waste this compound in a designated, compatible, and leak-proof container.[5] Glass or Teflon containers are often preferred over metal (except for long-term ether storage to inhibit peroxide formation) to prevent rusting and allow for visual inspection.[6]

    • If possible, use the original container, ensuring it is tightly sealed and clearly labeled as "Hazardous Waste."[11]

    • The waste container must be kept closed except when adding waste.[1][5]

    • Store the hazardous waste container in a designated, well-ventilated, and cool area, such as a flammable storage cabinet, away from incompatible materials like strong oxidizing agents and acids.[2][9]

    • Ensure secondary containment is used for all liquid hazardous waste.[5]

  • Labeling:

    • Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.[5][8][9]

    • The label must include the full chemical name ("this compound"), the percentage of each chemical component if it's a mixture, and the date the container was filled.[5]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a certified hazardous waste disposal service to arrange for pickup and disposal.[11]

    • Provide them with accurate information about the waste, including its composition and volume.

Emergency Procedures for Spills

In the event of a this compound spill, immediate action is required:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert others to the spill.[1][11]

  • Ventilate: Increase ventilation in the area by opening windows or using exhaust fans, if safe to do so.[11]

  • Containment: For small spills (<1 L), trained personnel wearing appropriate PPE may contain the spill using absorbent materials like sand, vermiculite, or a spill kit.[1][11]

  • Cleanup and Disposal: Collect the contaminated absorbent materials using non-sparking tools and place them in a sealed, labeled container for disposal as hazardous waste.[1][8][11]

  • Large Spills: For large spills (>1 L) or if there is an immediate fire hazard, evacuate the area, pull the nearest fire alarm, and contact emergency services and your EHS office immediately.[1]

Quantitative Data Summary

PropertyValueReference
Flash Point 46 °C / 114.8 °F[2][4]
Boiling Point 173 °C / 343.4 °F[2][4]
Specific Gravity 0.770 g/mL[2]
UN Number 3271[3][10]
Hazard Class 3 (Flammable Liquid)[3][10]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DiisopentylEtherDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal cluster_emergency Emergency (Spill/Peroxides) A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in Fume Hood A->B C Inspect Container for Peroxides B->C L Spill Occurs B->L D Designate Compatible Hazardous Waste Container C->D No Peroxides J Peroxides Detected? (Crystals Present) C->J E Label Container Correctly D->E F Keep Container Closed E->F G Store in Flammable Cabinet with Secondary Containment F->G H Contact EHS or Certified Waste Disposal Service G->H I Arrange for Waste Pickup H->I J->D No K DO NOT MOVE Contact EHS Immediately J->K Yes M Follow Spill Protocol (Evacuate, Contain, Clean) L->M

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diisopentyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Diisopentyl ether (also known as isoamyl ether), focusing on operational and disposal plans to ensure a secure laboratory environment.

Chemical and Physical Properties of this compound

Understanding the fundamental properties of a chemical is the first step in safe handling. The following table summarizes the key physical and chemical data for this compound.

PropertyValue
CAS Number 544-01-4
Molecular Formula C₁₀H₂₂O
Molecular Weight 158.28 g/mol
Appearance Clear, colorless liquid
Odor Fruity
Boiling Point 172.5 - 173.4 °C
Flash Point 43.1 - 46 °C
Density 0.778 g/cm³
Vapor Pressure 1.4 - 1.7 mmHg at 25°C
Solubility Insoluble in water; miscible with alcohol and ether.[1][2][3][4]
Storage Temperature Store in a flammables area, below +30°C.[4][5]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin irritation and may be toxic if inhaled.[6] A critical hazard associated with ethers is the formation of explosive peroxides upon exposure to air and light.[7] Therefore, stringent adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[8]

Recommended Personal Protective Equipment:

PPE CategorySpecifications and Recommendations
Eye and Face Protection Wear chemical safety goggles or a face shield. Standard safety glasses are not sufficient.
Hand Protection Due to a lack of specific breakthrough time data for this compound, it is recommended to use gloves made of materials generally resistant to ethers, such as Nitrile rubber or Neoprene . It is crucial to consult with the glove manufacturer for specific recommendations and to establish a safe change-out schedule based on your specific operational conditions. Always inspect gloves for any signs of degradation before use. For incidental contact, immediately remove and replace contaminated gloves.
Skin and Body Protection Wear a flame-retardant lab coat, long pants, and closed-toe shoes to prevent skin exposure.
Respiratory Protection Under normal conditions with adequate ventilation (i.e., in a fume hood), respiratory protection may not be necessary. However, if there is a risk of inhalation or if working outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.
Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is essential to minimize risks.

1. Receiving and Storage:

  • Upon receipt, label the container with the date it was received and the date it was first opened.

  • Store in a cool, dry, well-ventilated, and designated flammables area, away from heat, sparks, and open flames.[8]

  • Keep containers tightly closed and protect them from light.[7]

  • Segregate from incompatible materials such as strong oxidizing agents.

2. Handling and Use:

  • Before use, visually inspect the container for any signs of peroxide formation, such as crystallization around the cap or the presence of a viscous liquid. If peroxides are suspected, do not move the container and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Ground and bond containers when transferring the liquid to prevent static discharge.[8]

  • Use only non-sparking tools.[8]

  • Avoid inhalation of vapors and contact with skin and eyes.[8]

3. Peroxide Testing:

  • Ethers that are prone to peroxide formation should be tested periodically. It is recommended to test opened containers of this compound every 6 months.

  • Procedure for Peroxide Test Strips:

    • Dip the test strip into the this compound for 1-2 seconds.

    • Allow the solvent to evaporate from the strip.

    • Expose the strip to moisture (e.g., by breathing on it or dipping it in water) and compare the color change to the manufacturer's chart.

  • Procedure for Potassium Iodide (KI) Test:

    • In a test tube, mix 1 mL of this compound with 1 mL of a freshly prepared 10% potassium iodide solution.

    • Acidify with a few drops of dilute hydrochloric acid.

    • A yellow to brown color indicates the presence of peroxides.

4. Neutralization of Peroxides (if peroxides are present and at a safe level for handling):

  • Ferrous Sulfate Method:

    • Prepare a fresh solution of 60g of ferrous sulfate (FeSO₄) in 110 mL of water, and add 6 mL of concentrated sulfuric acid.

    • In a separatory funnel, shake the this compound with an equal volume of the ferrous sulfate solution. Caution: Vent the funnel frequently.

    • Separate the layers and re-test the ether for peroxides. Repeat the washing if necessary.

    • Wash the ether with water to remove any remaining acid and iron salts.

    • Dry the ether over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all this compound waste, including contaminated materials like gloves and absorbent pads, in a designated, properly labeled hazardous waste container.

  • The container should be made of a compatible material (e.g., glass or an appropriate plastic) and have a secure lid.

  • Do not mix this compound waste with other incompatible waste streams.

2. Labeling and Storage of Waste:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".

  • Store the waste container in a designated satellite accumulation area, away from ignition sources and in secondary containment.

3. Disposal Procedure:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound down the drain or by evaporation in a fume hood.[2]

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.

By adhering to these procedures, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the safety of their laboratory environment.

Visualizing Safe Handling and Disposal Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key decision-making processes and workflows.

Caption: A workflow diagram illustrating the key stages of safely handling this compound from receipt to disposal.

PPEDecisionTree cluster_ppe Required Personal Protective Equipment cluster_respiratory Respiratory Protection Assessment Start Handling this compound? Eye Chemical Safety Goggles or Face Shield Start->Eye Gloves Chemical Resistant Gloves (e.g., Nitrile, Neoprene) Consult Manufacturer Start->Gloves Body Flame-Retardant Lab Coat, Long Pants, Closed-Toe Shoes Start->Body Ventilation Is work performed in a certified fume hood? Start->Ventilation NoRespirator No Respirator Required Ventilation->NoRespirator Yes Respirator NIOSH-Approved Respirator with Organic Vapor Cartridges Required Ventilation->Respirator No

References

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